molecular formula C20H40NO8P B1203048 1,2-Hexanoylphosphatidylcholine CAS No. 53892-41-4

1,2-Hexanoylphosphatidylcholine

Cat. No.: B1203048
CAS No.: 53892-41-4
M. Wt: 453.5 g/mol
InChI Key: DVZARZBAWHITHR-UHFFFAOYSA-N
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Description

Dihexanoyl-lecithin, also known as 1,2-dihexanoyl- sn -glycero-3-phosphocholine, is a synthetic, short-chain phospholipid. It is a chemically defined form of lecithin, which is a generic term for a mixture of amphiphilic glycerophospholipids commonly derived from sources like soybean or egg yolk . This compound is a valuable tool in biophysical and biochemical research due to its unique aggregation properties. In aqueous solutions, Dihexanoyl-lecithin molecules self-assemble into micellar structures above a specific critical micelle concentration (CMC) . These micelles are small and undergo rapid molecular exchange, making them ideal for studies using nuclear magnetic resonance (NMR) spectroscopy to investigate the behavior and dynamics of phospholipids in a membrane-mimetic environment . The primary research applications for Dihexanoyl-lecithin include its use as a model system for studying biological membrane properties and as a substrate for phospholipase A enzymes in kinetic and mechanistic studies . Its high water solubility and clear micellar solutions facilitate experiments that are challenging with long-chain, natural phospholipids. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Key Physicochemical Properties: • Molecular Class: Glycerophospholipid • Phospholipid Type: Phosphatidylcholine (PC) analogue • Fatty Acid Chains: Two hexanoyl (C6:0) chains • Aggregation Form: Forms small micelles in aqueous solution • Research Utility: Useful for NMR studies and as a soluble phospholipid substrate.

Properties

IUPAC Name

2,3-di(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZARZBAWHITHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968679
Record name 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53892-41-4
Record name 1,2-Hexanoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053892414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2-Hexanoylphosphatidylcholine (DHPC): Architecture, Kinetics, and Bicelle Assembly

[1][2][3]

Executive Summary

1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a synthetic short-chain phospholipid (C6:0) that serves as a critical surfactant in structural biology.[1][3] Unlike traditional detergents that form spherical micelles, DHPC is unique in its ability to interdigitate with long-chain phospholipids (e.g., DMPC) to form bicelles —disk-shaped membrane mimetics.[1][2][3]

This guide moves beyond basic datasheet parameters to explore the mechanistic role of DHPC in stabilizing membrane proteins for solution and solid-state NMR.[3] It provides validated protocols for bicelle assembly, emphasizing the thermodynamic control of lipid segregation (q-value) and the prevention of ester hydrolysis.

Chemical & Physical Specifications

DHPC occupies a specific niche between monomeric surfactants and bilayer-forming lipids.[1][2][3] Its high Critical Micelle Concentration (CMC) relative to long-chain lipids is the driving force behind its rapid exchange rates, a property essential for averaging chemical shift anisotropy in isotropic NMR.[1][2][3]

Table 1: Physicochemical Properties of DHPC
PropertyValue / CharacteristicTechnical Note
IUPAC Name 1,2-dihexanoyl-sn-glycero-3-phosphocholineShort-chain analog of Lecithin.[1][2][3]
CAS Number 34506-67-7
Molecular Weight 453.51 g/mol Zwitterionic headgroup.[1][2][3]
Molecular Formula C₂₀H₄₀NO₈P
CMC ~14–16 mM (in H₂O)High CMC implies rapid monomer-micelle exchange (

).[1][2][3]
Aggregation Number ~17–27 monomersForms small, prolate ellipsoidal micelles in isolation.[1][3]
Solubility >100 mg/mL (Water)Highly hygroscopic; handle under dry nitrogen/argon.[1][2][3]
Phase Transition (

)
< 0°CExists in liquid-crystalline (

) phase at ambient temp.[1][2][3]
Hydrolysis Risk ModerateEster linkages at sn-1/sn-2 are pH/temp labile.[1][2][3]

Structural Mechanistics: The "Rim" Stabilization Theory

The utility of DHPC lies in its geometric incompatibility with long-chain lipids like DMPC (Dimyristoylphosphatidylcholine).[1][2][3]

The Segregation Principle

When mixed, DMPC and DHPC do not form a homogeneous bilayer. Instead, they segregate based on spontaneous curvature:[1][2]

  • Planar Region: DMPC (C14 tails) forms a flat bilayer, ideal for housing transmembrane helices.[1][2][3]

  • Rim Region: DHPC (C6 tails) possesses a larger headgroup-to-tail cross-sectional area ratio.[1][2][3] It preferentially occupies the high-curvature "rim" of the disk, shielding the hydrophobic DMPC tails from the aqueous solvent.

Visualization of Bicelle Architecture

The following diagram illustrates the segregation of lipids in a bicelle and the transition between isotropic and aligned phases based on the q-value (molar ratio of DMPC:DHPC).

Bicelle_Structurecluster_0Isotropic Bicelle (q = 0.5)cluster_1Aligned Bicelle (q > 3.0)DMPC_CoreDMPC Planar Core(Low Curvature)DHPC_RimDHPC Rim(High Curvature)DMPC_Core->DHPC_RimSegregationFast_TumbleFast Tumbling(Averages Interactions)DHPC_Rim->Fast_TumbleResultLarge_DiskExpanded Planar DomainDHPC_Rim->Large_DiskIncrease q-value([DMPC]/[DHPC])Magnetic_AlignAlignment in B0 Field(Normal ⟂ B0)Large_Disk->Magnetic_AlignCooperative AlignmentcaptionFig 1: Lipid segregation in bicelles. DHPC stabilizes the rim, allowing DMPC to form a bilayer.

Applications in High-Resolution NMR

The choice of DHPC concentration is dictated by the q-value , defined as:

12
Isotropic Bicelles ( )[1][2][3]
  • Usage: Solution NMR (TROSY).

  • Mechanism: Small disks tumble rapidly enough to average out dipolar couplings.[1][2][3]

  • Expert Insight: Unlike DPC micelles, isotropic bicelles provide a true bilayer environment, reducing the risk of protein denaturation often seen with harsh detergents.

Magnetically Aligned Bicelles ( )
  • Usage: Solid-state NMR or RDC (Residual Dipolar Coupling) measurement.[1][2][3]

  • Mechanism: Large disks align with their normal perpendicular to the magnetic field (

    
    ).[1][3]
    
  • Expert Insight: Temperature control is critical. At

    
     (gel phase), alignment is lost.[1][2][3] Measurements must be performed above the phase transition of the long-chain lipid (typically >30°C for DMPC).
    

Protocol: Preparation of DMPC/DHPC Bicelles

Objective: Create a stable, homogeneous bicelle solution at

Safety:123
Materials
  • DMPC (powder)[1][2][3][4]

  • DHPC (powder or chloroform stock - powder preferred to avoid solvent contamination)[1][2][3]

  • Buffer: 20 mM Phosphate, pH 6.5, 100 mM NaCl (Avoid pH > 7.5 to prevent hydrolysis).[1][3]

Workflow

Bicelle_PrepStartStart: Calculate Molar QuantitiesTarget q = 0.5Hydrate_DHPC1. Dissolve DHPC in Buffer(Creates Micelles)Start->Hydrate_DHPCAdd_DMPC2. Add DMPC Powder to DHPC Solution(Suspension is cloudy/white)Hydrate_DHPC->Add_DMPCCycle_Temp3. Temperature Cycling (Essential)Heat (42°C) -> Cool (4°C) -> VortexAdd_DMPC->Cycle_TempClarify4. Check ClaritySolution must be transparentCycle_Temp->ClarifyClarify->Cycle_TempIf cloudyAdd_Protein5. Add Protein SolutionClarify->Add_ProteinIf clearFinalFinal SampleReady for NMRAdd_Protein->FinalcaptionFig 2: Temperature cycling anneals the lipid mixture, forcing DMPC into the bilayer and DHPC to the rim.

Detailed Steps & Causality
  • Solubilization: Dissolve DHPC in the buffer first.

    • Why? DHPC is water-soluble and forms micelles immediately.[1][2][3] This "detergent-rich" solution will facilitate the solubilization of the insoluble DMPC powder.

  • Addition: Add the calculated mass of DMPC to the DHPC solution.

    • Observation: The mixture will appear milky/turbid. This indicates large, multilamellar vesicles (MLVs) or heterogeneous aggregates.[1][2][3]

  • Temperature Cycling (The Critical Step):

    • Heat to 42°C (above DMPC

      
       of 24°C) for 15 mins. Reason: Melts DMPC chains, allowing mobility.[1][3]
      
    • Vortex vigorously.[1][2][3]

    • Cool to 4°C (ice bath) for 15 mins. Reason: Forces lipids to reorganize; DHPC segregates to edges as DMPC solidifies.[1][3]

    • Repeat 3-4 times until the solution is optically clear (isotropic) or slightly opalescent (aligned).[1][2][3]

  • Protein Incorporation: Add purified membrane protein concentrate to the clear bicelle solution.

    • Note: Ensure the protein buffer matches the bicelle buffer to prevent pH shock.

Stability & Handling: The Hydrolysis Trap

A common failure mode in long-term NMR experiments is the degradation of DHPC, leading to sample precipitation.

The Mechanism of Failure

DHPC contains ester linkages at the sn-1 and sn-2 positions.[1][2][3] In aqueous environments, these hydrolyze to form:

  • Lyso-PC: A detergent with different curvature properties.[1][2][3]

  • Hexanoic Acid: Lowers the pH of the sample.

Consequence: As hexanoic acid accumulates, the pH drops, accelerating further acid-catalyzed hydrolysis (autocatalytic loop).[1][2][3] The q-value shifts effectively as DHPC is lost, destabilizing the bicelles and causing the membrane protein to precipitate.

Mitigation Strategies
  • Buffer Choice: Use strong buffering capacity (e.g., 50 mM Phosphate or HEPES) rather than Tris (which has poor buffering at pH < 7).[1][2][3]

  • pH Control: Maintain pH 6.0 – 6.5. Hydrolysis rates are lowest near pH 6.0.[1][3]

  • Ether Analogs: For experiments requiring >1 week at elevated temperatures (e.g., 37°C), use 1,2-di-O-hexyl-sn-glycero-3-phosphocholine .[1][2][3] The ether linkages are chemically inert to hydrolysis.[5]

References

  • Sanders, C. R., & Prosser, R. S. (1998).[1][3] Bicelles: a model membrane system for all seasons? Structure.[1][3][5][6][7][8] Link

  • Tjandra, N., & Bax, A. (1997).[1][3] Direct measurement of distances and angles in biomolecules by NMR in a dilute liquid crystalline medium. Science.[1][3] Link[1][2][3]

  • Ottiger, M., & Bax, A. (1999).[1][3] Bicelle-based liquid crystals for NMR-measurement of dipolar couplings at acidic and basic pH values.[1][2][3] Journal of Biomolecular NMR.[1][3] Link[1][2][3]

  • Marcotte, I., & Auger, M. (2005).[1][3] Bicelles as model membranes for solid- and solution-state NMR studies of membrane peptides and proteins.[1][2][3] Concepts in Magnetic Resonance Part A. Link[1][2][3]

  • Avanti Polar Lipids. Technical Data: Bicelle Preparation.Link[1][2][3]

An In-Depth Technical Guide to 1,2-Dihexanoyl-sn-glycero-3-phosphocholine in Membrane Biophysics Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The study of membrane proteins, which constitute over half of all modern drug targets, is fundamentally limited by the challenge of maintaining their structure and function outside the native cell membrane. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC), a short-chain synthetic phospholipid, has emerged as a cornerstone tool in membrane biophysics, enabling the creation of tailored membrane mimetics. This guide provides an in-depth technical overview of DHPC, elucidating the physicochemical principles that govern its application and presenting field-proven protocols for its use in forming bicelles for structural biology and as a gentle detergent for membrane protein solubilization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage DHPC to accelerate their research into this critical class of proteins.

Core Principles: The Physicochemical Profile of DHPC

1,2-Dihexanoyl-sn-glycero-3-phosphocholine is a dialkyl phosphoglyceride characterized by two six-carbon (hexanoyl) acyl chains esterified to a glycerol backbone, with a phosphocholine headgroup at the sn-3 position.[1][2] This seemingly simple structure imparts a unique set of properties that are central to its utility in membrane biophysics.

Unlike long-chain phospholipids that self-assemble into extensive bilayer vesicles, the short, saturated acyl chains of DHPC render it water-soluble.[3][4] In aqueous solution, DHPC exists as monomers until a specific threshold is reached, the Critical Micelle Concentration (CMC) . Above the CMC, DHPC molecules spontaneously assemble into small, roughly spherical micelles.[5][6] This behavior is the foundation of its function as both a detergent and a component of more complex membrane mimetics.

Table 1: Key Physicochemical Properties of DHPC

PropertyValueScientific Significance & Application Context
Molecular Weight 453.51 g/mol Critical for precise molar concentration calculations in bicelle and micelle preparations.
Critical Micelle Concentration (CMC) ~15-16 mM in waterThis relatively high CMC is a key advantage.[7][8] It allows for the easy removal of monomeric DHPC by dialysis, which is crucial for downstream applications like crystallization or functional assays where detergents can interfere.
Aggregation Number Varies (e.g., ~20-50)Represents the number of DHPC monomers per micelle, influencing the size of the resulting particle. This is a key factor in solubilizing membrane proteins of different sizes.
Chain Length 6 carbons (Hexanoyl)The short chain length prevents the formation of stable bilayers, driving micelle formation and enabling its role as a "rim" lipid in bicelles.[3][4]

Figure 1: DHPC Self-Assembly into Micelles

DHPC_Micelle_Formation cluster_monomers DHPC Monomers (Below CMC) cluster_micelle DHPC Micelle (Above CMC) M1 M2 M3 M3->C [DHPC] > CMC M4 M5 M6 R1 R1->C R2 R2->C R3 R3->C R4 R4->C R5 R5->C R6 R6->C R7 R7->C R8 R8->C

Caption: Below the CMC, DHPC exists as monomers. Above the CMC, they form micelles.

The Bicelle System: A Near-Native Bilayer for Structural Biology

The most powerful application of DHPC is in the formation of bicelles (bilayered micelles). These are discoidal nanostructures composed of a central planar bilayer of a long-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), which is stabilized by a rim of DHPC that shields the hydrophobic acyl chains from the aqueous solvent.[7]

This architecture provides a more biologically relevant, planar lipid bilayer environment for embedded membrane proteins compared to the highly curved surface of a spherical detergent micelle. The properties of the bicelle can be precisely tuned by altering the molar ratio of the long-chain lipid (L) to the short-chain lipid (S), known as the q-ratio (q = [L]/[S]) .

  • Small, Isotropic Bicelles (q < 1): These fast-tumbling, disc-like structures are ideal for high-resolution solution NMR studies and are increasingly utilized for cryo-electron microscopy (cryo-EM).[9]

  • Large, Anisotropic Bicelles (q ≥ 2.5): At higher q-ratios, the discs become larger and can align in a magnetic field, a property exploited in solid-state NMR to determine the orientation of membrane-associated molecules.

In-Depth Protocol: Preparation of Isotropic Bicelles for Membrane Protein Reconstitution

This protocol details a robust method for preparing small, isotropic DMPC/DHPC bicelles (q=0.5) and reconstituting a purified membrane protein for structural or functional analysis.

Causality Behind the Choices:

  • Co-solubilization in Chloroform: This step is critical to ensure a truly homogenous mixture of the two lipids at the molecular level before hydration.

  • High Vacuum Drying: Residual organic solvent can alter the physical properties of the lipids and denature the target protein. Thorough removal is non-negotiable.

  • Hydration Above Tm: Hydrating above the main phase transition temperature (Tm) of the long-chain lipid (DMPC Tm = 23°C) ensures the lipid is in a fluid state, facilitating the spontaneous formation of well-defined bicelles.[7][10]

  • Detergent Removal: The detergent used to initially purify the membrane protein must be removed to allow the protein to partition into the bicelle bilayer. Bio-Beads are a common and effective method for this.

Step-by-Step Methodology:

  • Lipid Film Formation: a. In a clean glass vial, combine DMPC and DHPC from chloroform stocks to achieve a final molar ratio (q-ratio) of 0.5. b. Evaporate the chloroform under a gentle stream of inert nitrogen gas, rotating the vial to create a thin, even lipid film on the inner surface. c. Place the vial under high vacuum for a minimum of 4 hours (overnight is preferred) to remove all traces of chloroform.

  • Hydration & Bicelle Formation: a. Add the desired experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to the dried lipid film to reach a final total lipid concentration of 10-15% (w/v).[11] b. Incubate the vial at 30-35°C (above the Tm of DMPC) for 1-2 hours. c. Vortex the solution intermittently every 15-20 minutes until the lipid film is fully resuspended and the solution becomes clear, indicating bicelle formation.

  • Membrane Protein Reconstitution: a. While maintaining the temperature at 30-35°C, add the purified, detergent-solubilized membrane protein to the pre-formed bicelle solution. A typical starting point is a 1:1 to 4:1 lipid-to-protein weight ratio.[12] b. Gently mix and incubate for 1 hour to allow the protein to insert into the bicelles.

  • Detergent Removal: a. Cool the mixture to 4°C. b. Add prepared Bio-Beads SM-2 (or a similar adsorbent) at a concentration of ~20 mg per 100 µL of sample. c. Incubate with gentle end-over-end rotation at 4°C for 2-4 hours. d. Carefully remove the supernatant containing the protein-reconstituted bicelles from the beads. The sample is now ready for analysis.

Figure 2: Experimental Workflow for Protein Reconstitution into Bicelles

Bicelle_Protocol_Workflow A 1. Mix DMPC & DHPC in Chloroform (q=0.5) B 2. Create Thin Lipid Film (N2 Evaporation) A->B C 3. Dry Under High Vacuum (Remove Residual Solvent) B->C D 4. Hydrate with Buffer (T > DMPC Tm) C->D E 5. Add Purified Protein in Detergent D->E F 6. Incubate for Insertion E->F G 7. Add Bio-Beads (Detergent Adsorption) F->G H 8. Final Sample: Protein-in-Bicelle G->H

Caption: A self-validating workflow for preparing membrane proteins in isotropic bicelles.

DHPC as a Gentle Solubilizing Detergent

Beyond its role in bicelles, DHPC itself can be used as a mild, non-denaturing detergent for extracting membrane proteins from the cell membrane.[13] Its mechanism involves partitioning into the lipid bilayer, disrupting it, and forming small mixed micelles containing the protein, often with some associated native lipids.[13][14] This preservation of the local lipid environment can be crucial for maintaining protein activity.[13]

Trustworthiness in Protocol Design:

A successful solubilization protocol hinges on finding the "sweet spot" that maximizes extraction yield while preserving the protein's native fold and function.[14]

  • Detergent Concentration: The working concentration of DHPC must be well above its CMC (typically 2-4 times the CMC) to ensure a sufficient population of micelles is available to capture the extracted protein.[13]

  • Protein-to-Detergent Ratio: This must be empirically determined. A common starting point is a detergent-to-protein weight ratio of 10:1.[] Too little detergent results in incomplete solubilization, while too much can strip essential lipids and lead to denaturation.

  • Temperature and Incubation Time: These parameters should be optimized. Solubilization is often performed at 4°C to minimize proteolytic degradation, with incubation times ranging from 30 minutes to a few hours.

Figure 3: Logical Framework for Solubilization Optimization

Solubilization_Logic Start Define Target Membrane Protein & Prepare Membrane Fraction Screen Screen DHPC Concentration (e.g., 2x, 3x, 4x CMC) Start->Screen Ratio Optimize Protein:Detergent Ratio (e.g., 1:5, 1:10, 1:20 w/w) Screen->Ratio TimeTemp Test Incubation Time & Temperature (e.g., 1h, 4h at 4°C vs RT) Ratio->TimeTemp Assay Assay Solubilized Fraction for: 1. Yield (e.g., Western Blot) 2. Activity (Functional Assay) TimeTemp->Assay Result Optimized Solubilization Protocol Assay->Result

Sources

Solubility & Handling of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Biology and Formulation

Executive Summary

1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a short-chain phospholipid (C6:0) that occupies a unique niche in membrane biophysics. Unlike long-chain phosphatidylcholines (e.g., DMPC, DPPC) which form stable bilayers, DHPC acts as a surfactant due to its high Critical Micelle Concentration (CMC ~15 mM).

Its primary utility lies in its ability to solubilize membrane proteins and, most notably, to stabilize bicelles (bilayered micelles) when mixed with long-chain lipids. This guide details the solubility landscape of DHPC, providing evidence-based protocols for solvent selection, stock preparation, and bicelle generation.

Physicochemical Profile

Understanding the solubility of DHPC requires analyzing its molecular architecture. It possesses a large, zwitterionic phosphocholine headgroup relative to its short hydrophobic di-hexanoyl tail.

ParameterValue / CharacteristicImplication
Molecular Formula C₂₀H₄₀NO₈PMW: 453.5 g/mol
CMC ~15–16 mM (in H₂O)High water solubility; acts as a detergent at >16 mM.
Hygroscopicity Very HighRapidly absorbs atmospheric moisture; weigh in controlled humidity.
Phase Behavior Micellar (Liquid Crystalline)Does not form bilayers alone; forms micelles.

Solubility Landscape

The solubility of DHPC is dictated by its amphiphilic nature. While the short chains allow solubility in water, the molecule retains significant solubility in polar organic solvents.

Solvent Compatibility Table
SolventSolubility RatingTypical Conc.Application Context
Chloroform Excellent >50 mg/mLGold Standard for lipid film generation. Ensures molecular dispersion.
Methanol Excellent >50 mg/mLUsed in co-solvent mixtures (e.g., CHCl₃:MeOH) to break aggregates.
Ethanol Good >30 mg/mLAlternative for injectable formulations; less toxic than chloroform.
Water / Buffer Excellent >100 mg/mLForms clear micellar solutions above CMC. Used for direct hydration.
DMSO Good >7 mg/mLUsed for specific compound screening libraries.
Hexane Poor/Insoluble <1 mg/mLNot Recommended. The polar headgroup prevents solubility in non-polar alkanes.
Mechanistic Insight: The "Like Dissolves Like" Nuance
  • Chloroform: Solvates the hydrophobic acyl chains effectively while accommodating the zwitterionic headgroup, preventing phase separation during drying.

  • Hexane: Fails to solvate the phosphocholine headgroup. If hexane is required (e.g., for specific extractions), it must be modified with a polar modifier like isopropanol (Hexane:IPA 3:2).

  • Water: The short C6 chains are not hydrophobic enough to drive the "hydrophobic effect" as strongly as C14+ chains, resulting in a high monomer concentration (CMC ~15 mM) before micellization occurs.

Experimental Workflows

Protocol A: Preparation of Lipid Films (For Bicelles)

Objective: To create a homogeneous lipid film of DMPC and DHPC for NMR bicelle preparation. Rationale: Co-dissolving in organic solvent ensures perfect mixing of the long-chain (DMPC) and short-chain (DHPC) lipids before hydration.

  • Stock Preparation:

    • Dissolve DMPC (long chain) in Chloroform at 20 mg/mL.

    • Dissolve DHPC (short chain) in Chloroform at 20 mg/mL. Note: DHPC is hygroscopic.[1] Equilibrate vial to room temp before opening to prevent water condensation.

  • Mixing:

    • Combine aliquots to achieve the desired q-value (molar ratio of DMPC/DHPC).

    • Formula:

      
      
      
    • Target: q=0.5 (small isotropic bicelles) to q=3.5 (large alignable bicelles).

  • Evaporation:

    • Stream dry Nitrogen (N₂) over the solution while rotating the vial.

    • Critical Step: A thin, clear film must form on the glass walls.

  • Desiccation:

    • Place the vial under high vacuum (<50 mTorr) for 4–12 hours.

    • Why? Residual chloroform can destabilize protein structures and alter NMR spectra.

Protocol B: Direct Hydration (Aqueous Stock)

Objective: To prepare a high-concentration DHPC stock for titrating into protein samples.

  • Weighing: Weigh DHPC powder rapidly. Use an anti-static gun if powder is charged/flying.

  • Solubilization: Add aqueous buffer (e.g., 50 mM Phosphate, pH 6.5).

  • Vortexing: Vortex until clear. No heating is usually required due to high solubility.

  • Storage: Store at -20°C. Warning: Aqueous solutions are prone to ester hydrolysis over weeks. Make fresh if possible.

Visualization: Bicelle Preparation Workflow

The following diagram illustrates the critical path for generating bicelles, highlighting the solvent exchange process.

BicelleWorkflow Start Raw Materials Solv_DMPC DMPC in CHCl3 (Long Chain) Start->Solv_DMPC Solv_DHPC DHPC in CHCl3 (Short Chain) Start->Solv_DHPC Mix Mix to q-ratio (q = [Long]/[Short]) Solv_DMPC->Mix Solv_DHPC->Mix Evap N2 Stream & Vacuum Desiccation Mix->Evap Solvent Removal Film Dry Lipid Film (Homogeneous) Evap->Film Hydrate Hydrate w/ Buffer (e.g. 50mM Phosphate) Film->Hydrate Add Aqueous Phase Cycle Temp Cycling (42°C <-> 4°C) Hydrate->Cycle Annealing Final Clear Bicelle Soln (Ready for NMR) Cycle->Final

Figure 1: Workflow for generating bicelles using the solvent-evaporation method. This method ensures uniform lipid distribution prior to hydration.

Stability & Troubleshooting

Hydrolysis Risk

DHPC contains ester linkages at the sn-1 and sn-2 positions.

  • Risk: In aqueous buffers (especially pH > 8.0 or < 5.0), these esters hydrolyze, releasing free fatty acids (hexanoic acid) and lyso-PC.

  • Impact: Hexanoic acid lowers the pH further and alters the q-ratio, destroying the bicelle morphology.

  • Mitigation: Use fresh stocks. Store organic stocks at -20°C (anhydrous).

Phase Separation

If the solution appears cloudy after hydration:

  • Check q-ratio: High q-ratios (>3.0) form large discs that may align and appear cloudy/viscous at room temperature (this is normal for alignable bicelles).

  • Temperature Cycling: The "Annealing" step (42°C to 4°C) is crucial to help the lipids sort into the correct morphology (DMPC in the planar bilayer, DHPC at the rim).

References

  • Avanti Polar Lipids. 06:0 PC (DHPC) Product Page & Physicochemical Data. Available at: [Link]

  • Sanders, C. R., & Prosser, R. S. (1998).Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234.
  • Ottiger, M., & Bax, A. (1999).Bicelle-based liquid crystals for NMR-measurement of dipolar couplings. Journal of Biomolecular NMR.

Sources

An In-Depth Technical Guide to the Aggregation Behavior of 1,2-Hexanoylphosphatidylcholine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) in Research and Development

1,2-Dihexanoyl-sn-glycero-3-phosphocholine, commonly known as DHPC, is a short-chain synthetic phospholipid that has garnered significant attention across various scientific disciplines, particularly in biochemistry, biophysics, and pharmaceutical sciences. Its amphipathic nature, characterized by a hydrophilic phosphocholine head group and two short, six-carbon acyl chains, dictates its self-assembly into a variety of supramolecular structures in aqueous environments. This behavior makes DHPC an invaluable tool for a range of applications, from the solubilization and stabilization of membrane proteins for structural studies to its use as a component in drug delivery systems.

This technical guide provides a comprehensive exploration of the aggregation behavior of DHPC in aqueous solutions. We will delve into the fundamental principles governing its self-assembly, the types of aggregates formed, and the critical factors that influence these structures. Furthermore, we will present detailed experimental protocols for characterizing DHPC aggregates, equipping researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile phospholipid in their work.

I. The Physicochemical Properties of DHPC: The Foundation of its Aggregation Behavior

The unique aggregation behavior of DHPC is a direct consequence of its molecular structure. The dual nature of the molecule—a polar head and nonpolar tails—drives its organization in water to minimize the unfavorable interactions between the hydrophobic acyl chains and the aqueous environment. This phenomenon, known as the hydrophobic effect, is the primary driving force behind the formation of micelles and other aggregates.[1]

Key Molecular Features of DHPC:

  • Chemical Structure: C₂₀H₄₀NO₈P[2]

  • Molecular Weight: 453.51 g/mol [2]

  • Acyl Chains: Two hexanoyl (C6) chains

  • Head Group: Phosphocholine

The short length of the acyl chains in DHPC is a critical determinant of its behavior. Unlike long-chain phospholipids that typically form bilayer structures like vesicles or liposomes, the relatively small hydrophobic volume of DHPC favors the formation of curved aggregates such as micelles.

II. Self-Assembly of DHPC in Aqueous Solution: From Monomers to Micelles

At very low concentrations in an aqueous solution, DHPC exists predominantly as individual molecules, or monomers. As the concentration increases, a point is reached where the monomers begin to self-assemble into organized structures. This transition is not gradual but occurs over a narrow concentration range, a hallmark of cooperative self-assembly.

The Critical Micelle Concentration (CMC)

The most fundamental parameter characterizing the aggregation of surfactants like DHPC is the Critical Micelle Concentration (CMC) . The CMC is defined as the concentration of surfactant at which the formation of micelles becomes significant.[3] Below the CMC, the properties of the solution, such as surface tension and conductivity, change linearly with concentration. Above the CMC, these properties show a distinct change in their concentration dependence, indicating the presence of micelles.

The CMC of DHPC is reported to be approximately 15 mM.[3] However, it is crucial to recognize that the CMC is not a fixed value and can be influenced by several factors.

Factors Influencing the CMC and Micelle Formation:
  • Temperature: The effect of temperature on the CMC of surfactants can be complex. For many nonionic and zwitterionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.[4] This behavior is a result of the interplay between the enthalpy and entropy of micellization.[5]

  • Ionic Strength: The presence of salts in the aqueous solution can significantly affect the CMC of ionic and zwitterionic surfactants. Generally, increasing the ionic strength of the solution leads to a decrease in the CMC. This is due to the screening of electrostatic repulsions between the charged head groups, which facilitates their closer packing into micelles.

  • pH: For phospholipids with ionizable groups, the pH of the solution can influence the charge state of the head group and, consequently, the CMC. The phosphocholine head group of DHPC is zwitterionic, meaning it carries both a positive and a negative charge, making its net charge neutral over a wide pH range. Therefore, the effect of pH on the CMC of DHPC is generally less pronounced compared to ionic surfactants.

III. The Supramolecular Architecture of DHPC Aggregates

Above its CMC, DHPC primarily forms small, roughly spherical micelles. The hydrophobic hexanoyl chains are sequestered in the core of the micelle, shielded from the surrounding water, while the hydrophilic phosphocholine head groups form the outer shell, interacting with the aqueous environment.

Beyond Simple Micelles: The Versatility of DHPC in Bicelle Formation

One of the most significant applications of DHPC is its use in the formation of bicelles , which are discoidal, lipid-bilayer-like structures. Bicelles are typically formed by mixing a long-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), with a short-chain phospholipid like DHPC.[3]

In this mixture, the DMPC molecules form a planar bilayer region, while the DHPC molecules preferentially locate at the high-curvature rim of the disc, effectively acting as a "detergent" that stabilizes the bilayer edges.[3] The size and properties of these bicelles can be controlled by varying the molar ratio of DMPC to DHPC (the 'q' value), the total lipid concentration, and the temperature.[3] These model membrane systems are particularly valuable for the structural and functional studies of membrane proteins using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

A phase diagram for DMPC/DHPC mixtures at 20°C illustrates the different types of aggregates that can form, including vesicles, bicelles, and micelles, depending on the molar ratio of the two lipids and the total lipid concentration.[3]

IV. Experimental Characterization of DHPC Aggregates: A Practical Guide

A variety of biophysical techniques can be employed to characterize the aggregation behavior of DHPC. The choice of technique depends on the specific information sought, such as the CMC, the size and shape of the aggregates, or the thermodynamic parameters of micellization.

A. Determination of the Critical Micelle Concentration (CMC)

Fluorescence spectroscopy is a highly sensitive and widely used method for determining the CMC of surfactants.[7] This technique relies on the use of a fluorescent probe whose photophysical properties are sensitive to the polarity of its microenvironment.

This protocol outlines a standard procedure for determining the CMC of DHPC using the fluorescent probe DPH, which exhibits low fluorescence in polar environments (like water) and a significant increase in fluorescence intensity when partitioned into the hydrophobic core of micelles.[8]

Materials:

  • 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC)

  • 1,6-Diphenyl-1,3,5-hexatriene (DPH)

  • Tetrahydrofuran (THF), spectroscopic grade

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Volumetric flasks and pipettes

  • Fluorometer

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of DHPC in the desired aqueous buffer (e.g., 100 mM).

    • Prepare a stock solution of DPH in THF (e.g., 1 mM).[8]

  • Preparation of Sample Series:

    • Prepare a series of DHPC solutions with varying concentrations, bracketing the expected CMC (e.g., from 1 mM to 30 mM). This can be done by serial dilution of the DHPC stock solution.

    • To each DHPC solution, add a small aliquot of the DPH stock solution to achieve a final DPH concentration that is very low and does not perturb the micellization process (e.g., 1 µM).[8] Ensure the volume of THF added is minimal (typically <1% of the total volume) to avoid affecting the solvent properties.

    • Prepare a blank sample containing only the buffer and the same final concentration of DPH.

  • Equilibration:

    • Allow the samples to equilibrate for a period of time (e.g., 1 hour) at a constant temperature, protected from light.[8]

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths for DPH on the fluorometer (e.g., excitation at 360 nm and emission at 430 nm).[8]

    • Measure the fluorescence intensity of each sample, including the blank.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank from each of the DHPC sample readings.

    • Plot the corrected fluorescence intensity as a function of the DHPC concentration (a semi-logarithmic plot is often used).

    • The resulting plot will typically show two distinct linear regions. Below the CMC, the fluorescence intensity will be low and relatively constant. Above the CMC, as DPH partitions into the hydrophobic micelle cores, the fluorescence intensity will increase sharply.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

CMC_Determination_Workflow

B. Characterization of Aggregate Size and Shape

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for determining the size, size distribution, and shape of DHPC aggregates in solution.

DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient of the particles can be determined, and subsequently, the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.

Sample Preparation:

  • Prepare DHPC solutions in a suitable buffer at concentrations above the CMC (e.g., 20-50 mM).

  • The solvent should be of high purity and free from dust and other particulates. It is highly recommended to filter the buffer through a 0.1 or 0.22 µm filter before use.[9]

  • Filter the final DHPC solution through a low-protein-binding filter (e.g., 0.1 µm) directly into a clean, dust-free DLS cuvette.[2]

  • Ensure the sample is free of air bubbles.

  • Allow the sample to thermally equilibrate in the DLS instrument for at least 10-15 minutes before measurement.[9]

Data Acquisition and Analysis:

  • Perform the DLS measurement at a constant, controlled temperature.

  • The correlation function obtained from the intensity fluctuations is analyzed to determine the distribution of diffusion coefficients.

  • The hydrodynamic radius is then calculated. For DHPC micelles, a monomodal size distribution with a hydrodynamic radius in the range of 1.5-2.5 nm is typically expected.

  • It is advisable to measure at different concentrations to check for concentration-dependent effects on micelle size.[10]

SAXS provides detailed information about the size, shape, and internal structure of macromolecules and their assemblies in solution. By analyzing the scattering pattern of X-rays at very small angles, one can deduce the overall shape and dimensions of the scattering particles.

Sample Preparation:

  • Sample preparation for SAXS is similar to that for DLS, with a strong emphasis on sample purity and homogeneity.

  • Prepare a concentration series of the sample to assess for inter-particle interactions and to extrapolate to infinite dilution.[11]

  • A matching buffer blank must be prepared and measured for accurate background subtraction.

Data Acquisition and Analysis:

  • SAXS data is collected as a plot of scattering intensity (I(q)) versus the scattering vector (q).

  • Guinier Analysis: At very low q values, the scattering data can be analyzed using the Guinier approximation to determine the radius of gyration (Rg), which is a measure of the overall size of the particle.[7][12] A linear Guinier plot is indicative of a monodisperse, non-aggregated sample.

  • Kratky Plot: A Kratky plot (q²I(q) vs. q) can provide qualitative information about the shape and flexibility of the scattering particles. For globular particles like micelles, the plot is expected to show a distinct peak.[7][8]

  • Pair-Distance Distribution Function (P(r)): An indirect Fourier transform of the scattering data yields the pair-distance distribution function, P(r), which is a histogram of all interatomic distances within the particle.[13][14] The shape of the P(r) function is characteristic of the particle's shape, and the point where P(r) goes to zero gives the maximum dimension (Dmax) of the particle.

  • Model Fitting: The scattering data can be fitted to theoretical models for different shapes (e.g., sphere, ellipsoid, cylinder) to obtain more detailed structural parameters. For DMPC/DHPC bicelles, a core-shell bicelle model can be used.[15]

SAXS_Data_Analysis_Workflow

V. Thermodynamics of DHPC Micellization

The self-assembly of DHPC into micelles is a thermodynamically driven process. The spontaneity of this process is governed by the change in Gibbs free energy (ΔG_mic).

ΔG_mic = ΔH_mic - TΔS_mic

where:

  • ΔG_mic is the Gibbs free energy of micellization. A negative value indicates a spontaneous process.

  • ΔH_mic is the enthalpy of micellization. This term reflects the changes in bond energies and intermolecular interactions during micelle formation.

  • T is the absolute temperature.

  • ΔS_mic is the entropy of micellization. This term accounts for the change in the overall disorder of the system.

The primary contribution to the favorable (negative) ΔG_mic for micellization in aqueous solution comes from the large, positive entropy change (ΔS_mic).[6] This entropy gain is primarily due to the release of ordered water molecules from around the hydrophobic acyl chains as they become sequestered within the micelle core (the hydrophobic effect).[6] The enthalpy of micellization (ΔH_mic) can be either positive (endothermic) or negative (exothermic) depending on the specific surfactant and the temperature.[16]

The standard Gibbs free energy of micellization can be calculated from the CMC using the following equation for non-ionic or zwitterionic surfactants:

ΔG°_mic = RT ln(CMC)

where R is the gas constant and the CMC is expressed as a mole fraction.

VI. Quantitative Data Summary

ParameterValueMethod of DeterminationReference
Molecular Weight 453.51 g/mol Mass Spectrometry[2]
Critical Micelle Concentration (CMC) ~15 mMVarious (e.g., fluorescence, light scattering)[3]
Hydrodynamic Radius (Rh) of Micelles 1.5 - 2.5 nmDynamic Light Scattering (DLS)Inferred from typical sizes of similar short-chain PC micelles
Aggregation Number (Nagg) ~20-40Fluorescence Quenching, SAXS, ITCLiterature values for similar short-chain phospholipids
Thermodynamic Parameters
Gibbs Free Energy of Micellization (ΔG°_mic)Typically negativeCalculated from CMC[4][5]
Enthalpy of Micellization (ΔH_mic)Varies with temperatureIsothermal Titration Calorimetry (ITC)[16]
Entropy of Micellization (ΔS_mic)Typically positiveCalculated from ΔG°_mic and ΔH_mic[6]

Note: Specific thermodynamic values and aggregation numbers for DHPC can vary with experimental conditions (temperature, buffer composition, etc.). The values provided are representative.

VII. Conclusion and Future Perspectives

1,2-Dihexanoyl-sn-glycero-3-phosphocholine is a remarkably versatile tool for researchers in the life sciences and pharmaceutical development. Its well-defined aggregation behavior, characterized by the formation of micelles and its crucial role in the construction of bicellar model membranes, underpins its wide range of applications. A thorough understanding of its physicochemical properties and the factors that govern its self-assembly is paramount for its effective utilization.

The experimental protocols and theoretical background presented in this guide provide a solid foundation for the characterization of DHPC aggregates. As research continues to advance, particularly in the areas of membrane protein structural biology and novel drug delivery systems, the importance of short-chain phospholipids like DHPC is poised to grow. Future studies focusing on the detailed phase behavior of pure DHPC at various temperatures and a more comprehensive mapping of its thermodynamic landscape will further enhance our ability to harness its unique properties for scientific innovation.

References

  • Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter. Available at: [Link]

  • Determination of the critical micellar concentration of a detergent using a fluorescent probe. Available at: [Link]

  • Basic data processing - Analyzing SAXS data. Available at: [Link]

  • Intrinsic Fluorescence in Peptide Amphiphile Micelles with Protein-Inspired Phosphate Sensing. PMC - PubMed Central. Available at: [Link]

  • Analysis and modeling of SDS and DPC micelle SAXS data for membrane protein solution structure characterization. ResearchGate. Available at: [Link]

  • Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. MDPI. Available at: [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Technology Networks. Available at: [Link]

  • Enthalpy-driven micellization of oligocarbonate-fluorene end-functionalized Poly(ethylene glycol). PMC - PubMed Central. Available at: [Link]

  • Thermodynamics of micellization. Wikipedia. Available at: [Link]

  • Simple ApproximaTion for Aggregation Number Determination by Isothermal Titration Calorimetry: STAND-ITC. Langmuir - ACS Publications. Available at: [Link]

  • SASDQL7 – Bicelles formed by DMPC DHPC. SASBDB. Available at: [Link]

  • Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. NIH. Available at: [Link]

  • Fluctuating temperatures have a surprising effect on disease transmission. PLOS Biology. Available at: [Link]

  • Enthalpy–Entropy Compensation for Micellization and Other Hydrophobic Interactions in Aqueous Solutions. ResearchGate. Available at: [Link]

  • Degree of ionization (α), Gibbs free energy of micellization (ΔG° m ),... ResearchGate. Available at: [Link]

  • Refining internal bilayer structure of bicelles resolved by extended-q small angle X-ray scattering. OSTI.GOV. Available at: [Link]

  • Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies. RSC Publishing. Available at: [Link]

  • Experimental Guidelines - DLS Sample Preparation. LS Instruments. Available at: [Link]

  • (PDF) Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. ResearchGate. Available at: [Link]

  • Indirect Fourier Transform (IFT) and the P(r) function. BioXTAS RAW - Read the Docs. Available at: [Link]

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. NIH. Available at: [Link]

  • [Effect of Temperature Cycle Preservation on Platelet Aggregation Rate and Routine Parameters]. PubMed. Available at: [Link]

  • Sample preparation, data collection and preliminary data analysis in biomolecular solution X-ray scattering. PMC - PubMed Central. Available at: [Link]

  • Micellization thermodynamics as a function of the temperature of a cationic zwitterionic dodecyl phosphocholine and anionic. Available at: [Link]

  • 3.4.2: Introduction to the Hydrophobic Effect. Chemistry LibreTexts. Available at: [Link]

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The Architect of the Rim: Role of DHPC in Lipid Bilayer Self-Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of model membranes, 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) serves as the "molecular architect" of the bilayer edge. Unlike traditional detergents that solubilize lipids into amorphous micelles, DHPC possesses a unique critical packing parameter that allows it to segregate specifically to the high-curvature rim of a bilayer disk. This segregation stabilizes bicelles (bilayered micelles)—nanostructures that combine the native-like membrane environment of a liposome with the tractability of a micelle.

This technical guide dissects the physicochemical mechanics of DHPC, providing researchers with the rationale to engineer bicellar systems for NMR spectroscopy, crystallography, and drug permeability assays.

Physicochemical Fundamentals: The Segregation Mechanism

The formation of a bicelle is driven by the immiscibility of two lipid species with vastly different geometric packing requirements.

The Structural Dichotomy
  • Long-Chain Lipid (e.g., DMPC): Cylindrical geometry. Prefers planar bilayers (

    
    ).
    
  • Short-Chain Lipid (DHPC): Cone-like geometry due to short acyl chains (C6 or C7). Prefers high curvature (

    
    ).
    

When mixed in aqueous solution, the system minimizes free energy not by forming mixed micelles (random distribution), but by demixing . DMPC forms a planar bilayer "core," while DHPC segregates to the "rim," shielding the hydrophobic acyl chains of the DMPC from water.

Critical Micelle Concentration (CMC) Disparity

The stability of the bicelle relies on the massive difference in CMC between the two components. This ensures that DMPC remains in the bilayer phase while DHPC remains in dynamic exchange at the edge.

LipidChain LengthCMC (Approx.)[1]Role
DMPC C14:0~6 nMBilayer Core (Planar)
DHPC (06:0)C6:0~15 mMRim Stabilizer (Curved)
DHPC (07:0)C7:0~1.4 mMRim Stabilizer (Curved)

Technical Insight: The high CMC of DHPC means it exists in rapid exchange between the bicelle rim and free monomers in solution. This dynamic nature is critical for "washing out" DHPC to transition from bicelles to vesicles, a technique used in proteoliposome reconstitution.

The q-Ratio: Tuning Morphology and Phase[3][4]

The morphology of the assembly is strictly controlled by the molar ratio of long-chain to short-chain lipid, denoted as


 .


The Phase Diagram

The behavior of DHPC/DMPC mixtures is non-linear and temperature-dependent.

  • Isotropic Bicelles (

    
    ):  Small, fast-tumbling disks. Ideal for solution-state NMR as they reorient rapidly enough to average out dipolar couplings.
    
  • Aligned Bicelles (

    
    ):  Large, perforated lamellae or "worm-like" structures that align in magnetic fields. Used in solid-state NMR to measure Residual Dipolar Couplings (RDCs).
    
  • Chiral Nematic Phase: At specific temperatures and concentrations, high-

    
     bicelles align spontaneously, forming a liquid crystal.
    

PhaseBehavior cluster_temp Temperature Dependence q_low Low q (0.3 - 0.6) High DHPC Content iso_bicelle Isotropic Bicelle (Fast Tumbling) q_low->iso_bicelle Forms small disks q_high High q (> 3.0) Low DHPC Content aligned_bicelle Aligned Bicelle (Liquid Crystal) q_high->aligned_bicelle Forms large sheets vesicle Vesicle / Liposome iso_bicelle->vesicle Dilution (removes DHPC) aligned_bicelle->iso_bicelle Add DHPC

Figure 1: The dependence of lipid assembly morphology on the q-ratio (DMPC:DHPC).

Protocol: Engineering the Bicelle

Objective: Preparation of 15% (w/v) Isotropic DMPC/DHPC Bicelles (


) for Protein NMR.
Reagents
  • DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (Powder).[1][2]

  • DHPC: 1,2-dihexanoyl-sn-glycero-3-phosphocholine (storing as a lyophilized powder is recommended to prevent hydrolysis).

  • Buffer: 10 mM Sodium Phosphate, pH 6.5, 100 mM NaCl, 0.02% NaN3. (Avoid high salt initially if possible, as it affects DHPC solubility).

Step-by-Step Workflow

Step 1: Solubilization of DHPC Dissolve DHPC in the buffer first. DHPC is highly soluble and will form clear micelles immediately.

  • Why? Adding liquid DHPC to solid DMPC ensures better wetting than mixing two powders.

Step 2: Addition of DMPC Add the calculated mass of DMPC powder to the DHPC micelle solution.

  • Observation: The solution will become milky white and viscous. This indicates the presence of large, heterogeneous lipid aggregates (not yet bicelles).

Step 3: Temperature Cycling (The Annealing Process) This is the most critical step. You must cycle the mixture between temperatures above and below the phase transition of DMPC (


).
  • Freeze/Cool: Place on ice or at 4°C for 15 minutes. (Bicelles are often more soluble at low temp).

  • Heat: Incubate at 42°C for 15 minutes.

  • Vortex: Vigorously vortex during the transition.

  • Repeat: Perform 3-4 cycles until the solution is completely clear and non-viscous at low temperature.

Step 4: Characterization Verify the formation of isotropic bicelles using 1D


H NMR.
  • Success Criteria: Distinct, sharp resonances for the terminal methyl groups of DHPC (~0.9 ppm) and DMPC (~0.85 ppm). Broad lines indicate incomplete assembly or vesicles.

ProtocolWorkflow cluster_cycle Annealing Cycles (3x) start Start: Weigh Lipids mix Dissolve DHPC in Buffer (Clear Solution) start->mix add_dmpc Add DMPC Powder (Milky Suspension) mix->add_dmpc heat Heat to 42°C (Liquid Crystalline) add_dmpc->heat vortex Vortex Vigorously heat->vortex cool Cool to 4°C (Isotropic/Clear) cool->heat check Visual Inspection Is it clear at 4°C? cool->check vortex->cool check->heat No (Repeat) finish Ready for NMR/Assay check->finish Yes

Figure 2: The annealing workflow required to drive the DMPC/DHPC mixture into a thermodynamic bicelle minimum.

Troubleshooting & Optimization

The Hydrolysis Trap

DHPC contains ester linkages which are susceptible to hydrolysis, producing fatty acids and lyso-PC.

  • Symptom: The pH of the bicelle solution drifts downward over days; solution becomes turbid.

  • Solution: Store DHPC stocks in powder form or frozen at -20°C. For long-term NMR experiments (weeks), consider using ether-linked DHPC analogs which are chemically stable at low pH.

The "Jelly" Effect

At specific concentrations and temperatures (often near the


 of DMPC), bicelle solutions can form a viscous gel.
  • Cause: Formation of an interconnected network of worm-like micelles or perforated lamellae.

  • Fix: This is often reversible. Cool the sample to 4°C to return to the isotropic fluid state. If the gel persists, the

    
     ratio may be too high—add small aliquots of DHPC.
    

References

  • Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234. Link

  • Tjandra, N., & Bax, A. (1997). Direct measurement of distances and angles in biomolecules by NMR in a dilute liquid crystalline medium. Science, 278(5340), 1111-1114. Link

  • Marcotte, I., & Auger, M. (2005). Bicelles as model membranes for solid- and solution-state NMR studies of membrane peptides and proteins. Concepts in Magnetic Resonance Part A, 24A(1), 17-37. Link

  • Vold, R. R., & Prosser, R. S. (1996). Magnetically oriented phospholipid bilayered micelles for structural studies of polypeptides. Does the ideal bicelle exist? Journal of Magnetic Resonance, Series B, 113(3), 267-271. Link

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A Senior Application Scientist's Guide to 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) as a Premier Membrane Mimetic

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The study of membrane proteins—critical mediators of cellular function and prominent drug targets—is fundamentally constrained by their native lipid bilayer environment. Effective research necessitates their extraction and stabilization in systems that mimic this environment. 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) has emerged as an exceptionally versatile and powerful tool in this endeavor. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of DHPC's physicochemical properties and its primary application in forming "bicelles." We will explore the causality behind experimental choices, provide validated protocols for bicelle preparation and protein reconstitution, and detail the utility of DHPC-based systems in leading structural biology techniques, including NMR spectroscopy, X-ray crystallography, and cryo-electron microscopy (cryo-EM).

Introduction: The Challenge of Membrane Protein Research and the Rise of Mimetics

Membrane proteins are integral to cellular life, governing everything from signal transduction to molecular transport.[1] However, their hydrophobic nature makes them notoriously difficult to study in vitro. Once removed from the stabilizing influence of the native cell membrane, they readily denature and aggregate. To overcome this, scientists employ membrane mimetics—artificial systems that shield the protein's hydrophobic transmembrane domains from the aqueous solvent.

While traditional detergents can solubilize membrane proteins by forming micelles, these structures often lack the lateral pressure and bilayer curvature that are critical for maintaining a protein's native conformation and function.[1][2] This is where 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) offers a superior alternative. DHPC, a short-chain phospholipid, is most powerful when used in combination with a long-chain phospholipid to form discoidal lipid aggregates known as bicelles .[2][3][4] These bicelles present a more native-like, planar lipid bilayer environment, making them an indispensable tool for the structural and functional characterization of membrane proteins.[2][5]

Physicochemical Properties of DHPC

Understanding the fundamental properties of DHPC is crucial for its effective application. DHPC is a zwitterionic phospholipid with two six-carbon acyl chains (C6:0).[6][7] This short chain length makes it water-soluble and prevents it from forming stable bilayers on its own. Instead, when dispersed in water above its critical micelle concentration (CMC), it forms small, dynamic micelles.

The key advantage of DHPC lies in its ability to act as a "detergent-like" lipid. It can self-assemble and, more importantly, integrate with traditional bilayer-forming lipids to create well-defined, stable membrane mimetic systems. Its stability over a wide pH range (4-10) and resistance to oxidation further enhance its utility in diverse experimental conditions.

PropertyValueSource
Molecular Formula C₂₀H₄₀NO₈P[6][8]
Molecular Weight 453.51 g/mol [8]
Critical Micelle Concentration (CMC) ~1.4 - 1.65 mM[9]
Form Lyophilized Powder[10]
Solubility Water-soluble

The Bicelle: A Superior Membrane Mimetic

The most common and powerful application of DHPC is its co-assembly with a long-chain phospholipid, typically 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), to form bicelles.[3][9][11][12]

The Structure of a Bicelle

In this model, the long-chain DMPC molecules form a planar, bilayered core that mimics the flat region of a cell membrane. The short-chain DHPC molecules preferentially segregate to the high-curvature edge of this disk, effectively shielding the hydrophobic DMPC acyl chains from the solvent.[3][12][13] This creates a stable, discoidal nanostructure that provides a native-like lipid bilayer environment for reconstituted membrane proteins.[5][14]

Caption: Conceptual model of a DHPC/DMPC bicelle.

The Importance of the 'q-ratio'

The morphology and behavior of bicelles are primarily controlled by the molar ratio of the long-chain lipid (DMPC) to the short-chain lipid (DHPC), known as the q-ratio (q = [DMPC]/[DHPC]).[2] The q-ratio is the most critical experimental parameter to adjust, as it dictates the size of the bicelle and, consequently, its suitability for a given application.[10][13][14]

  • Low q-ratios (q ≤ 0.6): These conditions produce small, rapidly tumbling bicelles.[9][15] This isotropic tumbling behavior is ideal for high-resolution solution NMR studies, as it averages out anisotropic interactions, leading to sharp spectral lines.[10][15] A q-ratio of 0.5 is often considered a good compromise for structural studies, providing a bilayer-like environment while maintaining fast tumbling.[15][16]

  • High q-ratios (q ≥ 2.5): These conditions result in the formation of much larger, disc-like structures.[9][17] In a strong magnetic field, these larger bicelles spontaneously align with their normal perpendicular to the field. This property is exploited in solid-state NMR to study the orientation of membrane-associated molecules.[2][9][18]

Experimental Protocols and Workflows

Step-by-Step Protocol for Isotropic Bicelle Preparation (q=0.5)

This protocol describes a common method for preparing small, isotropic bicelles suitable for solution NMR and other biophysical studies.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) powder

  • 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) powder

  • NMR Buffer (e.g., 50 mM Sodium Phosphate, pH 6.8, 10% D₂O)[10]

  • Glass vials

  • Vortex mixer

  • Water bath or heat block

Methodology:

  • Lipid Preparation: Weigh the appropriate amounts of DMPC and DHPC powder to achieve the desired q-ratio (q=0.5) and total lipid concentration (e.g., 100 mM). A common approach is to first dissolve DHPC powder in the buffer to create a concentrated micelle solution.[10]

  • Hydration: Add the DMPC powder to the DHPC micelle solution.[10] Tightly seal the vial.

  • Solubilization and Equilibration: To ensure homogeneous mixing and formation of bicelles, subject the mixture to several freeze-thaw cycles. This typically involves alternating the sample between an ice bath (e.g., 40 minutes) and a warm water bath set above the phase transition temperature of DMPC (~40°C) for 40 minutes.[12] Repeat this cycle 3-5 times.

  • Clarification: After the final warming step, briefly vortex the solution. A successful preparation should yield a clear, transparent liquid. The solution is now ready for protein reconstitution or direct analysis.

Bicelle_Preparation_Workflow start Start weigh 1. Weigh Lipids (DMPC & DHPC for target q-ratio) start->weigh dissolve 2. Dissolve DHPC in Buffer (Forms micelle solution) weigh->dissolve add_dmpc 3. Add DMPC Powder dissolve->add_dmpc hydrate 4. Hydrate & Mix (Vortex) add_dmpc->hydrate freeze_thaw 5. Freeze-Thaw Cycles (e.g., 3-5 cycles of 0°C to 40°C) hydrate->freeze_thaw validate 6. Validation (Visual clarity, DLS, ³¹P-NMR) freeze_thaw->validate end Bicelle Solution Ready validate->end

Caption: Workflow for preparing and validating DHPC/DMPC bicelles.

Self-Validation: Characterizing Bicelle Quality

It is essential to validate the quality of the bicelle preparation before use.

  • Visual Inspection: The final solution should be completely clear. Any turbidity or cloudiness indicates incomplete solubilization or the presence of large, undesirable lipid aggregates.[18]

  • Dynamic Light Scattering (DLS): DLS is a powerful technique to measure the hydrodynamic radius (size) and homogeneity (polydispersity) of the bicelles in solution.[19][20] For a given q-ratio, the size should be consistent and the population monodisperse.

  • ³¹P-NMR Spectroscopy: Phosphorus-31 NMR is the definitive method for assessing bicelle formation and homogeneity. Because DHPC and DMPC are in different environments (rim vs. bilayer), they produce distinct, sharp peaks in the ³¹P spectrum for isotropic bicelles.[9][10] Broadened signals or the appearance of a broad, anisotropic "shoulder" can indicate the presence of larger, slower-tumbling aggregates.[10]

Reconstituting Membrane Proteins into Bicelles

A key advantage of bicelles is the ease of protein incorporation. The most common method involves mixing the purified, detergent-solubilized membrane protein directly with a pre-formed bicelle solution.

  • Mix Components: On ice, combine the detergent-solubilized protein solution with the bicelle preparation.[5] A typical starting point is a 2:1 volume ratio of protein solution to bicelle stock.[18]

  • Incubate: Allow the mixture to incubate on ice for at least 30 minutes to facilitate the transfer of the protein from the detergent micelles into the bicelles.[5]

  • Detergent Removal (Optional but Recommended): While spontaneous insertion occurs, removing the original solubilizing detergent (e.g., via dialysis or bio-beads) can improve sample homogeneity and stability.

  • Concentrate and Use: The protein-bicelle sample can now be concentrated and used for downstream applications.

Applications in Structural Biology

The unique properties of DHPC-based bicelles have made them a cornerstone of modern membrane protein structural biology.

Solution NMR Spectroscopy

For membrane proteins small enough to be studied by solution NMR (< ~40 kDa), isotropic bicelles (q ≈ 0.5) are the medium of choice. The rapid, isotropic tumbling of these small bicelles averages out the large dipolar couplings that would otherwise lead to intractably broad signals, resulting in high-resolution spectra similar to those of soluble proteins.[2][12][14] This allows for detailed structural and dynamic analysis in a near-native lipid environment.

X-ray Crystallography

Bicelles offer a novel matrix for crystallizing membrane proteins, merging the benefits of a lipidic environment with the practicalities of vapor diffusion techniques.[5][11] In this method, the protein-bicelle mixture is liquid at low temperatures, allowing for easy handling and setup of crystallization trials.[5][21] As temperature changes or precipitants are added, the bicelles can undergo phase transitions, potentially forming perforated lamellar sheets or other ordered structures that facilitate crystal lattice formation.[5][17][22] This approach has successfully yielded high-resolution structures for several membrane proteins that were resistant to crystallization from detergent solutions.[5][11]

Cryo-Electron Microscopy (Cryo-EM)

Sample preparation is a major bottleneck in single-particle cryo-EM.[23][24] Proteins, particularly membrane proteins solubilized in detergent, often denature or adopt preferred orientations at the air-water interface during sample vitrification.[23][24] Reconstituting membrane proteins into bicelles can mitigate these issues. The larger, more viscous nature of the protein-bicelle complex can slow diffusion to the deleterious air-water interface. The lipid bilayer of the bicelle provides a stabilizing environment, helping to maintain the protein's native fold during the blotting and freezing process.[1] While detergents remain the most common solubilization agent for cryo-EM, the use of bicelles and other nanodiscs is a growing strategy to improve sample quality and obtain higher-resolution structures.[1][25]

Conclusion and Future Outlook

1,2-dihexanoyl-sn-glycero-3-phosphocholine is more than just a short-chain lipid; it is a critical enabler of modern membrane protein science. Its ability to form tunable, bilayer-like bicelles provides an unparalleled platform for stabilizing membrane proteins for structural and functional analysis. By carefully controlling the q-ratio, researchers can create membrane mimetics tailored for a wide array of biophysical techniques, from the high-resolution detail of solution NMR to the atomic snapshots of X-ray crystallography and cryo-EM. As research continues to unravel the complexities of membrane protein function, the foundational role of DHPC in creating reliable and physiologically relevant model membranes is assured.

References

  • Bicelle Preper
  • Synthesis of Organic-Inorganic Hybrid Bicelles - Lipid Bilayer Nanodiscs Encompassed by Siloxane Surfaces. (URL: )
  • Dynamic properties of isotropic DMPC/DHPC bicelles : Insights from solution NMR and MD simul
  • Structure and Dynamics of Membrane Proteins and Membrane Associated Proteins with Native Bicelles
  • Bicelle crystallization: A new method for crystallizing membrane proteins yields a monomeric bacteriorhodopsin structure - ResearchGate. (URL: [Link])

  • Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition - PMC - NIH. (URL: [Link])

  • Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins - PMC. (URL: [Link])

  • Crystallization of bacteriorhodopsin from bicelle formulations at room temperature - PMC. (URL: [Link])

  • Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles | Langmuir. (URL: [Link])

  • The Magic of Bicelles Lights Up Membrane Protein Structure | Chemical Reviews. (URL: [Link])

  • Lipid bilayer strengthens the cooperative network of membrane proteins - bioRxiv.org. (URL: [Link])

  • Analysing DHPC/DMPC bicelles by diffusion NMR and multivariate decomposition - PubMed. (URL: [Link])

  • (PDF) Mechanisms of membrane protein crystallization in 'bicelles' - ResearchGate. (URL: [Link]')

  • The best of both worlds: A new lipid complex has micelle and bicelle-like properties | bioRxiv. (URL: [Link])

  • Crystallizing membrane proteins using lipidic bicelles - PMC - NIH. (URL: [Link])

  • 07:0 PC (DHPC) - AVANTI POLAR LIPIDS - 850306C - cogershop.com. (URL: [Link])

  • The Magic of Bicelles Lights Up Membrane Protein Structure - PMC. (URL: [Link])

  • Light scattering on the structural characterization of DMPG vesicles along the bilayer anomalous phase transition - PubMed. (URL: [Link])

  • Morphology of Three Lyotropic Liquid Crystalline Biological NMR Media Studied by Translational Diffusion Anisotropy. (URL: [Link])

  • Structure Database (LMSD) - LIPID MAPS. (URL: [Link])

  • 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | CID 10072611 - PubChem. (URL: [Link])

  • Direct observation and characterization of DMPC/DHPC aggregates under conditions relevant for biological solution NMR - PubMed. (URL: [Link])

  • A new method to prepare cryo-EM samples avoids protein damage during freezing. (URL: [Link])

  • Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM - Frontiers. (URL: [Link])

  • Membrane Protein Preparation for Single-Particle Cryo-Electron Microscopy Analysis. (URL: [Link])

  • Cryo-EM sample preparation for high-resolution structure studies - PMC. (URL: [Link])

Sources

Technical Guide: Self-Assembly of 1,2-Hexanoylphosphatidylcholine (DHPC) into Nanostructures

[1]

Executive Summary & Molecular Architecture[1]

1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a synthetic short-chain phospholipid that occupies a unique niche in soft matter physics. Unlike its long-chain analogs (e.g., DMPC, DPPC) which spontaneously form bilayers (vesicles/liposomes), DHPC behaves kinetically and thermodynamically as a surfactant .[1]

This distinction is governed by the Critical Packing Parameter (CPP) . DHPC possesses a bulky phosphocholine headgroup relative to its short di-hexanoyl (6:[1]0) hydrophobic tails.[1][2][3]

  • CPP Calculation:

    
    [1]
    
    • Where

      
       is the hydrocarbon volume, 
      
      
      is the optimal headgroup area, and
      
      
      is the critical chain length.
    • DHPC Status:

      
       (Cone shape).[1]
      
    • Result: Spontaneous curvature favors micelles rather than bilayers.[1]

This guide details the self-assembly of pure DHPC into micelles and its critical role as an "edge-stabilizer" in binary DMPC/DHPC systems (bicelles), widely used in NMR spectroscopy and membrane protein crystallization.[1]

Phase I: Pure DHPC Micellization[1]

In aqueous environments, DHPC remains monomeric until it reaches a specific concentration threshold.[1] Beyond this point, the hydrophobic effect drives the sequestration of the hexanoyl chains into a core, leaving the phosphocholine heads exposed to the solvent.

Thermodynamic Constants

The high Critical Micelle Concentration (CMC) of DHPC is its defining feature.[1] Unlike DMPC (CMC

PropertyValueContext
CMC 14 - 16 mM High instability upon dilution (e.g., in bloodstream).[1]
Aggregation Number (

)
~19 - 27 Forms small, discrete aggregates.[1]
Micelle Shape Prolate Ellipsoid Not perfectly spherical; axes approx. 24 Å (major) / 8 Å (minor).[1][4]
Phase Transition N/A Fluid phase at all physiological temperatures (Chain melting

< 0°C).[1]
Mechanism of Assembly

The assembly is entropy-driven.[1] The release of structured water molecules surrounding the hydrophobic hexanoyl chains provides the thermodynamic gain required to overcome the repulsive forces of the headgroups.

DHPC_Assemblycluster_0Low Concentration (< 14 mM)cluster_1High Concentration (> 16 mM)MonomerDHPC Monomer(Solvated)MicelleProlate Micelle(N ~ 20)Monomer->MicelleEntropy Driven(Hydrophobic Effect)Micelle->MonomerRapid Exchange(k_off high)

Figure 1: The dynamic equilibrium of DHPC micellization. Note the high exchange rate compared to long-chain lipids.

Phase II: Binary Systems (The Bicelle Revolution)

The most significant application of DHPC is not in its pure form, but as a "molecular rim" that stabilizes planar patches of long-chain lipids (typically DMPC). These structures are known as Bicelles (Bilayered Micelles).[1]

The "q" Ratio

The morphology of the nanostructure is strictly controlled by the molar ratio of long-chain lipid to short-chain lipid, denoted as q .

  • Low q (0.25 < q < 1.0): Isotropic Bicelles.[1] Small, rapidly tumbling discs.[1] Ideal for solution NMR.[1]

  • High q (q > 3.0): Aligned Bicelles (Smectic Phase).[1] Large perforated sheets that align in magnetic fields.[1] Used for solid-state NMR and measuring Residual Dipolar Couplings (RDCs).[1]

Structural Logic

DMPC forms the planar bilayer (low curvature), while DHPC segregates to the high-curvature rim, shielding the hydrophobic DMPC tails from water.

Bicelle_Structurecluster_componentsComponentscluster_morphologyMorphology Control (q-ratio)DMPCDMPC (Long Chain)Forms BilayerIsotropicIsotropic Disc(q = 0.5)DMPC->IsotropicPlanar FaceDHPCDHPC (Short Chain)Forms RimDHPC->IsotropicEdge StabilizationAlignedAligned Sheet/Worm(q > 3.0)Isotropic->AlignedIncrease q(Dilute DHPC)

Figure 2: The segregation of lipids in bicelle formation.[1] DHPC acts as the surfactant edge.

Experimental Protocols

Protocol A: Preparation of DMPC/DHPC Bicelles (The "Cold Cycle" Method)

Objective: Create a homogeneous bicelle solution (

Critical Insight:

1
  • Weighing:

    • Calculate masses for desired

      
      .[1]
      
    • Example: For

      
      , weigh 20.3 mg DMPC and 4.7 mg DHPC (Total 25 mg).[1]
      
  • Hydration (Cold):

    • Dissolve lipids in cold buffer (10 mM Phosphate, pH 6.[1]5) at 4°C .

    • Note: At this stage, the mixture will appear milky/chalky (heterogeneous).

  • Temperature Cycling (The Homogenization Step):

    • Heat: Incubate at 42°C for 15 minutes. (Mixture becomes less viscous).[1]

    • Cool: Place on ice/4°C for 15 minutes.

    • Vortex: Vortex vigorously while cold.

    • Repeat: Perform this cycle 3–4 times.

  • Final State:

    • The sample should be clear to slightly opalescent at 4°C.

    • Upon warming to room temperature (

      
      C), the sample may become viscous/gel-like (formation of the liquid crystalline phase).
      
Protocol B: Characterization via Deuterium NMR

To verify the formation of aligned bicelles (high

  • Add

    
     to the sample (typically 10%).[1]
    
  • Acquire a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Deuterium) NMR spectrum.[1]
    
  • Success Criteria: A doublet (quadrupolar splitting) indicates the water is interacting with an ordered surface.[1] A singlet indicates isotropic tumbling (micelles or broken bicelles).[1]

Applications & Limitations

Membrane Protein Solubilization

DHPC is often used in "detergent screening" for membrane proteins.[1]

  • Advantage: It is a lipid, not a harsh detergent like SDS.[1] It preserves native lipid-protein interactions better than synthetic surfactants.[1]

  • Disadvantage: High CMC means it is difficult to remove via dialysis.[1]

Drug Delivery (Caveats)

While DMPC/DHPC bicelles are explored for transdermal delivery (due to their ability to squeeze through stratum corneum pores), pure DHPC is rarely used as an intravenous carrier.[1]

  • Reason: Upon injection, blood volume dilution drops the concentration below the CMC (15 mM). The micelles instantly disassemble, dumping the payload.

  • Solution: PEGylation or cross-linking of the bicelle rim is required for in vivo stability.

References

  • Avanti Polar Lipids. Bicelle Preparation and Phase Behavior.[1] Available at: [Link][1]

  • Sanders, C. R., & Prosser, R. S. (1998).[1] Bicelles: a model membrane system for all seasons? Structure.[1][2][4][5][6][7][8][9] Available at: [Link]

  • Matsumori, N., et al. (2018).[1] Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Langmuir/MDPI.[1] Available at: [Link][1]

  • Tjandra, N., & Bax, A. (1997).[1] Direct measurement of distances and angles in biomolecules by NMR in a dilute liquid crystalline medium. Science.[1] Available at: [Link][1]

  • PubChem. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine Compound Summary. Available at: [Link][1]

Technical Whitepaper: Thermotropic Dynamics of 1,2-Hexanoylphosphatidylcholine (06:0 PC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-dihexanoyl-sn-glycero-3-phosphocholine (06:0 PC), frequently abbreviated as DHPC (though this acronym is shared with diheptanoyl-PC), represents a critical class of short-chain phospholipids.[1] Unlike its long-chain counterparts (e.g., DMPC, DPPC) which spontaneously form stable bilayers, 06:0 PC exhibits a high Critical Micelle Concentration (CMC) and functions primarily as a mild surfactant or "edge-activator."[1]

This guide details the thermotropic phase behavior of 06:0 PC, distinguishing its intrinsic micellar kinetics from its transformative role in binary lipid systems (bicelles). Understanding these phase transitions is essential for optimizing NMR studies of membrane proteins, designing cutaneous drug delivery systems, and stabilizing transient membrane permeabilization.

Section 1: Physicochemical Profile & Intrinsic Phase Behavior

The "Short-Chain" Paradigm

The thermodynamic behavior of 06:0 PC is dictated by its six-carbon acyl chains. This short length prevents the formation of the Van der Waals forces necessary to sustain a lamellar gel phase (


) or liquid-crystalline phase (

) in isolation.[1] Instead, 06:0 PC behaves as a surfactant.[1]
ParameterValue / CharacteristicContext
Molecular Weight 453.51 g/mol Significant for molar ratio calculations (

).[1]
Critical Micelle Conc.[1] (CMC) ~14–15 mMSignificantly higher than 07:0 PC (~1.4 mM).[1]
Aggregation Number (

)
~18–25 monomersForms small, spherical micelles.[1]
Krafft Point < 0°CHighly soluble in aqueous media at room temp.[1]
Phase State (25°C) Isotropic Micellar SolutionNo gel-to-fluid transition in physiological range.[1]
Intrinsic Thermotropism: The Monomer-Micelle Equilibrium

In its pure form, 06:0 PC does not exhibit a sharp calorimetric melting point (


).[1] Its "phase transition" is defined by the demicellization temperature and the temperature-dependence of the CMC.
  • Entropic Driver: Micellization is entropy-driven (hydrophobic effect).[1] As temperature increases, the CMC of 06:0 PC typically exhibits a shallow minimum before increasing, reflecting the disruption of water structure around the hydrophobic tails.

  • Implication: When using 06:0 PC as a detergent for protein solubilization, cooling the sample generally preserves micellar integrity, whereas extreme heating may shift the equilibrium toward monomers, potentially destabilizing the protein-lipid complex.

Section 2: Binary Phase Behavior (The Bicelle System)

The primary utility of 06:0 PC in drug development lies in its interaction with long-chain lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC).[1] 06:0 PC acts as an "edge-stabilizer," coating the hydrophobic rim of a bilayer patch to form a bicelle .

The "q" Ratio

The morphology of these binary systems is governed by the molar ratio


:


  • Low

    
     (< 0.5):  Mixed micelles (isotropic).[1]
    
  • Intermediate

    
     (0.5 – 1.0):  Small isotropic bicelles (ideal for solution NMR).
    
  • High

    
     (> 3.0):  Large, alignable bicelles or perforated lamellae (ideal for solid-state NMR).[1]
    
Thermotropic Transitions in DMPC/06:0 PC Mixtures

Unlike pure 06:0 PC, the binary mixture exhibits rich thermotropic polymorphism. The phase behavior is dominated by the melting temperature of the long-chain lipid (DMPC


).[2]
Phase I:

(Isotropic Bicelles)

Below 23°C, DMPC chains are in a gel state.[1] 06:0 PC segregates to the edges. The result is a rigid, disk-shaped bicelle that tumbles rapidly/isotropically.[1]

  • Application: High-resolution solution NMR of small membrane proteins.

Phase II:

(Chiral Nematic / Alignable Phase)

As the temperature approaches and exceeds 23°C, the DMPC core melts into a liquid-crystalline state. The bicelles become more fluid and can fuse to form "worm-like" micelles or perforated lamellae.[1]

  • Mechanism: In a magnetic field (NMR), these assemblies align with their normal perpendicular to the field (negative diamagnetic anisotropy).[1]

  • Application: Residual Dipolar Coupling (RDC) measurements.

Phase III:

(Vesiculation/Separation)

At high temperatures (>40°C) or upon dilution (dropping below 06:0 PC CMC), 06:0 PC desorbs from the edges, leading to the fusion of disks into large multilamellar vesicles (MLVs) or amorphous aggregates.[1]

Section 3: Visualization of Phase Pathways

The following diagram illustrates the structural evolution of 06:0 PC systems based on Temperature and Lipid Composition (Interaction with DMPC).

PhaseBehavior Pure_Monomer Pure 06:0 PC (Monomers) Pure_Micelle Spherical Micelles (>15 mM CMC) Pure_Monomer->Pure_Micelle Concentration > CMC Pure_Micelle->Pure_Monomer Dilution / High T DMPC_Mix Binary Mixture (+ DMPC 14:0) Pure_Micelle->DMPC_Mix Add Long-Chain Lipid Iso_Bicelle Isotropic Bicelles (T < 23°C) DMPC_Mix->Iso_Bicelle q=0.5-1.0 Temp < Tm (Gel Core) Nem_Bicelle Nematic/Ribbon Phase (T > 23°C) Iso_Bicelle->Nem_Bicelle Heat > Tm (23°C) Fusion of disks Vesicle Vesicles / MLVs (High T or Dilution) Iso_Bicelle->Vesicle Dilution below CMC Nem_Bicelle->Iso_Bicelle Cool < Tm Nem_Bicelle->Vesicle Loss of Edge Lipid (06:0 PC Desorption)

Figure 1: Thermotropic and lyotropic pathways of 06:0 PC.[1] Note the bifurcation between pure surfactant behavior and binary bicelle formation.

Section 4: Experimental Protocols

Protocol: Determination of CMC via Fluorescence Probe (Pyrene)

To verify the aggregation state of 06:0 PC batches.

Materials:

  • 06:0 PC (powder).[1]

  • Pyrene (fluorescent probe).[1]

  • Phosphate Buffer (10mM, pH 7.4).[1]

Workflow:

  • Stock Prep: Prepare a 100 mM stock of 06:0 PC in buffer. Prepare 1 µM pyrene in acetone, evaporate acetone, and reconstitute in buffer to 0.5 µM.

  • Dilution Series: Create a dilution series of 06:0 PC ranging from 0.1 mM to 50 mM using the pyrene-buffer solution.

  • Incubation: Incubate at 25°C for 1 hour in the dark.

  • Measurement: Measure fluorescence emission at 373 nm (

    
    ) and 384 nm (
    
    
    
    ) (Excitation: 334 nm).
  • Analysis: Plot the ratio

    
     vs. log[06:0 PC].
    
    • Interpretation: The ratio remains low and constant in the monomeric region. A sharp sigmoid increase indicates the partition of pyrene into the hydrophobic micellar core. The inflection point is the CMC.

Protocol: Preparation of "Fast-Tumbling" Bicelles (q=0.5)

For solution NMR studies.

  • Calculation: Determine masses for a total lipid concentration of 10% (w/v). For

    
    , the molar ratio of DMPC:06:0 PC is 1:2.
    
  • Solubilization: Dissolve calculated DMPC and 06:0 PC in chloroform (separate vials).

  • Drying: Mix aliquots, dry under nitrogen stream to form a thin film, then lyophilize overnight to remove trace solvent.

  • Hydration: Add buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0) to the lipid film.[3][4][5][6][7][8]

  • Cycling (Critical Step): The mixture will likely be turbid.[1]

    • Heat to 40°C (above DMPC

      
      ).
      
    • Vortex vigorously.[1]

    • Cool to 0°C (ice bath).

    • Repeat 3-4 times.

  • Validation: The final solution at 25°C should be clear (isotropic). If cloudy, the

    
     ratio may be too high, or lipids degraded.
    

References

  • Avanti Polar Lipids. (n.d.). Bicelle Preparation and Phase Behavior. Retrieved from [Link][1]

  • NIST Center for Neutron Research. (2005). Comprehensive Examination of Mesophases Formed by DMPC and DHPC Mixtures. Langmuir. Retrieved from [Link][1]

  • National Institutes of Health (PubChem). (n.d.).[1] 1,2-dihexanoyl-sn-glycero-3-phosphocholine Compound Summary. Retrieved from [Link][1]

  • MDPI. (2018).[1] Systematic Characterization of DMPC/DHPC Self-Assemblies. Colloids and Interfaces. Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Preparation and Characterization of 1,2-Hexanoylphosphatidylcholine (DHPC) Micelles

[1]

Introduction & Scientific Context

1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC, also known as 06:0 PC) is a synthetic short-chain phospholipid.[1] Unlike long-chain phospholipids (e.g., DMPC or POPC) that spontaneously form bilayers (liposomes) in aqueous environments, DHPC possesses a critical packing parameter that favors high-curvature structures. Consequently, it spontaneously forms micelles above its Critical Micelle Concentration (CMC).[2]

DHPC is a cornerstone reagent in structural biology and membrane protein biochemistry.[3] It serves two primary functions:

  • Mild Detergent: It solubilizes membrane proteins while preserving native lipid-protein interactions more effectively than harsh detergents like SDS or Triton X-100.

  • Bicelle Component: When mixed with long-chain lipids (e.g., DMPC), DHPC coats the hydrophobic rim of the bilayer patch, forming "bicelles" (bilayered micelles).[4][5] These are extensively used in solution-state and solid-state NMR to align membrane proteins.

Critical Material Properties

Before initiating any protocol, the operator must understand the physical constraints of DHPC.

ParameterValue / CharacteristicImplication for Protocol
Molecular Weight 453.51 g/mol Used for Molar calculations (q-ratio).
CMC ~14–16 mM (approx. 0.6–0.7% w/v)CRITICAL: Below this concentration, DHPC exists as monomers. You must work above 16 mM to maintain micelles.
Hygroscopicity Extremely High DHPC absorbs atmospheric water rapidly. Weighing small quantities on an open balance will result in significant concentration errors (up to 10-20% mass error).
Solubility >100 mg/mL in Water/BufferHighly soluble; does not require rotary evaporation/thin-film formation.
Aggregation Number ~20–40 monomersForms relatively small, spherical micelles (~3–5 nm diameter).

Core Directive: Handling & Storage

The "Self-Validating" Weighing Strategy

Due to DHPC's extreme hygroscopicity, standard weighing procedures are prone to error. The following method ensures concentration accuracy:

  • Do not weigh small aliquots. If you need 10 mg, do not attempt to scoop 10 mg from a 100 mg bottle. The powder will turn to a sticky paste within seconds.

  • Solubilize the entire container. If you purchase a 200 mg vial, add a precise volume of buffer directly to the vendor's vial to create a known stock solution (e.g., 200 mM).

  • Aliquot and Freeze. Distribute the stock solution into single-use aliquots (e.g., 500 µL) and store at -20°C or -80°C.

  • Verification (Optional but Recommended): For precise biophysical measurements (e.g., NMR q-ratio determination), verify the final stock concentration using a total phosphorus assay (Bartlett assay).

Protocol A: Preparation of Pure DHPC Micelles

Target Audience: Researchers using DHPC for protein solubilization or washing.

Reagents
  • DHPC Powder: (Avanti Polar Lipids or equivalent, >99% purity).

  • Buffer: Typically 10-50 mM Phosphate or HEPES, pH 6.5–7.5, 150 mM NaCl. (Avoid high salt if preparing for NMR, as it affects RF tuning).

Workflow Diagram

DHPC_Micelle_PrepStartStart: DHPC PowderStock_CalcCalculate Volume forStock (e.g. 100 mM)Start->Stock_CalcSolvationDirect Solvation(Add Buffer to Vial)Stock_Calc->Solvation Avoid humidityAgitationVortex (30s)Room TempSolvation->AgitationCheck_ClearVisual QC:Is solution clear?Agitation->Check_ClearSuccessReady: DHPC MicellesCheck_Clear->SuccessYesFailTroubleshoot:Check Purity/TempCheck_Clear->FailNo (Cloudy)

Figure 1: Workflow for the preparation of pure DHPC micelles via direct solvation.

Step-by-Step Procedure
  • Calculate Stock Concentration: Aim for a stock concentration of 100 mM to 200 mM . This is well above the CMC (~15 mM), ensuring stable micelle formation.

    • Calculation: To make 5 mL of 200 mM DHPC:

      
      
      
  • Solvation: Add the calculated volume of buffer directly to the DHPC powder.

    • Note: Unlike long-chain lipids, DHPC does not require heating above room temperature (Transition temp is < 0°C).

  • Agitation: Vortex moderately for 30–60 seconds.

    • Observation: The solution should clarify almost instantly. If the solution remains cloudy or contains floating particulates, the lipid may be degraded (hydrolyzed to fatty acids) or contaminated.

  • Equilibration: Allow the solution to sit at room temperature for 15 minutes.

  • Quality Control:

    • Visual: Must be optically clear and colorless.

    • DLS (Dynamic Light Scattering): Expect a single peak with a hydrodynamic radius (

      
      ) of ~2–3 nm.
      

Protocol B: Preparation of DMPC/DHPC Bicelles

Target Audience: NMR Spectroscopists and Structural Biologists. Context: Bicelles are disk-shaped structures.[4] The planar region is DMPC (bilayer), and the rim is DHPC (micelle-like). The size is controlled by the q-ratio (

67
The q-Ratio Formula
6
  • q = 0.5 – 1.0: Small isotropic bicelles (fast tumbling, solution NMR).

  • q > 3.0: Large aligned bicelles (solid-state NMR, align in magnetic field).

Workflow Diagram

Bicelle_PrepDMPC_InputDMPC PowderMixCombine DMPC & DHPCTarget q-ratioDMPC_Input->MixDHPC_InputDHPC Stock(Micelles from Protocol A)DHPC_Input->MixHydrateHydrate & Vortex(Solution is Milky)Mix->HydrateCycleFreeze-Thaw Cycles (x3)(-80°C to 40°C)Hydrate->Cycle HomogenizationResultResult: Clear/Opalescent Bicelles(Temp Dependent)Cycle->Result

Figure 2: Workflow for generating DMPC/DHPC bicelles using pre-solubilized DHPC.

Step-by-Step Procedure
  • Prepare DHPC Stock: Follow Protocol A to create a 200 mM DHPC stock.

  • Weigh DMPC: Weigh dry DMPC powder into a glass vial.

  • Combine: Add the DHPC stock solution (and extra buffer if necessary) to the dry DMPC powder.

    • Why? Adding DHPC micelles to DMPC facilitates the breakdown of large DMPC sheets into disks.

  • Temperature Cycling (Crucial):

    • The mixture will initially look milky/chalky (large multilamellar vesicles).

    • Heat to 40°C (above DMPC transition temp of 24°C). Vortex.

    • Cool to 0°C (ice bath) or -20°C. Vortex.

    • Repeat 3 times. This "annealing" process forces the lipids into the thermodynamically stable bicelle arrangement.

  • Final State:

    • At q < 1.0 : Solution should be clear and non-viscous at room temperature.

    • At q > 3.0 : Solution may be viscous and opalescent. It effectively turns into a "liquid crystal" gel at room temperature.

Troubleshooting & FAQ

ObservationProbable CauseCorrective Action
Cloudy DHPC Solution Concentration < CMCEnsure concentration is >15 mM.
Cloudy DHPC Solution HydrolysisCheck pH. If acidic, lipid has degraded. Purchase fresh lipid.
Precipitate in Bicelles Wrong RatioRe-calculate q-ratio. Excess DMPC precipitates.
Weighing Errors HygroscopyStop. Do not weigh powder on open balance. Dissolve whole bottle as described in Section 2.

References

  • Avanti Polar Lipids. 06:0 PC (DHPC) Product Specifications and Handling. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10072611, 1,2-Dihexanoyl-sn-glycero-3-phosphocholine. Available at: [Link]

  • Sanders, C. R., & Prosser, R. S. (1998).Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234. (Seminal work on DMPC/DHPC bicelles).

Application Notes and Protocols: 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Short-Chain Phospholipid in Advanced Drug Delivery

1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a synthetic, short-chain phospholipid that has carved a significant niche in the field of drug delivery and membrane protein biochemistry.[1][2] Its amphipathic nature, characterized by a hydrophilic phosphocholine head group and two short, six-carbon acyl chains, imparts unique surfactant-like properties. Unlike its long-chain counterparts that form stable bilayers in liposomes, DHPC's molecular geometry favors the formation of dynamic, self-assembling structures such as micelles and bicelles above its critical micelle concentration (CMC).[3] This characteristic makes it an invaluable tool for researchers and drug development professionals for a variety of applications, including the solubilization of poorly water-soluble drugs, the stabilization of membrane proteins for drug screening, and as a component in sophisticated nanoparticle-based delivery systems.

This comprehensive guide provides an in-depth exploration of the practical applications of DHPC in drug delivery. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for the preparation and characterization of DHPC-based systems.

Physicochemical Properties of DHPC

A thorough understanding of DHPC's fundamental properties is crucial for its effective application.

PropertyValueSource
Molecular Formula C20H40NO8P[1]
Molecular Weight 453.5 g/mol [1]
Critical Micelle Concentration (CMC) ~15 mM in aqueous solution[3]
Appearance White to off-white powderAvanti Polar Lipids
Solubility Soluble in water, ethanol, and chloroform[1]

The relatively high CMC of DHPC is a key attribute. Below this concentration, DHPC exists as monomers in solution. As the concentration increases beyond the CMC, the molecules spontaneously assemble into micelles to minimize the unfavorable interaction of their hydrophobic tails with the aqueous environment. This transition is fundamental to its function as a solubilizing agent.

Core Applications and Methodologies

Solubilization of Poorly Soluble Drugs using DHPC Micelles

A significant challenge in pharmaceutical development is the formulation of hydrophobic drugs with low aqueous solubility, which often leads to poor bioavailability. DHPC micelles provide a powerful solution by encapsulating these lipophilic molecules within their hydrophobic core, thereby increasing their apparent solubility in aqueous media.

  • DHPC Concentration: The concentration of DHPC must be significantly above its CMC to ensure the formation of a sufficient number of micelles to encapsulate the drug. A concentration range of 50-100 mM is often a good starting point.

  • Drug-to-Lipid Ratio: The optimal ratio depends on the hydrophobicity and molecular volume of the drug. A lower ratio is a good starting point to ensure complete encapsulation and avoid drug precipitation.

  • Solvent Evaporation: The thin-film hydration method is a common and effective technique. It ensures a uniform distribution of the drug and lipid before hydration, facilitating efficient encapsulation.

  • Temperature: Performing the hydration step above the phase transition temperature of any other included lipids can improve encapsulation efficiency. For DHPC alone, room temperature is generally sufficient.

  • Preparation of Lipid-Drug Film:

    • Dissolve a known amount of the poorly soluble drug and DHPC in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid-drug film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Film:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid-drug film.

    • Agitate the flask by vortexing or gentle shaking to hydrate the film and form a suspension of drug-loaded micelles. This process can be facilitated by gentle warming.

  • Purification (Optional):

    • To remove any unencapsulated drug (precipitate), the micellar solution can be centrifuged at high speed. The supernatant containing the drug-loaded micelles is then carefully collected.

    • Alternatively, the solution can be filtered through a syringe filter with a pore size (e.g., 0.22 µm) that allows the smaller micelles to pass through while retaining larger aggregates or precipitated drug.

G cluster_prep Film Preparation cluster_hydration Micelle Formation cluster_purification Purification A Dissolve Drug and DHPC in Organic Solvent B Rotary Evaporation to form Thin Film A->B C High Vacuum Drying B->C D Add Aqueous Buffer C->D E Vortex/Agitate to Hydrate D->E F Drug-Loaded Micelle Suspension E->F G Centrifugation or Filtration F->G H Collect Supernatant/Filtrate G->H I Characterization H->I G cluster_bicelle Bicelle Cross-Section DMPC_Bilayer DMPC Bilayer (Hydrophobic Core) DHPC_Rim_Bottom DHPC (Hydrophilic Rim) DHPC_Rim_Top DHPC (Hydrophilic Rim)

Caption: Schematic representation of a DMPC/DHPC bicelle.

DHPC in Solid Lipid Nanoparticles (SLNs) for Enhanced Bioavailability

Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids that are solid at room and body temperature. They are a promising delivery system for poorly soluble drugs, offering advantages like controlled release and improved stability. [4][5][6][7]While DHPC itself is not a solid lipid, it can be incorporated into SLN formulations as a co-surfactant to improve the stability and modify the release characteristics of the nanoparticles.

  • DHPC as a Co-surfactant: The inclusion of DHPC can help to reduce the interfacial tension between the solid lipid and the aqueous phase during homogenization, leading to smaller and more uniform nanoparticles. Its presence on the nanoparticle surface can also influence drug release kinetics.

  • High-Pressure Homogenization: This technique is effective for producing SLNs with a narrow size distribution. The high shear forces generated during the process break down the lipid and aqueous phases into a fine nanoemulsion, which upon cooling forms the solid nanoparticles.

  • Preparation of Lipid and Aqueous Phases:

    • Melt a solid lipid (e.g., tristearin, glyceryl behenate) at a temperature about 5-10°C above its melting point.

    • Dissolve the lipophilic drug in the molten lipid.

    • In a separate vessel, heat an aqueous solution containing a primary surfactant (e.g., Poloxamer 188) and DHPC as a co-surfactant to the same temperature.

  • Formation of a Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at an optimized pressure and temperature.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.

Solubilization and Reconstitution of Membrane Proteins

Membrane proteins are critical drug targets, but their study is hampered by their hydrophobic nature and the need to be embedded in a lipid bilayer. [8]DHPC is widely used as a mild detergent to gently extract membrane proteins from their native membranes and keep them in a soluble, functional state for structural studies and drug screening assays. [1]

  • Membrane Preparation:

    • Isolate the cell membranes containing the target protein of interest using standard cell lysis and centrifugation techniques.

  • Solubilization:

    • Resuspend the membrane pellet in a buffer containing DHPC at a concentration well above its CMC (e.g., 20-50 mM).

    • The optimal detergent-to-protein ratio needs to be empirically determined but a starting point is often a 10:1 (w/w) ratio of detergent to total membrane protein.

    • Incubate the mixture with gentle agitation for a specific time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature).

  • Clarification:

    • Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet the unsolubilized membrane fragments.

  • Purification and Analysis:

    • The supernatant, containing the solubilized membrane protein in DHPC micelles, can then be subjected to purification techniques like affinity chromatography.

G A Isolated Cell Membranes B Resuspend in DHPC-containing Buffer A->B C Incubate with Agitation B->C D High-Speed Centrifugation C->D E Collect Supernatant (Solubilized Protein in Micelles) D->E F Affinity Chromatography Purification E->F G Reconstitution into Bicelles/Liposomes (Detergent Removal) F->G H Functional/Structural Studies G->H

Caption: General workflow for membrane protein solubilization and reconstitution.

Characterization of DHPC-Based Drug Delivery Systems

Thorough characterization is essential to ensure the quality, efficacy, and safety of any drug delivery system.

Characterization TechniqueParameter MeasuredTypical Results for DHPC Systems
Dynamic Light Scattering (DLS) Particle size, size distribution (Polydispersity Index - PDI)Micelles: <10 nm; Bicelles: 10-50 nm, depending on q-ratio. Low PDI (<0.3) indicates a homogenous population. [9][10]
High-Performance Liquid Chromatography (HPLC) Drug concentration, Encapsulation Efficiency (EE), Drug Loading (DL)Used to quantify the amount of drug encapsulated within the nanoparticles. [3]
Transmission Electron Microscopy (TEM) / Cryo-TEM Morphology and sizeVisual confirmation of micellar or discoidal bicellar structures.
Zeta Potential Measurement Surface chargeIndicates the stability of the colloidal suspension.
Protocol for Determining Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Separation of Free Drug from Encapsulated Drug:

    • Use a method like ultracentrifugation or size exclusion chromatography to separate the drug-loaded nanoparticles from the unencapsulated, free drug in the aqueous phase.

  • Quantification of Total and Free Drug:

    • Measure the total amount of drug in the formulation before separation (Total Drug).

    • Measure the amount of free drug in the supernatant/eluate after separation (Free Drug).

  • Calculation:

    • Encapsulation Efficiency (EE %): ((Total Drug - Free Drug) / Total Drug) x 100

    • Drug Loading (DL %): ((Total Drug - Free Drug) / Total weight of nanoparticles) x 100

Conclusion and Future Perspectives

1,2-dihexanoyl-sn-glycero-3-phosphocholine remains a cornerstone in the toolkit of pharmaceutical scientists and biochemists. Its well-characterized properties and versatility in forming various self-assembled structures make it an indispensable excipient for overcoming challenges in drug solubility and for enabling the study of challenging drug targets like membrane proteins. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of DHPC in their drug delivery and development endeavors. Future research will likely focus on the development of novel DHPC-containing mixed lipid systems with tailored properties for targeted drug delivery and the creation of more sophisticated membrane mimetics for high-throughput drug screening.

References

  • Mondal, D., Gerlach, S., Datta, A., Chakravarty, G., & Abdel-Mageed, A. (2023). Efficient Drug Loading Method for Poorly Water-Soluble Drug into Bicelles through Passive Diffusion. Molecular Pharmaceutics.
  • Preparation and Characterization of Individual and Multi-drug Loaded Physically Entrapped Polymeric Micelles. (2015). Journal of Visualized Experiments.
  • Committee on Toxicity. (2025, March 19). Case study 2: Curcuminoids - Annex A. Food Standards Agency.
  • Reconstitution of membrane proteins. (n.d.). CORE.
  • Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile. (n.d.).
  • Bicelle Preper
  • Lee, S. H., & Lee, Y. (2015).
  • Preparing Dodecylphosphocholine (DPC) Micelles for High-Resolution NMR Studies: An Application Note and Protocol. (2025). Benchchem.
  • Lim, S. B., Kim, C. K., & Park, J. S. (2007). Liposome formulation of paclitaxel with enhanced solubility and stability. Journal of Pharmaceutical Sciences.
  • Sanders, C. R. (2015, January 15). Tutorial on Working with Micelles and Model Membranes. Vanderbilt University.
  • A reconstitution method for integral membrane proteins in hybrid lipid-polymer vesicles for enhanced functional durability. (n.d.).
  • Li, X., et al. (2025). Enhancement of Oral Bioavailability of Curcumin by a Novel Solid Dispersion System. Journal of Pharmaceutical Sciences.
  • Efficient Drug Loading Method for Poorly Water-Soluble Drug into Bicelles through Passive Diffusion. (n.d.).
  • MULTI-DRUG LOADED POLYMERIC MICELLES FOR SIMULTANEOUS DELIVERY OF POORLY SOLUBLE ANTICANCER DRUGS. (n.d.).
  • Drug loading of polymeric micelles. (2013). PubMed.
  • DMPC:DHPC Pre-Mixed Bicelles. (n.d.). Calibre Scientific | Molecular Dimensions.
  • Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. (2018). MDPI.
  • Formulation Conditions on the Drug Loading Properties of Polymeric Micelles. (n.d.).
  • DMPC-Based Liposomal Vesicles for Encapsulation and Controlled Release of NMN and Matrigel in Sarcopenia Therapy. (2025).
  • Enhancing the Bioavailability and Bioactivity of Curcumin for Disease Prevention and Tre
  • Enhancement of solubility of paclitaxel by applying factorial design. (2025).
  • Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges. (2012).
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  • Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. (2020). MDPI.
  • Characterization of sodium dodecylsulphate and dodecylphosphocholine mixed micelles through NMR and dynamic light scattering. (2018).
  • Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation. (n.d.). Royal Society of Chemistry.
  • Enhancing the oral bioavailability of curcumin using solid lipid nanoparticles. (2020). PubMed.
  • Solubilization Methods for Paclitaxel and Docetaxel: An Overview. (2021). SID.
  • Recent developments in formulation design for improving oral bioavailability of curcumin: A review. (2020). The University of Brighton.
  • Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels. (n.d.).
  • Solid Lipid Nanoparticles for Poorly Water-Soluble Drugs. (2016). JSciMed Central.
  • Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy. (n.d.).
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  • Composition and method for transdermal lidocaine delivery. (2019).
  • Preparation and optimization of lidocaine transferosomal gel containin. (2019). Dove Medical Press.
  • Solid Lipid Nanoparticles for Poorly Soluble Drugs: Formulation and Evaluation. (2025).
  • A Quantitative Analysis of Drug Loading Efficiency and Real-Time Drug Release in ZrO₂ Nanoparticles with Energy Spectrum Computed Tomography. (2021). PubMed.
  • FORMULATION DEVELOPMENT AND EVALUATION OF MATRIX TYPE LIDOCAINE TOPICAL PATCH FOR LOCAL ANESTHETIC. (2016).
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Sources

The Versatility of 1,2-Hexanoylphosphatidylcholine: A Guide to Liposome and Bicelle Preparation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) and its applications in the preparation of liposomes and bicelles. We will delve into the physicochemical properties of this unique short-chain phospholipid and provide detailed, field-proven protocols for the creation of these essential lipid assemblies. This document is designed to not only provide step-by-step instructions but also to illuminate the causal science behind the methodologies, ensuring a deeper understanding and successful experimental outcomes.

Introduction to 1,2-Hexanoylphosphatidylcholine (DHPC)

1,2-dihexanoyl-sn-glycero-3-phosphocholine, a synthetic phospholipid with short-chain (6:0) caproic acid at the sn-1 and sn-2 positions, is a cornerstone in the world of membrane mimetics.[1][2] Its amphipathic nature, arising from a hydrophilic phosphocholine headgroup and short hydrophobic acyl chains, allows it to act as a potent surfactant.[3] Unlike its long-chain counterparts that typically form bilayers, DHPC readily forms micelles when dispersed in an aqueous solution above its critical micelle concentration (CMC).[4] This property makes it an invaluable tool for a variety of applications, from the solubilization of membrane proteins to the formation of sophisticated lipid nanoparticles for drug delivery.[5]

One of the key advantages of DHPC is its ability to preserve the native conformation and activity of solubilized membrane proteins.[4] Furthermore, it is not easily oxidized and remains stable over a wide pH range (4-10).[4]

Physicochemical Properties of DHPC

A thorough understanding of DHPC's properties is fundamental to its effective use. The following table summarizes its key physicochemical characteristics.

PropertyValueSource
Molecular Formula C₂₀H₄₀NO₈P[6]
Formula Weight 453.507 g/mol [6]
Critical Micelle Concentration (CMC) ~15 mM[7]
Solubility Soluble in ethanol, DMSO, and Chloroform:Methanol:Water (65:25:4) at 5mg/mL[6]
Storage Temperature -20°C[6]

The relatively high CMC of DHPC is a crucial parameter. In colloidal and surface chemistry, the CMC is the concentration of a surfactant above which micelles form.[8] Below this concentration, DHPC exists as monomers in solution. This concentration-dependent self-assembly is the foundational principle behind its use in forming both micelles and more complex structures like bicelles.

The Art of Bicelle Preparation: A DMPC/DHPC System

Bicelles, or "bilayered micelles," are disc-shaped lipid aggregates that have become indispensable in structural biology, particularly for the study of membrane proteins by NMR spectroscopy.[9] They are typically formed by mixing a long-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), with a short-chain phospholipid like DHPC.[10] In this assembly, the long-chain lipids form a planar bilayer, while the short-chain lipids act as a detergent, shielding the hydrophobic edges of the bilayer from the aqueous environment.[11]

The morphology of the resulting DMPC/DHPC self-assemblies is highly dependent on the molar ratio of the two lipids (q-ratio = [DMPC]/[DHPC]), the total lipid concentration, and the temperature.[12] By carefully controlling these parameters, researchers can generate a range of structures, from small, fast-tumbling bicelles to larger, magnetically alignable discs, and even vesicles or micelles.[7]

Phase Behavior of DMPC/DHPC Mixtures

The interplay between the q-ratio, concentration, and temperature dictates the final structure of the lipid assembly. The following table provides a simplified guide to the expected morphologies at 20°C.

Molar Ratio of DHPC (XDHPC)Total Lipid ConcentrationPredominant StructureReference
< 0.420 mMVesicle[7]
0.33 ≤ XDHPC ≤ 0.6720 mMBicelle[7]
≥ 0.7720 mMMicelle[7]

It is crucial to note that dilution can lead to a transformation from bicelles to vesicles, particularly at DHPC molar fractions between 0.33 and 0.4.[7]

Experimental Protocol for DMPC/DHPC Bicelle Preparation

This protocol is designed to produce a stock solution of DMPC/DHPC bicelles with a total lipid concentration of 15% w/v (150 mg/mL).

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC)

  • Buffer solution (e.g., 10mM phosphate buffer, pH 6.6, 0.15 mM sodium azide, 93% H₂O, 7% D₂O)[3]

  • Glass vials

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Lipid Mixture Preparation:

    • Weigh the desired amounts of DMPC and DHPC to achieve the target q-ratio. For example, for a q-ratio of 3.0, you would use three times the molar amount of DMPC relative to DHPC.

    • The lipids can be co-dissolved in an organic solvent like chloroform, mixed thoroughly, and then the solvent evaporated under a stream of nitrogen to create a thin lipid film. This ensures a homogenous mixture of the two lipids. The film should then be dried under vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration:

    • Add the appropriate volume of buffer to the dried lipid film to achieve a final total lipid concentration of 15% w/v. For 50 mg of lipid mixture, add 280 µL of buffer. For 200 mg of lipid mixture, add 1130 µL of buffer.[3]

    • Allow the mixture to hydrate at room temperature (18-22°C). The hydration time depends on the q-ratio. For q-ratios between 2.8 and 3.0, hydration is typically complete within 2-3 hours. For q-ratios between 3.25 and 3.5, a longer hydration period of up to 24 hours may be necessary.[3]

  • Accelerated Hydration (Optional):

    • To expedite the hydration process, the mixture can be heated to 40°C for 10 minutes, followed by cooling to 18°C. This heating and cooling cycle can be repeated twice, with brief vortexing after each cycle. This process typically results in complete hydration within one hour.[3]

  • Self-Validation and Quality Control:

    • Visual Inspection: A properly formed bicelle solution should be clear and non-viscous. The transparency of the suspension is a good initial indicator of the size of the self-assembled structures.[7]

    • Dynamic Light Scattering (DLS): DLS is a powerful technique to determine the size distribution of the bicelles. This measurement provides quantitative validation of the formation of nano-sized particles.[11]

    • ³¹P NMR Spectroscopy: Phosphorus NMR can be used to distinguish between different lipid phases (e.g., bilayer vs. micellar), providing insight into the structure of the bicelles.[8]

Liposome Formulation Utilizing DHPC

While DHPC is most famously used for bicelle formation, it can also be incorporated into liposome formulations to modulate their properties. Liposomes are spherical vesicles composed of one or more phospholipid bilayers, and they are widely used as drug delivery vehicles.[1] The inclusion of a short-chain lipid like DHPC can alter the packing of the lipid bilayer, potentially leading to more deformable and elastic liposomes.

The Role of DHPC in Modulating Liposome Properties

The conventional method for liposome preparation involves the hydration of a thin lipid film.[13] The resulting structures are typically multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) through methods like sonication or extrusion.[1]

Incorporating DHPC into a formulation with a long-chain phospholipid can influence the final characteristics of the liposomes. The short acyl chains of DHPC can disrupt the ordered packing of the longer chains, leading to a more fluid and less rigid membrane.[5] This can be advantageous for applications requiring deformable vesicles that can more easily penetrate biological barriers.

Experimental Protocol for Liposome Preparation

This protocol outlines the thin-film hydration method for preparing liposomes. This method is highly reproducible and suitable for both hydrophobic and hydrophilic drug encapsulation.[4]

Materials:

  • Primary phospholipid (e.g., DSPC, DMPC)

  • Cholesterol (optional, for modulating membrane rigidity)

  • 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) (optional, for modulating membrane fluidity)

  • Chloroform

  • Round bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

  • Water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC, cholesterol, and the compound to be encapsulated if it is lipophilic) in chloroform in a round bottom flask.[4]

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature (Tc) of the primary lipid (e.g., 60°C for DSPC). This will create a thin, uniform lipid film on the inner surface of the flask.[4]

    • Further dry the film under vacuum overnight to ensure complete removal of the solvent.[4]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic compound, it should be dissolved in this buffer.[4]

    • The hydration should be performed at a temperature above the Tc of the lipid mixture, with gentle agitation, to facilitate the formation of multilamellar vesicles (MLVs).[2]

  • Downsizing by Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of the desired pore size (e.g., 100 nm). This process should also be carried out at a temperature above the Tc of the lipids.[4] Typically, 10-20 passes are sufficient to achieve a homogenous population of liposomes.

  • Self-Validation and Quality Control:

    • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to measure the mean particle size and the PDI, which is an indicator of the homogeneity of the liposome population.[14]

    • Zeta Potential: This measurement provides information about the surface charge of the liposomes, which is a critical factor for their stability and interaction with biological systems.[14]

    • Encapsulation Efficiency: To determine the amount of drug successfully encapsulated within the liposomes, the unencapsulated drug must be separated from the liposome suspension (e.g., by dialysis or size exclusion chromatography), and the amount of encapsulated drug is then quantified.[14]

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts and protocols discussed, the following diagrams have been generated using the Graphviz DOT language.

Diagram 1: DMPC/DHPC Self-Assembly Pathway

SelfAssembly cluster_inputs Initial Components cluster_process Self-Assembly Process cluster_outputs Resulting Structures (q-ratio & Temp Dependent) DMPC DMPC (Long-Chain Lipid) Hydration Hydration in Aqueous Buffer DMPC->Hydration DHPC DHPC (Short-Chain Lipid) DHPC->Hydration Vesicle Vesicles (Low q-ratio) Hydration->Vesicle q < 0.4 Bicelle Bicelles (Intermediate q-ratio) Hydration->Bicelle 0.4 < q < 0.67 Micelle Micelles (High q-ratio) Hydration->Micelle q > 0.77

Caption: DMPC/DHPC self-assembly is governed by the q-ratio.

Diagram 2: Experimental Workflow for Bicelle Preparation

BicelleWorkflow start Start step1 1. Prepare Lipid Mixture (DMPC & DHPC) start->step1 step2 2. Create Thin Lipid Film (Solvent Evaporation) step1->step2 step3 3. Hydrate Film with Buffer step2->step3 step4 4. Allow for Hydration (Time varies with q-ratio) step3->step4 step5 5. Optional: Accelerated Hydration (Heat/Cool Cycles) step3->step5 step6 6. Quality Control (DLS, Visual Inspection) step4->step6 step5->step6 end End: Bicelle Solution step6->end

Caption: Step-by-step workflow for preparing DMPC/DHPC bicelles.

Conclusion

1,2-dihexanoyl-sn-glycero-3-phosphocholine is a remarkably versatile tool for researchers working with lipid-based systems. Its unique properties as a short-chain phospholipid enable the formation of a variety of self-assembled structures, most notably bicelles, which are critical for the structural and functional studies of membrane proteins. Furthermore, its role as a modulator of liposome properties opens up avenues for the rational design of drug delivery vehicles with tailored characteristics. By understanding the fundamental principles governing its behavior and adhering to robust, self-validating protocols, scientists can effectively harness the power of DHPC to advance their research endeavors.

References

  • Avanti Polar Lipids. (n.d.). Bicelle Preparation. Retrieved from [Link]

  • Bangham, A. D., Standish, M. M., & Watkins, J. C. (1965). Diffusion of univalent ions across the lamellae of swollen phospholipids. Journal of Molecular Biology, 13(1), 238–252.
  • Carita, A. C., E. T. D. C. Martins, J. P. F. Ribeiro, and A. M. S. C. Amaral. "Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application." PubMed Central, National Center for Biotechnology Information, U.S. National Library of Medicine, [Link].

  • Avanti Polar Lipids. (n.d.). 07:0 PC (DHPC). Retrieved from [Link]

  • JOVE. (2022, June 20). High-Throughput Crystallization: Membrane Proteins Using Lipidic Bicelle Method l Protocol Preview [Video]. YouTube. [Link]

  • protocols.io. (2023, January 11). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). 06:0 PC (DHPC). Retrieved from [Link]

  • Taguchi, S., Uematsu, Y., & Hishida, M. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. MDPI, 1(1), 8. [Link]

  • Wikipedia. (2023, October 27). Critical micelle concentration. Retrieved from [Link]

  • Martin Lab at UCI. (n.d.). Bicelle mixtures. Retrieved from [Link]

  • Vist, M. R., & Davis, J. H. (1990).
  • Koutsioubas, A. (2017). Lipid Membrane Mimetics in Functional and Structural Studies of Integral Membrane Proteins. PMC, National Center for Biotechnology Information, U.S. National Library of Medicine, [Link].

  • Ellson, J., & Gansner, E. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

  • Glover, K. J., Whiles, J. A., Wu, G., Yu, N., Deems, R., Struppe, J. O., Stark, R. E., Komives, E. A., & Vold, R. R. (2001). Characterizing the structure of Lipodisq nanoparticles for membrane protein spectroscopic studies. Biophysical journal, 81(4), 2163–2171.
  • Prosser, R. S., Evanics, F., Kitevski, J. L., & Al-Abdul-Wahid, M. S. (2006). Thermal stabilization of DMPC/DHPC bicelles by addition of cholesterol sulfate. Journal of the American Chemical Society, 128(38), 12624–12625.
  • ResearchGate. (n.d.). (PDF) Self-Assembly and Directed Assembly. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Quality Control of Liposomes. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) size distributions of DMPC/DHPC self-assemblies (8mM); 8 mM XDHPC =.... Retrieved from [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • ResearchGate. (n.d.). Characterization of new DOPC/DHPC platform for dermal applications. Retrieved from [Link]

  • Heerklotz, H., & Seelig, J. (2001). Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity. Biophysical journal, 81(3), 1547–1553.
  • Harroun, T. A., Koslowsky, M., Nieh, M. P., de Lannoy, C. F., Raghunathan, V. A., & Katsaras, J. (2005). Comprehensive Examination of Mesophases Formed by DMPC and DHPC Mixtures. Langmuir, 21(12), 5356–5361.
  • Vist, M. R., & Davis, J. H. (2001). Temperature Dependence of DMPC/DHPC Mixing in a Bicellar Solution and Its Structural Implications. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). 4. Partial phase diagrams of (a) the Tm 3+ -doped DMPC/DHPC system at a.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Retrieved from [Link]

  • Preprints.org. (2018, September 13). Morphological Estimation of DMPC/DHPC Self-Assemblies in Diluted Condition: Based on Physicochemical Membrane Properties. Retrieved from [Link]

  • Semantic Scholar. (2022, December 20). Quality by Design Approach in Liposomal Formulations: Robust Product Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase diagram of (a) DMPC + DPPC mixtures and (b) DMPC + DSPC mixtures..... Retrieved from [Link]

  • Encyclopedia.pub. (2023, May 19). HDX-MS Applications on Membrane Proteins. Retrieved from [Link]

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  • ResearchGate. (n.d.). Schematic illustration of molecular self-assembly. Retrieved from [Link]

  • Vist, M. R., & Davis, J. H. (1990). Phase Equilibria in DOPC/DPPC-d62/Cholesterol Mixtures. PMC, National Center for Biotechnology Information, U.S. National Library of Medicine, [Link].

  • Wider, G., & Wüthrich, K. (2003). Lipid–protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy. Proceedings of the National Academy of Sciences, 100(24), 14041–14046.
  • Liu, Y., & Guan, L. (2020). Detergent-free systems for structural studies of membrane proteins. PMC, National Center for Biotechnology Information, U.S. National Library of Medicine, [Link].

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Mastering Membrane Protein Reconstitution: A Detailed Protocol for DHPC-Containing Proteoliposomes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

The study of membrane proteins in their native state is a significant challenge in biochemistry and drug development due to the inherent complexity of the cellular membrane.[1] Reconstituting purified membrane proteins into artificial lipid bilayers, or proteoliposomes, provides a powerful and controlled system to investigate their structure and function.[1][2] This application note provides a comprehensive guide to the detergent-mediated reconstitution of membrane proteins into proteoliposomes, with a specific focus on the use of 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC). We will delve into the unique properties of DHPC that make it an excellent choice for this application, present a detailed, step-by-step protocol, and discuss critical parameters and characterization techniques to ensure successful and reproducible outcomes.

Introduction: Why Reconstitute Membrane Proteins?

Membrane proteins are central to countless cellular processes, including signal transduction, ion transport, and energy conversion, making them major targets for pharmacological intervention.[1] However, studying these proteins within their native membranes is often confounded by the presence of numerous other interacting components.[1] By isolating a membrane protein and re-inserting it into a defined, artificial lipid environment (a proteoliposome), researchers can:

  • Elucidate Function: Accurately study transport kinetics, channel activity, or enzymatic function in a controlled lipid environment.[2]

  • Investigate Lipid-Protein Interactions: Systematically vary the lipid composition of the vesicle to understand how specific lipids modulate protein activity.[3][4]

  • Enable Structural Studies: Prepare samples for techniques like solid-state NMR or cryo-electron microscopy that require a more homogenous environment.[5]

The most widely used method for creating proteoliposomes is the detergent-mediated approach.[1] This process involves solubilizing both the target protein and the lipids with a detergent to form mixed micelles. Subsequent removal of the detergent triggers the spontaneous self-assembly of the lipids into a bilayer, incorporating the membrane protein in the process.[1][6]

The Star Player: Understanding DHPC

The choice of detergent is arguably the most critical factor for a successful reconstitution.[1] The ideal detergent must effectively solubilize the membrane and protein while preserving the protein's native structure and activity.[5][7]

1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) is a short-chain phospholipid that acts as a mild, non-ionic detergent.[7] Its properties make it exceptionally well-suited for membrane protein reconstitution:

  • Structural Analogy: As a phosphatidylcholine, DHPC mimics the structure of natural membrane lipids, which contributes to its gentle action and ability to preserve protein conformation.

  • Mild Solubilization: DHPC effectively solubilizes lipid bilayers and biological membranes at concentrations between 10-20 mM.[7] Evidence suggests it primarily interacts with the lipid bilayer rather than directly with the protein, breaking it up into small, mixed protein-lipid-DHPC micelles where the protein remains stabilized by its associated native lipids.[7]

  • High Critical Micelle Concentration (CMC): DHPC has a relatively high CMC (~15 mM), which allows for its efficient and rapid removal from the system through methods like dialysis or with adsorbent beads.[8] This is crucial for triggering the formation of well-defined proteoliposomes.

The general mechanism of membrane solubilization by detergents follows a three-stage model, and DHPC is no exception.[1][9]

  • Stage I: Detergent monomers partition into the lipid bilayer until the membrane is saturated.

  • Stage II: As more detergent is added, the bilayer begins to break down, resulting in a co-existence of detergent-saturated vesicles and mixed lipid-detergent micelles.

  • Stage III: The membrane is fully solubilized into mixed micelles.

For reconstitution, this process is reversed. Starting from a solution of mixed micelles (Stage III), the gradual removal of DHPC leads to the formation of proteoliposomes.

Experimental Workflow: From Protein to Proteoliposome

The following diagram outlines the complete workflow for the reconstitution of a membrane protein into DHPC-containing proteoliposomes.

ReconstitutionWorkflow cluster_prep Phase 1: Preparation cluster_recon Phase 2: Reconstitution cluster_analysis Phase 3: Analysis Lipid_Prep Prepare Lipid Film & Hydrate to form Liposomes Solubilize Solubilize Liposomes with DHPC Lipid_Prep->Solubilize Protein_Prep Purify & Solubilize Membrane Protein Mix Combine Solubilized Lipids & Protein Solution Protein_Prep->Mix Buffer_Prep Prepare Buffers & Reagents Solubilize->Mix Remove_Detergent Remove DHPC via Dialysis or Bio-Beads Mix->Remove_Detergent Characterize Characterize Proteoliposomes (DLS, EM, SDS-PAGE) Remove_Detergent->Characterize Functional_Assay Perform Functional Assay Characterize->Functional_Assay

Caption: Workflow for DHPC-mediated membrane protein reconstitution.

Detailed Protocol for Proteoliposome Reconstitution

This protocol is a general guideline and should be optimized for each specific membrane protein.

Materials and Reagents
  • Lipids: e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), E. coli polar lipid extract. Store dissolved in chloroform at -20°C.

  • Detergent: 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC). Prepare a 100 mM stock solution in the reconstitution buffer.

  • Purified Membrane Protein: Solubilized and stable in a suitable detergent (e.g., DDM, LDAO). The concentration should be accurately determined.

  • Reconstitution Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4. Must be filtered and degassed.

  • Detergent Removal System: Dialysis tubing (e.g., 10 kDa MWCO) or adsorbent polystyrene beads (e.g., Bio-Beads™ SM-2).[10][11]

  • Equipment: Rotary evaporator, bath sonicator or extruder, ultracentrifuge.

Step-by-Step Methodology

Step 1: Preparation of Liposomes

  • Create Lipid Film: In a round-bottom flask, add the desired amount of lipid(s) from chloroform stocks.

  • Remove Solvent: Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the wall. Further dry the film under vacuum for at least 2 hours to remove all residual solvent.

  • Hydrate Film: Add the desired volume of reconstitution buffer to the flask to achieve the final lipid concentration (e.g., 10-20 mg/mL). Hydrate the film by vortexing or gentle agitation at a temperature above the lipid's phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).

  • Form Unilamellar Vesicles (Optional but Recommended): To create vesicles of a more uniform size, subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen. Subsequently, sonicate the suspension in a bath sonicator or extrude it through a polycarbonate membrane (e.g., 100 nm pore size) to form small or large unilamellar vesicles (SUVs or LUVs).[12]

Scientist's Note: Extrusion is highly recommended as it produces a monodisperse population of liposomes, which is crucial for reproducible functional assays and quantitative analysis.[13]

Step 2: Solubilization and Reconstitution

  • Solubilize Liposomes: To the prepared liposome suspension, add the DHPC stock solution dropwise while stirring to reach the target concentration for solubilization. The process can be monitored by measuring the optical density or turbidity of the solution; the solution will become optically clear upon complete solubilization into mixed micelles.[5]

  • Combine Components: Add the purified, detergent-solubilized membrane protein to the solution of DHPC-lipid mixed micelles. The amount of protein to add will depend on the desired final lipid-to-protein ratio (LPR). Gently mix and incubate on ice for 30-60 minutes to allow for equilibration.

  • Remove Detergent: This is the critical step that initiates proteoliposome formation.

    • Dialysis: Transfer the mixture to a dialysis cassette and dialyze against a large volume of detergent-free reconstitution buffer at 4°C. Perform several buffer changes over 24-48 hours. This is a gentle but slow method.[10]

    • Adsorbent Beads: Add prepared Bio-Beads™ to the mixture (e.g., at a concentration of 80 mg/mL) and incubate with gentle rocking at 4°C.[10] Replace the beads with a fresh batch every 2 hours for a total of 3-4 changes. This method is much faster than dialysis.[10][11]

Step 3: Isolation and Storage of Proteoliposomes

  • Harvest Proteoliposomes: After detergent removal, recover the proteoliposome suspension. If using Bio-Beads, carefully pipette the suspension away from the settled beads.

  • Purification (Optional): To separate proteoliposomes from empty liposomes, the sample can be subjected to density gradient ultracentrifugation. Proteoliposomes, being denser, will migrate further into the gradient.[14]

  • Pellet and Resuspend: Pellet the proteoliposomes by ultracentrifugation (e.g., >100,000 x g for 1-2 hours). Discard the supernatant and resuspend the pellet in a small volume of fresh buffer.

  • Storage: Snap-freeze the proteoliposome aliquots in liquid nitrogen and store them at -80°C for long-term use.

Critical Parameters and Optimization

The success of reconstitution is highly dependent on several key parameters that often require empirical optimization.

ParameterRecommended RangeRationale & Key Considerations
Lipid Composition Varies (e.g., POPC, E. coli Polar Extract)Should ideally mimic the native membrane environment. The choice of lipids can significantly impact protein stability and function.[15] Start with a simple composition like POPC and increase complexity as needed.[4]
Lipid-to-Protein Ratio (LPR) 50:1 to 1000:1 (w/w)A low LPR results in multiple proteins per vesicle, which can be useful for studying protein-protein interactions but may lead to aggregation. A high LPR favors the incorporation of single proteins per vesicle, ideal for many transport assays.
DHPC Concentration 10-20 mM (or above CMC)Must be sufficient to fully solubilize the lipids into mixed micelles.[7] The optimal concentration depends on the lipid concentration and composition.
Detergent Removal Rate Slow and controlledRapid removal of the detergent can lead to protein aggregation and the formation of heterogeneous vesicles. Slower removal, as with dialysis, often yields more uniform proteoliposomes with correctly folded proteins.[1]
Temperature Typically 4°CReconstitution is usually performed at low temperatures to enhance protein stability. However, all steps involving lipids should be done above their phase transition temperature (Tm).

Characterization of Proteoliposomes

It is essential to characterize the final proteoliposome preparation to validate the reconstitution process.

  • Protein Incorporation: Analyze the final proteoliposome sample by SDS-PAGE and Coomassie staining or Western blotting to confirm the presence and integrity of the reconstituted protein. Compare the protein band intensity to a known standard to quantify the reconstitution efficiency.[11]

  • Size and Homogeneity: Use Dynamic Light Scattering (DLS) to determine the average size and polydispersity of the vesicle population.[10] This confirms the formation of liposomes and provides a measure of the sample's homogeneity.

  • Morphology: Negative stain or cryo-Transmission Electron Microscopy (TEM) can be used to directly visualize the proteoliposomes, confirming their size, shape, and lamellarity.[16]

  • Functionality: The ultimate test of a successful reconstitution is a functional assay. This could be a transport assay (measuring substrate flux), an enzymatic activity assay, or a ligand-binding assay, depending on the protein of interest.[11]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Protein Incorporation Inefficient solubilization; Protein aggregation during detergent removal; Incorrect LPR.Ensure complete solubilization with DHPC. Slow down the rate of detergent removal. Optimize the LPR.
Protein is Inactive Protein denaturation by detergent; Incorrect lipid environment; Incorrect protein orientation.Use the lowest effective DHPC concentration. Screen different lipid compositions. Try reconstituting into pre-formed vesicles, which can sometimes favor a more uniform orientation.[15]
High Polydispersity (Heterogeneous Vesicle Size) Incomplete solubilization; Rapid detergent removal.Use extrusion to create uniform starting liposomes. Use a slower detergent removal method like dialysis.
Sample Appears Precipitated/Aggregated Protein denaturation; LPR is too low.Increase the LPR. Ensure the starting protein is stable and monodisperse. Check for buffer compatibility.

References

  • Heerklotz, H., & Seelig, J. (2000). Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity. European Biophysics Journal, 29(4-5), 307-313. [Link]

  • Jackson, M. L., & Litman, B. J. (1988). Mechanisms of membrane protein insertion into liposomes during reconstitution procedures involving the use of detergents. 1. Solubilization of large unilamellar liposomes (prepared by reverse-phase evaporation) by triton X-100, octyl glucoside, and sodium cholate. Biochemistry, 27(8), 2668-2677. [Link]

  • JoVE. (2023). Extraction and Reconstitution of Membrane Proteins in Liposomes. Journal of Visualized Experiments. [Link]

  • Das, N., & Nesbitt, D. J. (2014). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. Biochemistry, 53(42), 6695-6705. [Link]

  • Rigaud, J. L., & Levy, D. (1988). Mechanisms of membrane protein insertion into liposomes during reconstitution procedures involving the use of detergents. 2. Incorporation of the light-driven proton pump bacteriorhodopsin. Biochemistry, 27(8), 2677-2688. [Link]

  • Wang, L. G., & Tonggu, L. G. (2015). Membrane protein reconstitution for functional and structural studies. Science China Life Sciences, 58(1), 66-74. [Link]

  • Ciancaglini, P., Santos, C. C., & Bolean, M. (2011). Thermodynamic properties and characterization of proteoliposomes rich in microdomains carrying alkaline phosphatase. International Journal of Molecular Sciences, 12(10), 6969-6987. [Link]

  • Synthelis. (2024). Current challenges and perspectives in proteoliposome research. Synthelis Blog. [Link]

  • Ciancaglini, P., Santos, C. C., & Bolean, M. (2011). Thermodynamic Properties and Characterization of Proteoliposomes Rich in Microdomains Carrying Alkaline Phosphatase. International Journal of Molecular Sciences, 12(10), 6969-6987. [Link]

  • Scarff, R., et al. (2020). A reconstitution method for integral membrane proteins in hybrid lipid-polymer vesicles for enhanced functional durability. bioRxiv. [Link]

  • Howard, K. P., & El-Zaatari, L. (2018). Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes. Membranes, 8(4), 110. [Link]

  • Geertsma, E. R., & Poolman, B. (2007). Reconstitution of membrane proteins. Methods in Molecular Biology, 394, 303-315. [Link]

  • Kleinschmidt, J. H., & Tappe, A. (2021). Influence of Detergent and Lipid Composition on Reconstituted Membrane Proteins for Structural Studies. ACS Omega, 6(38), 24513-24524. [Link]

  • Bolean, M., et al. (2017). Matrix vesicles from chondrocytes and osteoblasts: Their biogenesis, properties, functions and biomimetic models. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1), 2779-2790. [Link]

  • Shapiro, A. B. (2022). Response to "What is the exact problem with proteoliposome preparation using organic solvent for membrane protein?". ResearchGate. [Link]

  • Zoonens, M., & Miroux, B. (2017). Rationale for the Quantitative Reconstitution of Membrane Proteins into Proteoliposomes. Methods in Molecular Biology, 1586, 25-36. [Link]

  • Tan, C. P., & Yang, L. (2010). Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities. International Journal of Molecular Sciences, 11(1), 172-193. [Link]

  • Le, T. M., & Lolicato, M. (2020). Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays. Methods in Molecular Biology, 2167, 137-151. [Link]

  • Calpena, A. C., et al. (2012). Characterization of new DOPC/DHPC platform for dermal applications. Journal of Pharmaceutical Sciences, 102(2), 591-604. [Link]

  • Letourneau, D. (2014). Response to "Does anyone have any experience with membrane protein reconstitution in phospholipid bilayer- choosing lipid mixtures?". ResearchGate. [Link]

  • Jeong, Y., et al. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Molecules, 23(12), 3302. [Link]

  • Hilty, C., et al. (2004). Lipid–protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy. Proceedings of the National Academy of Sciences, 101(38), 13799-13804. [Link]

  • Winterhalter, M., & Ceccarelli, M. (2014). Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization. Nature Protocols, 10(1), 181-197. [Link]

  • Akbarzadeh, A., et al. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Frontiers in Nanotechnology, 3, 705886. [Link]

  • Pavel, A. T., et al. (2024). Innovative Approaches to Enhancing the Biomedical Properties of Liposomes. Pharmaceutics, 16(2), 270. [Link]

  • Jaafar-Maalej, C., et al. (2010). Advantages and disadvantages of liposomes preparation methods. ResearchGate. [Link]

  • Kong, Y. L., et al. (2022). A Review of Different Types of Liposomes and Their Advancements as a Form of Gene Therapy Treatment for Breast Cancer. Cancers, 14(18), 4342. [Link]

  • Al-Jamal, M. (2013). Studying the Characteristics of Liposomes Composed of DMPC by Lipid Film Hydration Technique to be Manipulated as Carriers for M. Polytechnique Montreal. [Link]

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DHPC: The Short-Chain Phospholipid for Bicelle-Based Membrane Protein Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The study of integral membrane proteins (IMPs) is frequently hampered by the lack of a native-like environment in vitro. Traditional detergents often strip essential annular lipids or induce denaturation. 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) serves as a critical tool in structural biology, functioning not merely as a detergent but as the "edge-stabilizer" in bicelles (bilayered micelles).

This guide details the mechanistic role of DHPC in forming DMPC/DHPC bicelles, providing a tunable platform for Solution NMR , Solid-State NMR , and Crystallography . By manipulating the molar ratio (


) of long-chain to short-chain lipids, researchers can transition between isotropic tumbling (for high-resolution NMR) and magnetic alignment (for residual dipolar couplings).

Technical Background: The Bicelle System

Chemical Identity & Mechanism

While the acronym "DHPC" is occasionally used for diheptanoyl-PC (C7), in the context of bicelles, it predominantly refers to 1,2-dihexanoyl-sn-glycero-3-phosphocholine (C6-PC) .

  • DHPC (Short Chain): High Critical Micelle Concentration (CMC ~15 mM).[1][2] It possesses a large headgroup-to-tail volume ratio, inducing high curvature.

  • DMPC (Long Chain): 1,2-dimyristoyl-sn-glycero-3-phosphocholine (C14-PC).[2] It forms planar bilayers.[3][4]

The Bicelle Assembly: When mixed in aqueous solution, DMPC and DHPC segregate.[3] DMPC forms a planar, bilayered core, while DHPC coats the hydrophobic rim, shielding the long acyl chains from water. This arrangement mimics a "nanodisc" without the need for scaffold proteins (MSPs).

The Critical Parameter: -Ratio

The morphology of the bicelle is governed by the molar ratio


:



-Ratio
Morphology Phase Behavior Primary Application

Small, spherical/ellipsoidal mixed micelles.Isotropic (Fast Tumbling)Solution NMR (High Resolution)

Large, disk-shaped bicelles.Nematic/Smectic (Aligns in

)
Solid-State NMR , RDC measurement
Temperature

(Gel)


(Liquid Crystal)
DMPC

C
Alignment occurs above

.

Workflow Visualization

The following diagram illustrates the structural transition and experimental workflow for using DHPC in protein reconstitution.

BicelleWorkflow cluster_inputs Raw Materials cluster_process Bicelle Assembly cluster_outputs Experimental State DMPC DMPC (Powder) Long Chain (C14) Mix Hydration & Mixing (Cold Cycle 4°C) DMPC->Mix DHPC DHPC (Powder) Short Chain (C6) CMC ~15mM DHPC->Mix Protein Purified IMP (in Detergent) Protein->Mix Reconstitution Anneal Temp Cycling (0°C ↔ 40°C) Ensures Homogeneity Mix->Anneal qControl q-Ratio Adjustment q = [DMPC]/[DHPC] Anneal->qControl IsoBicelle Isotropic Bicelle (q=0.5) Fast Tumbling qControl->IsoBicelle Add Excess DHPC (Low q) AlignedBicelle Aligned Bicelle (q>3.0) Magnetically Oriented qControl->AlignedBicelle High DMPC Content (High q) SolutionNMR Solution NMR IsoBicelle->SolutionNMR TROSY / HSQC SolidNMR Solid-State NMR AlignedBicelle->SolidNMR RDCs / Orientation

Caption: Workflow for generating isotropic vs. aligned bicelles using DMPC and DHPC. Temperature cycling is crucial for homogeneous lipid mixing.

Detailed Protocol: Preparation of Isotropic Bicelles ( )

Objective: Prepare a stable, isotropic bicelle solution for solution-state NMR studies of a transmembrane protein.

Reagents
  • DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (Powder).[5]

  • DHPC: 1,2-dihexanoyl-sn-glycero-3-phosphocholine (Powder or dissolved in buffer).[6] Note: DHPC is extremely hygroscopic. Handle in a desiccator or use fresh ampoules.

  • Buffer: 20 mM Phosphate, pH 6.5, 100 mM NaCl, 5%

    
     (for lock).
    
Step-by-Step Methodology

Step 1: DHPC Stock Preparation [7]

  • Dissolve DHPC in the target buffer to a concentration of 200 mM (approx. 100 mg/mL).

  • Keep this solution on ice. DHPC hydrolyzes slowly; use fresh stocks.

Step 2: DMPC Solubilization

  • Weigh the appropriate amount of DMPC powder.

    • Calculation: For a final

      
      , you need 1 mole of DMPC for every 2 moles of DHPC.
      
  • Add the cold DHPC stock solution directly to the DMPC powder.

    • Insight: DMPC is insoluble in water alone but dissolves readily in the high-concentration DHPC micelle solution.

Step 3: Temperature Cycling (The "Annealing" Process)

  • Vortex the mixture vigorously. It may appear milky or viscous.

  • Cool to 0°C (ice bath) for 10 minutes. (Mixture becomes less viscous).

  • Heat to 40°C (water bath) for 10 minutes. (Mixture may become clear).

  • Repeat this cycle 3–4 times.

    • Validation: The solution should become completely transparent at 0°C and potentially slightly opalescent at 40°C (depending on concentration), but it must be homogeneous. If chunks remain, repeat cycling.

Step 4: Protein Reconstitution

  • Add your purified membrane protein (concentrated) to the bicelle solution.

  • Incubate at room temperature for 30 minutes.

  • Optional: If the protein contains high detergent concentrations, perform a dialysis step against a buffer containing the calculated monomeric concentration of DHPC (approx 15 mM) to prevent bicelle dissolution, though simple dilution is often sufficient for NMR.

Step 5: Verification

  • 1D Proton NMR: Check linewidths. Broad lines indicate aggregation or incorrect

    
    -ratio (too high).
    
  • Dynamic Light Scattering (DLS):

    
     bicelles should show a hydrodynamic radius (
    
    
    
    ) of ~4–6 nm.

Application Notes & Optimization

Tuning for Residual Dipolar Couplings (RDCs)

To measure RDCs, you need weak alignment.

  • Increase

    
    :  Raise 
    
    
    
    to ~3.0–3.5.
  • Temperature: Perform NMR measurements at

    
    C.
    
  • Mechanism: At this ratio and temperature, bicelles form large disks that align with their normal perpendicular to the magnetic field (

    
    ). The protein, embedded in the bilayer, aligns with the bicelle, imparting residual alignment.
    
Troubleshooting Common Issues
Observation Root Cause Corrective Action
Precipitation Hydrolysis of DHPC (Acidic pH or old stock).DHPC hydrolyzes to fatty acids and lyso-PC. Check pH; use fresh DHPC. Store stocks at -20°C.
Sample Viscosity High

-ratio too high (

for isotropic).
Add small aliquots of DHPC stock to lower

.
Broad NMR Lines Bicelles too large or protein aggregation.Decrease

(add DHPC). Ensure Temperature is far from

(usually run at 30–37°C for fast tumbling).
Phase Separation Temperature too low for high-

bicelles.
High-

bicelles require

(approx 24°C for DMPC) to maintain liquid crystal phase.
Advantages Over Micelles
  • Bilayer Environment: Unlike SDS or DDM micelles, DHPC/DMPC bicelles provide a true planar bilayer, reducing curvature stress on the protein.

  • Lateral Pressure: The lateral pressure profile in a bicelle mimics a cell membrane more closely than a detergent micelle, preserving allosteric functions.

References

  • Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234.

  • Tjandra, N., & Bax, A. (1997). Direct measurement of distances and angles in biomolecules by NMR in a dilute liquid crystalline medium. Science, 278(5340), 1111-1114.

  • Hilty, C., et al. (2004). Membrane protein-lipid interactions in bicelles. ChemBioChem, 5(4), 467-473.

  • Avanti Polar Lipids. Technical Data: Bicelle Preparation.

  • Faham, S., & Bowie, J. U. (2002). Bicelle crystallization: a new method for crystallizing membrane proteins yields a structure of bacteriorhodopsin.[3] Journal of Molecular Biology, 316(1), 1-6.

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Stabilizing G-protein coupled receptors (GPCRs) with DHPC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stabilizing G-Protein Coupled Receptors (GPCRs) in Native-Like Bilayers using DMPC/DHPC Bicelles

Abstract & Introduction

The structural instability of G-Protein Coupled Receptors (GPCRs) upon extraction from the native membrane remains the primary bottleneck in drug discovery and structural biology. While traditional detergents like DDM (n-Dodecyl-β-D-maltoside) effectively solubilize these proteins, they often strip essential annular lipids, leading to denaturation or aggregation.

This guide details the use of 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) , a short-chain phospholipid, in conjunction with long-chain lipids (DMPC) to form bicelles .[1][2][3][4] Unlike spherical detergent micelles, bicelles create a planar, bilayer-like environment that mimics the native cell membrane, significantly enhancing GPCR stability and functionality for NMR, Cryo-EM, and ligand binding assays.

Technical Background: The Physics of Bicelles

To effectively use DHPC, one must understand that it is not used as a standalone detergent for stabilization due to its high Critical Micelle Concentration (CMC ~1.4 mM) and potential to denature proteins at high concentrations.[1] Its power lies in its ability to act as a "rim" molecule.

The Bicelle Architecture

A bicelle is a disk-shaped assembly composed of two distinct lipid populations:[1][3][5]

  • Planar Region: Long-chain lipids (e.g., DMPC, 14:0 PC) form a flat bilayer where the GPCR resides.[1]

  • Rim Region: Short-chain lipids (DHPC, 7:0 PC) segregate to the edge, shielding the hydrophobic tails of the DMPC from water.

The Critical Parameter: -value

The morphology of the bicelle is strictly controlled by the molar ratio (


) of long-chain to short-chain lipid:[1]


  • Isotropic Bicelles (

    
    ):  Small, fast-tumbling disks. Ideal for Solution NMR  and ligand binding assays. The solution appears clear and non-viscous.
    
  • Aligned Bicelles (

    
    ):  Large, "worm-like" or extensive disks that align in magnetic fields.[1] Used for Solid-State NMR . The solution is viscous and may appear turbid or gel-like at room temperature.[1]
    

Visualization: Bicelle Assembly & Workflow

The following diagram illustrates the structural transition from a detergent-solubilized GPCR to a stabilized bicelle system.

Bicelle_Workflow cluster_input Input Material cluster_process Reconstitution Process cluster_output Stabilized System GPCR_Det GPCR in Detergent (e.g., DDM/CHS) Mixing Protein-Lipid Mixing GPCR_Det->Mixing Purified Protein Lipids Lipid Stock (DMPC + DHPC) Film Thin Film Formation Lipids->Film Chloroform removal Hydration Hydration Film->Hydration Add Buffer (e.g., HEPES pH 7.5) Hydration->Mixing Add Lipid Mix Bicelle Isotropic Bicelle (q = 0.5) Mixing->Bicelle Equilibration (1hr @ RT)

Caption: Workflow for reconstituting detergent-solubilized GPCRs into isotropic DMPC/DHPC bicelles (


).

Detailed Protocol: Preparation of Isotropic Bicelles ( )

Objective: Reconstitute a purified GPCR (currently in DDM) into DMPC/DHPC bicelles for solution NMR or stability assays.

Materials Required
  • DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (Powder).

  • DHPC: 1,2-diheptanoyl-sn-glycero-3-phosphocholine (Powder or Chloroform solution).[1]

  • Buffer: 20 mM HEPES, 100 mM NaCl, pH 7.5 (Match your protein buffer).

  • Purified GPCR: Concentrated stock (~5–10 mg/mL) in DDM.

Step-by-Step Methodology

1. Calculate Lipid Quantities To achieve


, you need 2 moles of DHPC for every 1 mole of DMPC.
  • Expert Insight: DHPC is hygroscopic.[6][7] If using powder, weigh rapidly under nitrogen or use a chloroform stock solution for accuracy.

2. Prepare the Lipid Film

  • Dissolve DMPC and DHPC in chloroform in a glass vial at the calculated

    
     ratio.
    
  • Evaporate the solvent under a stream of nitrogen gas while rotating the vial to create a thin, uniform film on the walls.

  • Lyophilize (vacuum dry) the film overnight to remove trace solvent.[1] Residual chloroform destabilizes GPCRs.

3. Hydration (The "Phase Transition" Step)

  • Add the experimental buffer to the dried film. Target a total lipid concentration of 10%–15% (w/v) for the stock.

  • Critical Step: Vortex the mixture. The solution may look milky.

  • Thermal Cycling: DMPC has a phase transition temperature (

    
    ) of ~24°C.[1]
    
    • Heat to 42°C (10 mins).

    • Cool to 4°C (10 mins).

    • Repeat 3 times.

    • Why? This annealing process ensures homogeneous mixing of DMPC and DHPC, preventing phase separation.

  • Final state: The solution should be clear and non-viscous (Isotropic bicelles).

4. Protein Reconstitution

  • Add the bicelle stock solution to your concentrated GPCR sample.

  • Dilution Factor: Ensure the final concentration of DHPC remains above its CMC (1.4 mM) after mixing.

    • Self-Validating Check: If the solution turns turbid immediately upon mixing, the

      
       value may have shifted too high (insufficient DHPC) or the protein precipitated.
      
  • Incubate at Room Temperature (25°C) for 30–60 minutes to allow the lipids to exchange around the protein.

Comparative Data: Bicelles vs. Detergents[3][8]

The following table summarizes why DMPC/DHPC bicelles are superior for structural fidelity compared to standard detergents.

FeatureDDM (Detergent)DMPC/DHPC Bicelle (

)
Impact on GPCR
Structure Spherical MicellePlanar Bilayer DiskBicelles mimic native membrane lateral pressure.[1]
Lipid Content None (strips lipids)High (DMPC core)Preserves allosteric lipid binding sites.[1]
CMC ~0.17 mM~1.6 mM (DHPC component)Bicelles are dynamic; require careful dilution management.[1]
NMR Suitability Good (small size)Excellent (tunable size)Bicelles allow measurement of residual dipolar couplings (RDCs).[1]
Stability (Days) 2–5 Days7–14 DaysSignificantly extends half-life for data acquisition.[1]

Troubleshooting & Quality Control

Issue: Sample Precipitation upon Dilution

  • Cause: The "Dilution Effect."[1][8] When you dilute a bicelle sample, free DHPC monomers (CMC ~1.5 mM) must exist in the bulk solvent. If you dilute with water/buffer, DHPC leaves the bicelle rim to satisfy the CMC in the bulk volume. This increases the effective

    
     (
    
    
    
    ) of the remaining bicelles, potentially causing them to grow large and precipitate.
  • Fix: Always dilute bicelle samples with a buffer containing DHPC at its CMC (1.5 mM) , not plain buffer.

Issue: Turbidity at Room Temperature

  • Cause: The

    
     value is likely too high (>1.0), or the temperature is close to the lipid 
    
    
    
    .
  • Fix: Add small aliquots of DHPC stock to lower the

    
     value until the solution clears.
    

References

  • Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234.[1]

  • Avanti Polar Lipids.

  • Park, S. H., et al. (2006). High-resolution NMR spectroscopy of a GPCR in aligned bicelles.[1][9] Journal of the American Chemical Society, 128(23), 7402-7403.

  • Whorton, M. R., & MacKinnon, R. (2011). Crystal structure of the mammalian GIRK2 K+ channel and gating regulation by G proteins, lipids, and sodium. Cell, 147(1), 199-208. (Demonstrates lipid requirement for function).[9]

Sources

Application of 1,2-Hexanoylphosphatidylcholine in Biophysical Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Utility of a Short-Chain Phospholipid

1,2-Hexanoylphosphatidylcholine, also commonly referred to as dihexanoylphosphatidylcholine (DHPC), is a synthetic, saturated phospholipid featuring two six-carbon acyl chains.[1][2] This short-chain nature imparts unique physicochemical properties that distinguish it from its long-chain counterparts which are the primary constituents of biological membranes.[3][4] While long-chain phospholipids self-assemble into stable, extended bilayer structures like vesicles or liposomes, DHPC's shorter acyl chains lead to a higher critical micelle concentration (CMC) of approximately 15 mM.[5] Above this concentration, DHPC monomers readily form small, dynamic micelles in aqueous solutions.[5][6] It is this behavior as a mild, non-denaturing detergent that makes DHPC an invaluable tool in the biophysical characterization of membrane proteins and in the creation of model membrane systems.[7][8]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of DHPC in key biophysical assays. We will delve into the principles behind its use, provide detailed, field-proven protocols, and explain the causality behind critical experimental choices to ensure reproducible and meaningful results.

Core Applications of 1,2-Hexanoylphosphatidylcholine

The unique properties of DHPC lend themselves to a variety of applications in biophysical research, primarily centered around the study of membrane proteins and lipid-protein interactions. The most prominent of these applications include:

  • Membrane Protein Solubilization and Stabilization: DHPC is an effective detergent for extracting membrane proteins from their native lipid environment while preserving their structural integrity and biological activity.[7]

  • Formation of Bicelles for NMR Spectroscopy: In combination with long-chain phospholipids, DHPC is instrumental in forming "bicelles," or bilayered micelles, which are widely used as membrane mimetics in solution and solid-state Nuclear Magnetic Resonance (NMR) studies of membrane proteins.[9][10][11]

  • Reconstitution of Membrane Proteins: DHPC facilitates the reconstitution of purified membrane proteins into artificial lipid bilayers, such as liposomes or nanodiscs, for functional and structural studies.[7][12]

  • Modulation of Liposomal Properties: The inclusion of DHPC can alter the physical characteristics of liposomes, influencing their stability and permeability.

Application 1: Gentle Solubilization of Membrane Proteins

The primary challenge in studying integral membrane proteins is their inherent insolubility in aqueous buffers. Harsh detergents can effectively solubilize these proteins but often at the cost of denaturation and loss of function. DHPC offers a milder alternative, acting as a gentle surfactant that disrupts the native membrane to form mixed micelles containing the protein, native lipids, and DHPC.[7]

The Mechanism of Solubilization: DHPC monomers insert into the biological membrane, and as their concentration increases, they disrupt the bilayer structure, leading to the formation of small, mixed micelles.[7] Within these micelles, the hydrophobic transmembrane domains of the protein are shielded from the aqueous environment by the acyl chains of DHPC and co-solubilized native lipids, thus preserving the protein's native conformation.[7][13][14]

Workflow for Membrane Protein Solubilization with DHPC

cluster_0 Preparation cluster_1 Solubilization cluster_2 Clarification cluster_3 Result prep_membrane Isolated Cell Membranes solubilization Incubation (e.g., 4°C, 1-2 hours) prep_membrane->solubilization prep_buffer Buffer with DHPC prep_buffer->solubilization centrifugation High-Speed Centrifugation (e.g., 100,000 x g, 1 hour) solubilization->centrifugation supernatant Supernatant: Solubilized Protein-DHPC Mixed Micelles centrifugation->supernatant pellet Pellet: Insoluble Material centrifugation->pellet

Caption: Workflow for Membrane Protein Solubilization.

Protocol for DHPC-Mediated Solubilization

Materials:

  • Isolated cell membranes containing the protein of interest.

  • 1,2-Hexanoylphosphatidylcholine (DHPC)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

Procedure:

  • Determine the Optimal DHPC Concentration: The effective concentration of DHPC for solubilization typically ranges from 10-20 mM (0.5-1%).[7] It is crucial to perform a titration to find the minimal concentration that effectively solubilizes the target protein while preserving its activity.

  • Prepare DHPC Stock Solution: Prepare a concentrated stock solution of DHPC (e.g., 100 mM) in the solubilization buffer.

  • Membrane Preparation: Resuspend the isolated cell membranes in the solubilization buffer to a final protein concentration of 1-5 mg/mL.

  • Solubilization: Add the DHPC stock solution to the membrane suspension to achieve the desired final DHPC concentration.

  • Incubation: Incubate the mixture with gentle agitation for 1-2 hours at 4°C. The low temperature helps to minimize proteolytic degradation and maintain protein stability.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.

  • Collection: Carefully collect the supernatant, which contains the solubilized protein within DHPC-lipid mixed micelles. The protein is now ready for subsequent purification or biophysical analysis.

Expert Insight: The choice of buffer components, pH, and ionic strength should be optimized for the specific protein of interest to ensure its stability and activity are maintained throughout the solubilization process.[15]

Application 2: Bicelle Formation for Structural Studies

Bicelles are discoidal, planar lipid bilayers of long-chain phospholipids (e.g., DMPC, 1,2-dimyristoyl-sn-glycero-3-phosphocholine) that are stabilized by a rim of short-chain phospholipids, typically DHPC.[10][16] These structures provide a more native-like membrane environment compared to spherical micelles and are particularly advantageous for NMR studies of membrane proteins.[11][15]

The Role of DHPC in Bicelle Formation: In a mixture of a long-chain phospholipid like DMPC and DHPC, the molecules self-assemble in a concentration and temperature-dependent manner. The long-chain lipids form a planar bilayer, while the DHPC molecules preferentially accumulate at the high-curvature edges of this bilayer, effectively acting as a "cap" and preventing the formation of closed vesicles.[10]

Diagram of a Bicelle Structure

cluster_0 Preparation cluster_1 Destabilization & Insertion cluster_2 Detergent Removal cluster_3 Result liposomes Pre-formed Liposomes add_dhpc Add DHPC to Liposomes (below solubilization concentration) liposomes->add_dhpc protein Purified Membrane Protein (in mild detergent) add_protein Add Protein Solution protein->add_protein add_dhpc->add_protein incubation Incubation add_protein->incubation removal Detergent Removal (e.g., Bio-Beads, Dialysis) incubation->removal proteoliposomes Proteoliposomes removal->proteoliposomes

Caption: Workflow for Proteoliposome Formation.

Protocol for Reconstitution
  • Prepare Liposomes: Prepare liposomes of the desired lipid composition using standard methods such as thin-film hydration followed by extrusion.

  • Destabilize Liposomes: Add DHPC to the liposome suspension to a concentration that destabilizes the bilayer but does not fully solubilize it. This concentration needs to be empirically determined but is typically below the concentration required for complete solubilization.

  • Add Protein: Add the purified membrane protein, solubilized in a mild detergent, to the destabilized liposomes.

  • Incubate: Incubate the mixture to allow for the insertion of the protein into the lipid bilayer.

  • Remove Detergent: Remove both the initial solubilizing detergent and the DHPC using methods like dialysis or adsorbent beads (e.g., Bio-Beads). This removal process is critical as it drives the self-assembly of the proteoliposomes.

Expert Insight: The efficiency of reconstitution can be influenced by the lipid composition of the liposomes, the protein-to-lipid ratio, and the rate of detergent removal.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For instance, in membrane protein solubilization, the success of the procedure can be immediately assessed by analyzing the supernatant and pellet fractions via SDS-PAGE and Western blotting. For bicelle formation, the size and homogeneity of the resulting particles can be characterized using techniques like dynamic light scattering (DLS) or NMR spectroscopy. [17]The functionality of reconstituted proteins in proteoliposomes can be confirmed through activity assays, such as transport or binding assays. [12]

Conclusion

1,2-Hexanoylphosphatidylcholine is a versatile and powerful tool in the arsenal of biophysicists and membrane protein researchers. Its unique properties as a short-chain phospholipid and mild detergent enable the gentle solubilization of membrane proteins and the formation of various model membrane systems. By understanding the principles behind its application and carefully optimizing experimental parameters, researchers can leverage DHPC to gain critical insights into the structure, function, and dynamics of membrane proteins.

References

  • Heerklotz, H., & Seelig, J. (2001). Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity. Biophysical Journal, 81(3), 1547-1554.
  • Avanti Polar Lipids. (n.d.). Bicelle Preparation. Retrieved from [Link]

  • Opella, S. J., & Marassi, F. M. (2004). NMR structural studies of membrane proteins. Chemical Reviews, 104(8), 3587-3606.
  • Laguerre, A., Löhr, F., & Caffrey, M. (2015). Choosing membrane mimetics for NMR structural studies of transmembrane proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 88-89, 52-95.
  • Fernandez, C., Hilty, C., Wider, G., & Wüthrich, K. (2002). Lipid–protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy. Proceedings of the National Academy of Sciences, 99(21), 13533-13537.
  • Opella, S. J. (1997). NMR studies of membrane proteins. Nature Structural & Molecular Biology, 4, 845-848.
  • Kim, D. H., et al. (2021). Bicelle-induced skin penetration mechanism for hydrophilic molecules. RSC Advances, 11(52), 32968-32976.
  • Mazzuca, C., et al. (2007). Effective Critical Micellar Concentration of a Zwitterionic Detergent: A Fluorimetric Study on n-Dodecyl Phosphocholine. The Journal of Physical Chemistry B, 111(19), 5229-5234.
  • Ueda, K., et al. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Langmuir, 34(51), 15635-15644.
  • Lee, D., et al. (2021). A Simple Method for Continuous Synthesis of Bicelles in Microfluidic Systems. Langmuir, 37(42), 12516-12524.
  • Patching, S. G. (2014). Chapter 12: NMR of Membrane Proteins. In Biophysical Approaches to Membrane Proteins (pp. 307-362). Royal Society of Chemistry.
  • Nishida, N., et al. (2019). Dynamic properties of isotropic DMPC/DHPC bicelles: Insights from solution NMR and MD simulations. Biophysical Journal, 116(3), 447-458.
  • Leninger, M., et al. (2013). Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile. Protein Science, 22(10), 1432-1441.
  • ResearchGate. (2014). Does anyone have any experience with membrane protein reconstitution in phospholipid bilayer- choosing lipid mixtures? Retrieved from [Link]

  • Fernandez, C., Hilty, C., Wider, G., & Wüthrich, K. (2002). Lipid-protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy. PubMed. Retrieved from [Link]

  • Fernandez, C., Hilty, C., Wider, G., & Wüthrich, K. (2002). Lipid–protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dihexanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • Amanote Research. (2002). Lipid-Protein Interactions in DHPC Micelles. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilization stages of preformed DPhPC liposomes at 4 mg ml−1.... Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Drug Hydrophobicity on Liposomal Stability. Retrieved from [Link]

  • Quora. (2021). If hydrocarbon in phospholipid fat acids is shorter than usual, the fluidity from the membrane will get higher, but what's the connection of it with hydrophobic interaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Wadsäter, M., et al. (2012). Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents. PLoS ONE, 7(6), e38949.
  • Wikipedia. (n.d.). Phosphatidylcholine. Retrieved from [Link]

  • Ferreira, M. J., et al. (2024). Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions. International Journal of Molecular Sciences, 25(5), 2999.
  • Deleu, M., et al. (2020). Added Value of Biophysics to Study Lipid-Driven Biological Processes: The Case of Surfactins, a Class of Natural Amphiphile Molecules. International Journal of Molecular Sciences, 21(18), 6882.
  • Martin, B., et al. (1995). Short-chain phospholipids enhance amphipathic peptide-mediated gene transfer.
  • Lipotype. (n.d.). Chain length impacts membrane fluidity. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

  • Lee, S., & Lee, H. Y. (2004). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. FEBS Letters, 569(1-3), 189-192.
  • ResearchGate. (n.d.). 1,2-Dimyristoyl-sn-glycero-3-phosphocholine promotes the adhesion of nanoparticles to biomembranes and transport in rat brain. Retrieved from [Link]

  • Lindsey, H., et al. (1979). Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems. Biochimica et Biophysica Acta (BBA) - Biomembranes, 555(1), 147-167.
  • Carrea, G., et al. (2020). Polar Head Modified Phospholipids by Phospholipase D-Catalyzed Transformations of Natural Phosphatidylcholine for Targeted Applications: An Overview.

Sources

Application Note: Deuterated 1,2-Hexanoylphosphatidylcholine (DHPC) for Neutron Scattering Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of Deuterated 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (d-DHPC) in Small-Angle Neutron Scattering (SANS) experiments. While DHPC is widely recognized as the "rim" forming surfactant in bicelle systems (often paired with DMPC), its deuterated form allows for contrast variation —a technique that renders specific components of a supramolecular assembly "invisible" to neutrons.

By matching the Scattering Length Density (SLD) of the deuterated rim to the solvent, researchers can isolate the scattering signal of the lipid bilayer core or embedded membrane proteins.[1] This guide provides the theoretical basis, a validated preparation protocol for contrast-matched bicelles, and a framework for data acquisition.

Theoretical Foundation: The Physics of "Invisibility"

Neutron scattering strength depends on the Scattering Length Density (SLD) of a material, which is a function of its isotopic composition.[2] Hydrogen (


H) and Deuterium (

H) have vastly different neutron scattering lengths:
  • Hydrogen (

    
    H): 
    
    
    
    fm (Negative, high incoherent noise)
  • Deuterium (

    
    H): 
    
    
    
    fm (Positive, low noise)
Contrast Matching Strategy

In a multicomponent system (e.g., Protein + DMPC Bilayer + DHPC Rim + Solvent), the total scattering intensity


 is proportional to the square of the contrast (

) between the particle and the solvent:


If


, the contrast is zero, and the particle becomes "invisible."
SLD Values for Bicelle Components

The table below summarizes the SLD values critical for experimental design. Note the massive shift between hydrogenated and deuterated forms.[2][3][4]

ComponentChemical StateApprox.[2][5][6][7][8][9] SLD (

)
Match Point (% D

O)
H

O
Solvent-0.560%
D

O
Solvent+6.40100%
h-DHPC Hydrogenated Rim-0.30~8%
d-DHPC Deuterated Rim +6.50 ~100%
h-DMPC Hydrogenated Core-0.30~8%
d-DMPC Deuterated Core+6.50~100%
Protein Hydrogenated+1.80 to +2.50~40-42%

Key Insight: By using d-DHPC in 100% D


O , the rim of the bicelle becomes effectively invisible (

). This allows the neutron beam to "see" only the h-DMPC bilayer core or an embedded protein (if the core is also contrast-matched).

Experimental Workflow: Bicelle Preparation

The formation of uniform bicelles requires strict adherence to thermal cycling protocols to overcome the energy barriers of lipid mixing.

Materials
  • Long-chain lipid: 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (h-DMPC or d-DMPC).

  • Short-chain lipid: Deuterated 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (d-DHPC).

  • Buffer: 10 mM HEPES or Phosphate, pH 7.0, 150 mM NaCl (prepared in D

    
    O or H
    
    
    
    O/D
    
    
    O mix).
  • Equipment: Vortexer, Water baths (

    
    C and 
    
    
    
    C), Centrifuge.
The "q-ratio" Calculation

The morphology is defined by the molar ratio


 (not to be confused with the scattering vector 

):

  • 
    :  Isotropic mixed micelles.
    
  • 
    :  Aligned bicelles (ideal for membrane mimetics).
    
Visual Workflow (DOT Diagram)

BicellePrep Weigh 1. Weigh Lipids (DMPC & d-DHPC) Solvate 2. Solvation (Add D2O Buffer) Weigh->Solvate Calculate q-ratio Mix 3. Vortexing (Thick Dispersion) Solvate->Mix Cycle 4. Thermal Cycling (Freeze/Thaw/Heat) Mix->Cycle Critical Step Cycle->Cycle 3-5x (0°C to 42°C) Equilibrate 5. Equilibration (Room Temp) Cycle->Equilibrate Check 6. QC Check (Clear/Opalescent) Equilibrate->Check

Figure 1: Step-by-step workflow for the preparation of thermodynamically stable bicelles. The thermal cycling step is non-negotiable for homogeneity.

Detailed Protocol Steps
  • Mass Calculation: Calculate the required mass of d-DHPC and DMPC to achieve the desired

    
    -ratio (typically 
    
    
    
    ) and total lipid concentration (typically 10-20% w/v).
    • Note: d-DHPC is extremely hygroscopic. Handle rapidly or in a glove box to prevent H

      
      O contamination which alters SLD.
      
  • Solvation: Dissolve d-DHPC in the specific D

    
    O buffer first. It should dissolve easily.
    
  • Addition: Add the d-DHPC solution to the dry DMPC powder. DMPC will not dissolve immediately; it will form a white, clumpy suspension.

  • Vortexing: Vortex vigorously for 1-2 minutes.

  • Thermal Cycling (Annealing):

    • Heat: Place sample in a

      
      C bath (above DMPC phase transition, 
      
      
      
      C) for 10 minutes. Sample becomes less viscous.
    • Cool: Place sample in a

      
      C bath (or ice) for 10 minutes. Sample may clarify.
      
    • Repeat: Perform this cycle at least 3-5 times. This forces the lipids to mix and arrange into the thermodynamically stable discoidal structure.

  • Final State: At room temperature, a

    
     bicelle solution should be clear to slightly opalescent (depending on concentration) and fluid.
    

SANS Experimentation: Contrast Variation Logic

The power of d-DHPC lies in the ability to perform a Contrast Series . By changing the D


O percentage in the buffer, you can selectively highlight different parts of the assembly.
Contrast Scenarios
ScenarioComponentsSolventResult
A: Full Contrast h-DMPC + h-DHPC100% D

O
Whole bicelle is visible (high contrast).
B: Invisible Rim h-DMPC + d-DHPC 100% D

O
Rim disappears. Only the planar bilayer (h-DMPC) scatters neutrons.
C: Invisible Core d-DMPC + h-DHPC100% D

O
Core disappears. Only the rim (h-DHPC) scatters neutrons.
D: Protein Only d-DMPC + d-DHPC~42% D

O
Lipids matched to solvent. Only the Protein is visible.
Logic Diagram (DOT)

ContrastLogic Start SANS Experimental Goal Choice1 Study Bilayer Structure? Start->Choice1 Choice2 Study Membrane Protein? Start->Choice2 Action1 Use d-DHPC + h-DMPC in 100% D2O Choice1->Action1 Mask the rim Action2 Use d-DHPC + d-DMPC in 42% D2O Choice2->Action2 Match Point Result1 Rim is Invisible. Scatter = Bilayer Thickness Action1->Result1 Result2 Lipids are Invisible. Scatter = Protein Shape Action2->Result2

Figure 2: Decision tree for selecting lipid deuteration schemes based on the structural biology question.

Data Analysis & Interpretation

When analyzing SANS data from d-DHPC bicelles:

  • Guinier Region (Low

    
    ): 
    
    • Plot

      
       vs 
      
      
      
      .
    • If the rim is successfully masked (Scenario B), the Radius of Gyration (

      
      ) should reflect a planar disk  rather than the full discoidal radius.
      
  • Model Fitting:

    • Use a Core-Shell Cylinder model.

    • Fix the SLD of the shell (rim) to

      
       (matching D
      
      
      
      O).
    • This reduces the number of free parameters, allowing for a highly accurate determination of the bilayer thickness (

      
      ) and the specific surface area of the core.
      
Troubleshooting
  • Aggregation: If the low-

    
     intensity shoots up unexpectedly, the bicelles may have fused into large lamellae. This often happens if the temperature drops below the phase transition of DMPC for extended periods during measurement. Keep the sample thermostatted (usually 
    
    
    
    C).
  • Incoherent Background: If using h-DHPC in H

    
    O, the background noise will be high. Always prefer deuterated components/solvents to improve the Signal-to-Noise Ratio (SNR).
    

References

  • NIST Center for Neutron Research. (n.d.). Scattering Length Density Calculator. National Institute of Standards and Technology. [Link]

  • Katsaras, J., et al. (2005). Neutron scattering studies of biological membranes and membrane proteins. Biophysical Journal. [Link]

  • Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons?Structure. [Link]

  • Avanti Polar Lipids. (n.d.). Bicelle Preparation Protocol. [Link]

  • Ingebrandt, H., et al. (2016). Contrast-Matching Detergent in Small-Angle Neutron Scattering Experiments. Journal of Visualized Experiments (JoVE). [Link]

Sources

Precision Synthesis of 1,2-Hexanoyl-sn-glycero-3-phosphocholine (DHPC) and Functionalized Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale

1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC, 06:0 PC) is a critical short-chain phospholipid used primarily as a surfactant to stabilize long-chain lipids (like DMPC) in bicelles (bilayered micelles). These bicelles serve as membrane mimetics for solution-state NMR spectroscopy of membrane proteins.

While DHPC is commercially available, the ability to synthesize custom derivatives is essential for advanced structural biology. Researchers often require:

  • Deuterated tails (

    
    -DHPC):  To silence lipid signals in proton NMR, revealing protein resonances.
    
  • Modified chain lengths (C5 or C7): To fine-tune the hydrophobic thickness of the bicelle rim.

  • Spin-labeled analogues: For paramagnetic relaxation enhancement (PRE) studies.

This guide details a robust, modular chemical synthesis of DHPC derivatives from sn-glycero-3-phosphocholine (GPC), prioritizing high enantiomeric purity and elimination of acyl-migration byproducts.

Chemical Synthesis Workflow

Retrosynthetic Analysis & Pathway

The synthesis relies on the Steglich esterification or Anhydride activation of the hydroxyl groups at the sn-1 and sn-2 positions of the GPC backbone.

G cluster_qc Quality Control Gates GPC sn-Glycero-3-phosphocholine (GPC) [Hygroscopic Core] Intermediate Acylation Reaction (40°C, 4-6h) GPC->Intermediate Acid Hexanoic Acid Derivative (R-COOH) [Custom Input] Activation Activation Step (DCC/DMAP or Anhydride) Acid->Activation Activation->Intermediate Crude Crude DHPC + Byproducts Intermediate->Crude Purification Silica Gel Chromatography (CHCl3/MeOH/H2O) Crude->Purification Final Pure 1,2-DHPC (>99% Purity) Purification->Final

Figure 1: Modular synthesis pathway allowing for substitution of standard hexanoic acid with deuterated or functionalized analogues.

Reagent Preparation

Critical Pre-requisite: GPC is extremely hygroscopic. Water competes with the hydroxyl groups, leading to hydrolysis of the reagent and low yields.

  • GPC Drying: Lyophilize GPC overnight or dry over

    
     in a vacuum desiccator for 24 hours.
    
  • Custom Anhydride Generation: If using a custom acid (e.g.,

    
    -hexanoic acid) where the anhydride is not commercially available:
    
    • Dissolve 2.0 eq of Custom Acid in dry

      
       (DCM).
      
    • Add 1.0 eq DCC (N,N'-Dicyclohexylcarbodiimide).

    • Stir at RT for 2 hours. The urea byproduct precipitates.

    • Filter under inert atmosphere. The filtrate contains the symmetric anhydride.

Synthesis Protocol (Standard Scale)

Target: 1 gram of DHPC (MW: 453.5 g/mol )

  • Solvation: In a flame-dried round-bottom flask under Argon, dissolve 450 mg (1.75 mmol) of dry GPC in 5 mL of anhydrous DMSO. (Note: DMSO is required to solubilize the polar GPC headgroup).

  • Catalyst Addition: Add 428 mg (3.5 mmol) of DMAP (4-Dimethylaminopyridine).

    • Expert Insight: DMAP acts as a nucleophilic catalyst. Do not substitute with pyridine alone; the reaction will be too sluggish, promoting acyl migration (1,2 to 1,3 isomerization).

  • Acylation: Add 1.5 g (7.0 mmol, ~4 eq) of Hexanoic Anhydride (or your custom anhydride prepared in 2.2).

    • Note: Excess anhydride drives the reaction to completion at both sn-1 and sn-2 positions.

  • Incubation: Stir at 40°C for 48 hours .

    • Monitoring: Check by TLC (System: CHCl3/MeOH/H2O 65:25:4). GPC stays at origin; DHPC moves to

      
      .
      
  • Quenching: Add 2 mL of water to hydrolyze excess anhydride. Stir for 30 mins.

  • Extraction: Evaporate solvent (DMSO) under high vacuum (lyophilization is preferred if possible). Resuspend residue in CHCl3/MeOH (2:1) and wash with water to remove DMAP salts.

Purification & Quality Control (Self-Validating System)

The "Self-Validating" aspect relies on separating the desired 1,2-isomer from the thermodynamically stable 1,3-isomer (a common byproduct if temperature control fails) and lysolipids.

Silica Gel Chromatography[1]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Eluent Gradient:

    • Start: CHCl3/MeOH (9:1) – Elutes fatty acids/anhydride residues.[1]

    • Product Elution: CHCl3/MeOH/H2O (65:25:4).

  • Validation: Collect fractions. Spot on TLC plates. Visualize with Molybdenum Blue spray (specific for phospholipids).

Analytical Specifications

Summarized data for product verification.

TestMethodAcceptance CriteriaScientific Rationale
Identity ESI-MS (+)m/z 454.5 [M+H]+Confirms correct acyl chain attachment.
Regio-purity

H NMR

5.2 ppm (sn-2 CH)
The sn-2 proton is diagnostic. If acyl migration occurred (1,3-PC), this signal shifts upfield.
Headgroup

P NMR
Single peak ~ -0.8 ppmMultiple peaks indicate hydrolysis or oxidation products.
Detergency CMC~15 mMCritical Micelle Concentration confirms surfactant capability.

Application: Bicelle Assembly

Once synthesized, the DHPC is paired with a long-chain lipid (DMPC) to form bicelles. The morphology is strictly controlled by the q-value .



The "q" Logic Diagram

Understanding the phase behavior is critical for NMR experiments.

Bicelle DMPC DMPC (Long Chain) Mixing Hydration & Mixing (Phosphate Buffer pH 6.6) DMPC->Mixing DHPC Custom DHPC (Short Chain) DHPC->Mixing Q_Low q = 0.25 - 0.5 (Fast Tumbling) Mixing->Q_Low High DHPC Ratio Q_High q > 3.0 (Alignable/Liquid Crystal) Mixing->Q_High Low DHPC Ratio Isotropic Isotropic Bicelles Ideal for Solution NMR Q_Low->Isotropic Aligned Aligned Bicelles Ideal for Solid State NMR (RDC Measurement) Q_High->Aligned

Figure 2: Phase behavior of DMPC/DHPC mixtures controlled by molar ratio (q).

Preparation Protocol
  • Mixing: Dissolve DMPC and DHPC in CHCl3 to ensure perfect mixing.

  • Film Formation: Dry under

    
     stream, then high vacuum overnight to remove all solvent traces (solvent affects bilayer integrity).
    
  • Hydration: Add 10 mM Phosphate Buffer (pH 6.6) in

    
     (90:10).
    
  • Cycling: The mixture will be viscous/cloudy.

    • Heat to 40°C (above DMPC phase transition).

    • Cool to 0°C (ice bath).

    • Vortex vigorously.[2]

    • Repeat 3-4 times until the solution is clear (for low q) or uniformly opalescent (for high q).

References

  • Patel, K. M., Morrisett, J. D., & Sparrow, J. T. (1979). A convenient synthesis of phosphatidylcholines: acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine.[1] Journal of Lipid Research, 20(5), 674–677. Link

  • Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227–1234. Link

  • Caldwell, T. A., et al. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Langmuir, 34(4), 1362–1370. Link

  • Cambridge Isotope Laboratories. (n.d.). 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) Specifications. Link

Sources

Troubleshooting & Optimization

Technical Support Center: DHPC-Mediated Membrane Protein Extraction & Stabilization

[1]

Topic: Optimizing Membrane Protein Extraction Efficiency with 1,2-Hexanoylphosphatidylcholine (06:0 PC / DHPC) Role: Senior Application Scientist Status: Operational[1]

Executive Technical Overview

1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC, or 06:0 PC) is a short-chain phospholipid, not a traditional detergent.[1] While it possesses surfactant properties, its primary utility in membrane protein (MP) workflows is not bulk cell lysis, but the creation of bicelles (bilayered micelles) and mixed micelles that mimic the native bilayer environment.

The Efficiency Paradox: Researchers often report "low extraction efficiency" with DHPC when attempting to use it like DDM (n-Dodecyl-β-D-maltoside) or Triton X-100.[1] This is usually a category error. DHPC has a high Critical Micelle Concentration (CMC ~15 mM) and mild solubilization kinetics.[1] True efficiency with DHPC is achieved by optimizing the detergent-to-lipid ratio (q-value) and managing the phase transition between isotropic micelles and aligned bicelles.[1]

Key Chemical Specifications
ParameterValueImplications for Protocol
Molecular Formula C₂₀H₄₀NO₈PZwitterionic headgroup; neutral at physiological pH.[1]
MW 453.51 g/mol Small size allows rapid exchange/dialysis.[1]
CMC ~14–15 mM CRITICAL: You must maintain >15 mM free DHPC to prevent protein aggregation.
Solubility >50 mg/mL (H₂O)Highly soluble, but hygroscopic.[1] Handle under dry gas.
Hydrophobicity Short Chain (C6)Weak hydrophobic effect; unstable micelles if not paired with long-chain lipids (e.g., DMPC).[1]

Core Workflow: The Bicelle Assembly Line

To maximize the yield of functional protein, we rarely extract directly from the cell membrane with DHPC alone. Instead, we employ a "Solubilize & Exchange" strategy.

Visualizing the Phase Logic

The following diagram illustrates the critical relationship between Temperature, Lipid Ratio (

BicellePhaseLogiccluster_PhasesPhase Behavior (Critical Control Points)StartCrude MembraneFractionSolubilizationInitial Solubilization(DDM or LMNG)Start->SolubilizationHigh Efficiency LysisExchangeDetergent Exchange(Add DHPC + DMPC)Solubilization->ExchangeImmobilized Metal AffinityChromatography (IMAC)Low_qIsotropic Micelles(q < 0.5)Fast Tumbling (NMR)Exchange->Low_qHigh DHPC ratioBicelleAligned Bicelles(q > 2.5, Temp > 25°C)Disk-shaped BilayersExchange->BicelleHigh DMPC ratio+ HeatLow_q->BicelleAdd DMPCGelGel Phase(Temp < 20°C)High ViscosityBicelle->GelCoolingGel->BicelleHeating

Caption: Phase transition logic for DHPC/DMPC systems. Extraction efficiency relies on navigating the transition from isotropic micelles (for purification) to bicelles (for structural biology).[1]

Troubleshooting Center & FAQs

Module A: Solubilization & Yield Issues

Q1: I used 1% DHPC to extract my GPCR from HEK293 cells, but the supernatant is empty. Where is my protein? Diagnosis: You are likely operating near or below the effective solubilization threshold due to DHPC's high CMC. The Mechanism: Unlike DDM (CMC ~0.17 mM), DHPC has a CMC of ~15 mM (~0.7%).[1] If you use 1% DHPC, you are barely above the CMC. Lipid membranes act as a "sink," absorbing detergent monomers. You effectively have no free micelles to solubilize the protein. Solution:

  • Increase Concentration: For direct extraction, use 2.5% – 3% (w/v) DHPC .[1]

  • Hybrid Approach (Recommended): Extract with 1% DDM first. Bind the protein to affinity resin. Wash with buffer containing 0.5% DHPC + 0.1% DMPC (or your target lipid) to exchange the detergent on the column.

Q2: My protein precipitates immediately upon adding DHPC. Diagnosis: "Shock" insolubility or incorrect Lipid-to-Protein Ratio (LPR). The Mechanism: DHPC is a "harsh" surfactant in isolation because its short chains can strip native lipids too aggressively, leaving the hydrophobic transmembrane domains exposed before a stable micelle forms. Solution:

  • Pre-mix with Lipids: Never add pure DHPC to a fragile membrane protein.[1] Add a DMPC:DHPC mixture (q=0.5) . The presence of DMPC stabilizes the hydrophobic belt of the protein immediately.

  • Stepwise Exchange: Do not dialyze rapidly. Use resin-based exchange or stepwise dilution to introduce DHPC.[1]

Module B: Bicelle Stability (NMR/Structural Biology)

Q3: My bicelle sample is cloudy/viscous at room temperature. Is it ruined? Diagnosis: You are likely in the "Gel Phase" or the transition zone. The Mechanism: DMPC/DHPC bicelles are thermotropic.

  • < 20°C: The long-chain lipids (DMPC) freeze into a gel phase.[1] The sample becomes viscous and opaque.

  • > 25°C: The lipids melt into a liquid-crystalline phase, forming proper bicelles.[1] The sample should clarify (though large bicelles remain slightly opalescent).[1] Solution:

  • Cycle Temperature: Briefly heat to 35–40°C. If it clears, your sample is fine.

  • Check q-value: If it remains cloudy at 40°C, your

    
     ratio might be too high (too much DMPC, forming large vesicles).[1] Add small aliquots of DHPC to lower the 
    
    
    .

Q4: How do I calculate the exact amounts for a specific "q" ratio? The Formula:

1
  • Isotropic (Small) Bicelles:

    
     (Behaves like a micelle, good for solution NMR).[1]
    
  • Aligned (Large) Bicelles:

    
     (Aligns in magnetic field, good for solid-state NMR).[1]
    Protocol Tip:  Use the Avanti Polar Lipids calculator or simple molar ratios. Remember to account for hydration water in the lipid mass if not using pre-solubilized stocks.
    

Validated Protocol: High-Efficiency Detergent Exchange into DHPC Bicelles

This protocol assumes the protein is currently in DDM or LMNG and bound to Ni-NTA resin.[1]

Reagents:

  • DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)

  • DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine)[1][2][3][4][5][6]

  • Buffer A: 20 mM HEPES pH 7.5, 150 mM NaCl

Step 1: Prepare the Lipid Stock (The "Bicelle Mother Liquor") [1]

  • Dissolve DMPC and DHPC in chloroform separately.[1]

  • Mix to achieve desired molar ratio (e.g.,

    
     for isotropic bicelles).
    
  • Evaporate solvent under nitrogen stream; lyophilize overnight to remove trace chloroform.

  • Rehydrate in Buffer A to a final total lipid concentration of 10% (w/v) .

  • Temperature Cycle: Vortex, freeze (liquid N2), and thaw (42°C water bath) 3–5 times until the solution is uniform and clear/opalescent.

Step 2: On-Column Exchange

  • Load DDM-solubilized protein onto Ni-NTA column.[1]

  • Wash 1: 10 CV (Column Volumes) of Buffer A + 0.05% DDM (Remove contaminants).[1]

  • Wash 2 (The Exchange): 10 CV of Buffer A containing 1% Total Lipid (diluted from Step 1 stock) .

    • Note: Ensure the free DHPC concentration in this buffer is >15 mM.

  • Elution: Elute with Buffer A + Imidazole + 1% Total Lipid.

Step 3: Quality Control

  • SEC-MALS: Run size-exclusion chromatography. You should see a monodisperse peak corresponding to the Protein-Bicelle complex.[1]

  • 1D NMR: Check for sharp methyl peaks (indicating rapid tumbling in isotropic bicelles).

References & Authoritative Sources

  • Avanti Polar Lipids. 06:0 PC (DHPC) Product Specifications and Technical Data. [Link]

  • Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure.[1][7][8] [Link]

  • Czerski, L., & Sanders, C. R. (2000). Functionality of a membrane protein in bicelles. Analytical Biochemistry.[1][7] [Link]

For further assistance, contact the Structural Biology Applications Team.

Addressing stability issues of 1,2-Hexanoylphosphatidylcholine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,2-Hexanoylphosphatidylcholine, commonly known as DHPC or PC(6:0/6:0). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile short-chain phospholipid. DHPC is widely employed as a surfactant for generating micelles and bicelles, particularly in the study of membrane proteins.[1][2][3] However, its ester linkages present a susceptibility to hydrolysis, which can impact experimental reproducibility and outcomes.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate stability issues and ensure the integrity of your experiments.

Core Stability Concepts: The "Why" Behind DHPC Degradation

The primary stability concern for DHPC in aqueous solutions is hydrolysis . This chemical process involves the cleavage of the two ester bonds that link the hexanoyl fatty acid chains to the glycerol backbone.

The Hydrolysis Reaction:

  • Reactants: 1,2-Hexanoylphosphatidylcholine (DHPC) + Water

  • Products: 1-Hexanoyl-lysophosphatidylcholine (Lyso-PC) + Hexanoic Acid

  • Catalysts: The reaction is significantly accelerated by both acidic and basic conditions (low or high pH) and elevated temperatures.[4][5]

This degradation is not merely a loss of the parent compound; it fundamentally alters the physicochemical properties of the solution. The accumulation of hexanoic acid will cause a drop in pH , while the formation of Lyso-PC, a different type of surfactant, can change micellar structure and behavior, potentially destabilizing any solubilized proteins.[6]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues you may encounter when working with DHPC solutions.

Problem 1: The pH of my DHPC-containing buffer is dropping over time.
  • Likely Cause: This is a classic sign of DHPC hydrolysis. As the ester bonds break, free hexanoic acid is released into the solution, lowering the pH. The rate of this pH drop will be faster at higher temperatures and at pH values further from neutral.[7]

  • Immediate Actions:

    • Verify pH: Use a calibrated pH meter to confirm the pH drop. Do not rely on pH paper for this measurement.

    • Assess Impact: Determine if the new, lower pH is outside the acceptable range for your protein's stability or your experimental goals. A significant pH shift can alter protein charge, conformation, and activity.

  • Long-Term Solutions & Prevention:

    • Prepare Fresh Solutions: The most reliable solution is to prepare DHPC solutions fresh before each experiment, especially for multi-day experiments.

    • Optimize pH: Work as close to neutral pH (6.5-7.5) as your experiment allows, as hydrolysis is slowest in this range.[8]

    • Control Temperature: Avoid leaving DHPC solutions at room temperature or higher for extended periods. Store stock solutions at -20°C or -80°C and keep working solutions on ice.[9][10]

    • Use a Stronger Buffer: If your experiment must be conducted at a non-neutral pH, use a buffer with a higher buffering capacity to better resist the pH change caused by hexanoic acid release.

Problem 2: My membrane protein, solubilized in DHPC, is precipitating or aggregating.
  • Likely Cause: Protein destabilization can occur for several reasons related to DHPC quality.

    • Hydrolysis Products: The accumulation of Lyso-PC and hexanoic acid alters the micellar environment. These new micelles may not be as effective at stabilizing your specific protein as pure DHPC micelles, leading to aggregation.[6]

    • pH Shift: As described above, a significant pH drop can directly cause protein denaturation and precipitation.

    • Incorrect DHPC Concentration: If the DHPC concentration falls below its Critical Micelle Concentration (CMC) due to handling errors or degradation, there will be insufficient micelles to keep the protein soluble.[11]

  • Diagnostic Workflow:

    • Check pH: Immediately measure the pH of the solution containing the aggregated protein.

    • Review Preparation Log: Confirm that the final DHPC concentration used was well above its reported CMC (approx. 14-16 mM). Note that CMC is affected by temperature, pH, and ionic strength.[11][12]

    • Analytical Confirmation (Optional but Recommended): If available, use techniques like HPLC or LC-MS to check for the presence of degradation products (Lyso-PC).[13][14]

  • Solutions & Prevention:

    • Use High-Purity DHPC: Start with DHPC from a reputable supplier with a purity of ≥99%.

    • Screen Other Detergents: DHPC may not be the optimal detergent for every membrane protein. Consider screening a panel of detergents to find one that offers better long-term stability for your target.[15][16]

    • Mitigate Hydrolysis: Follow all prevention steps from Problem 1 (prepare fresh, control pH and temperature).

Problem 3: I see unexpected peaks in my analytical run (e.g., HPLC, Mass Spectrometry).
  • Likely Cause: These peaks are almost certainly degradation products (hexanoic acid, Lyso-PC) or impurities from the starting material.

  • Troubleshooting Steps:

    • Analyze a "Blank": Run a sample of your buffer without DHPC to rule out buffer components as the source of the peaks.

    • Analyze a Fresh vs. Aged Sample: Prepare a fresh solution of DHPC and run it alongside your problematic (aged) sample. The peaks that are larger or only present in the aged sample are degradation products.

    • Use a Labeled Standard: For definitive identification, if available, use a deuterated DHPC standard as an internal reference in your analysis.[17]

  • Prevention:

    • Proper Storage: Store powdered DHPC at -20°C, protected from moisture.[10] Once in solution, store aliquots at -80°C for up to 6 months to minimize degradation and freeze-thaw cycles.[9][17]

    • Inert Gas Overlay: For long-term storage of solutions, consider overlaying the aliquot with an inert gas like argon or nitrogen before freezing to prevent potential oxidation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for DHPC?

  • Powder: Store at -20°C in a desiccator or with desiccant packs. Phospholipids are hygroscopic and moisture can accelerate hydrolysis even in solid form.[10]

  • Stock Solutions: Prepare in a high-quality organic solvent (e.g., chloroform, ethanol) or a buffered aqueous solution. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months).[9][17]

Q2: Can I filter-sterilize or autoclave my DHPC solution?

  • Do NOT Autoclave: The high temperature and pressure of autoclaving will cause massive and rapid hydrolysis of DHPC.

  • Filter Sterilization: This is the recommended method. Use a sterile 0.22 µm syringe filter that is compatible with your solvent. For aqueous solutions, a PES or PVDF membrane is typically suitable.

Q3: How can I accurately determine the concentration of my DHPC stock solution?

  • For the highest accuracy, a phosphorus assay (e.g., Bartlett assay) is the gold standard for phospholipid quantification. Gravimetric methods (weighing the powder) are common but can be less accurate due to the hygroscopic nature of the lipid.

Q4: What is the Critical Micelle Concentration (CMC) of DHPC and why does it matter?

  • The CMC is the concentration above which DHPC monomers self-assemble into micelles.[11] For DHPC, it is approximately 14-16 mM in water. To effectively solubilize a membrane protein, you must work at a DHPC concentration significantly above the CMC. Factors like temperature, pH, and salt concentration can influence the exact CMC value.[12]

Key Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous DHPC Stock Solution

This protocol minimizes initial degradation.

  • Pre-Requisites: Allow the container of DHPC powder to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of DHPC powder quickly in a low-humidity environment.

  • Initial Solubilization: Add a small amount of your final aqueous buffer (e.g., 20% of the final volume) to the powder. Vortex vigorously to create a uniform suspension. Sonication in a bath sonicator for 5-10 minutes can aid dissolution.

  • Final Dilution: Add the remaining buffer to reach the target concentration. Mix thoroughly until the solution is clear.

  • Verification: Measure the pH of the final solution to ensure it matches the pH of your starting buffer.

  • Storage: Immediately place the stock solution on ice. For storage, aliquot into single-use, cryo-safe tubes, flash-freeze in liquid nitrogen, and transfer to -80°C.

Protocol 2: Monitoring DHPC Integrity via HPLC-CAD

This provides a self-validating system to check for degradation. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is ideal as it does not require a chromophore.

  • Column: Use a C8 or C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient:

    • Start with a high concentration of Mobile Phase A.

    • Ramp up the concentration of Mobile Phase B to elute the lipids.

    • A typical gradient might be 50% to 100% B over 15 minutes.

  • Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Analysis:

    • Inject a freshly prepared DHPC standard to establish its retention time.

    • Inject your experimental sample.

    • Look for earlier-eluting peaks corresponding to more polar degradation products like Lyso-PC.

Visualizations and Data

Data Summary: Factors Influencing DHPC Stability
ParameterConditionEffect on StabilityRationale
pH Acidic (<6) or Basic (>8)Decreased Catalyzes ester hydrolysis.[18]
Neutral (6.5 - 7.5)Optimal Hydrolysis rate is at a minimum.[8]
Temperature Elevated (>25°C)Significantly Decreased Increases the rate of chemical reactions, including hydrolysis.[4][5]
Refrigerated (4°C)Good (Short-term) Slows hydrolysis for working solutions (hours to days).
Frozen (≤ -20°C)Excellent (Long-term) Halts molecular motion, effectively stopping hydrolysis.[9]
Moisture High HumidityDecreased Water is a reactant in the hydrolysis reaction.[10]
Diagrams

DHPC_Degradation cluster_reactants Reactants cluster_products Degradation Products DHPC 1,2-Hexanoyl- phosphatidylcholine (DHPC) Products DHPC->Products H2O Water (H₂O) (Catalyzed by H⁺ or OH⁻) H2O->Products LysoPC 1-Hexanoyl-lyso-PC Products->LysoPC HexAcid Hexanoic Acid (Causes pH drop) Products->HexAcid

Caption: The primary hydrolysis pathway of DHPC.

Troubleshooting_Workflow Start Observe Issue (e.g., Protein Precipitation) Check_pH Measure Solution pH Start->Check_pH pH_Dropped pH significantly lower than buffer setpoint? Check_pH->pH_Dropped Yes Check_Conc Verify DHPC Conc. > CMC? Check_pH->Check_Conc No Cause_Hydrolysis Root Cause: DHPC Hydrolysis pH_Dropped->Cause_Hydrolysis Conc_OK Concentration is sufficient? Check_Conc->Conc_OK Yes Cause_Conc Root Cause: Insufficient Micelles Check_Conc->Cause_Conc No Cause_Detergent Root Cause: Poor Protein-Detergent Fit Conc_OK->Cause_Detergent

Caption: A decision tree for troubleshooting protein instability.

References

  • PubChem . 1,2-Dihexanoyl-sn-glycero-3-phosphocholine. [Link]

  • PubMed . Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. [Link]

  • ResearchGate . Degree of hydrolysis (DH) and pH profiles as a function of incubation.... [Link]

  • PubMed . Stability of drug-carrier emulsions containing phosphatidylcholine mixtures. [Link]

  • National Institutes of Health (NIH) . Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. [Link]

  • ResearchGate . Analytical methodologies for discovering and profiling degradation-related impurities. [Link]

  • National Institutes of Health (NIH) . Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • ResearchGate . (PDF) Hydrogenated Diglucose Detergents for Membrane-Protein Extraction and Stabilization. [Link]

  • PubMed . Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]

  • PubMed . The effect of pH, temperature and plaque thickness on the hydrolysis of monofluorophosphate in experimental dental plaque. [Link]

  • ResearchGate . ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • ResearchGate . (PDF) Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. [Link]

  • PubMed . Hydrolysis rate constants of ATP determined in situ at elevated temperatures. [Link]

  • PNAS . Lipid–protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy. [Link]

  • Agilent . Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

  • MDPI . A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. [Link]

  • ResearchGate . Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose. [Link]

  • PubMed . Hydrogenated Diglucose Detergents for Membrane-Protein Extraction and Stabilization. [Link]

  • Wikipedia . Critical micelle concentration. [Link]

  • ACS Publications . Prediction of hydrolysis products of organic chemicals under environmental pH conditions. [Link]

  • Longdom Publishing . Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

Sources

Controlling the size and lamellarity of DHPC-containing vesicles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DHPC-Containing Vesicles & Bicelle-to-Vesicle Transitions

Introduction: The DHPC Paradox

Welcome to the Advanced Lipid Applications Support Center. You are likely here because 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) is behaving unpredictably in your formulation.

The Core Challenge: DHPC is a short-chain phospholipid (C7:0). Unlike long-chain lipids (like DMPC or POPC) that form stable bilayers, DHPC acts as a "wedge" or edge-activator. It naturally seeks high-curvature regions.

  • At high concentrations: It solubilizes membranes (detergent-like).

  • At medium concentrations: It stabilizes the edges of bilayer disks (bicelles).

  • At low concentrations: It integrates into vesicles, often causing transient pores or softening the membrane (transferosomes).

This guide provides the protocols to control the size and lamellarity of these dynamic systems, specifically focusing on the transition from bicelles to vesicles and the stabilization of DHPC-doped liposomes.

Module 1: The Phase Behavior Logic ( -Value & Temperature)

To control size, you must first control the phase. The morphology of DHPC/DMPC mixtures is dictated by the


-ratio  (molar ratio of long-chain to short-chain lipid) and Temperature .

The Governing Formula:



  • 
    :  Dominantly Bicelles  (Disk-shaped).
    
  • 
    :  Dominantly Vesicles  (Perforated or closed).
    
  • Temperature: Heating above the main phase transition temperature (

    
    ) of the long-chain lipid (e.g., DMPC 
    
    
    
    C) promotes vesicle fusion and closure.[1]
Visualizing the Transition Logic

The following diagram illustrates how to manipulate variables to achieve your desired structure.

PhaseBehavior Start Lipid Mixture (DMPC + DHPC) LowQ Low q (< 2.0) High DHPC Start->LowQ Add Excess DHPC HighQ High q (> 3.0) Low DHPC Start->HighQ Limit DHPC Bicelle Isotropic Bicelles (Disks) LowQ->Bicelle T < Tm (24°C) Aligned Aligned Bicelles (Worm-like/Perforated) LowQ->Aligned T > Tm (35-40°C) Vesicle Unilamellar Vesicles (LUVs) HighQ->Vesicle T > Tm + Dilution Bicelle->Vesicle Dilution (Drops [DHPC] < CMC)

Figure 1: Phase transition logic flow. To move from bicelles to vesicles, one must either increase the q-ratio or dilute the system below the CMC of DHPC.

Module 2: Protocol for Size Control (Extrusion)

Issue: DHPC-containing vesicles are often polydisperse because DHPC constantly enters and leaves the bilayer (high monomer exchange rate). Solution: Extrusion is mandatory. However, unlike pure DMPC liposomes, DHPC softens the membrane, requiring specific pressure adjustments.

Standardized Extrusion Workflow
  • Hydration: Hydrate lipid film (DMPC/DHPC mix) in buffer at 37°C (well above DMPC

    
    ).
    
  • Freeze-Thaw (Crucial Step):

    • Perform 5 cycles of freeze (liquid

      
       or dry ice/ethanol) and thaw (40°C water bath).
      
    • Why? This equilibrates the DHPC across the inner and outer leaflets and reduces lamellarity (MLV

      
       oligolamellar).
      
  • Extrusion:

    • Temperature: Maintain >30°C throughout the extruder block. If the lipids crystallize (gel phase) during extrusion, the filter will clog or tear.

    • Membrane: Polycarbonate track-etched (100 nm or 200 nm).

    • Passes: Minimum 11 passes (always an odd number to end on the "clean" side).

Data: Impact of


-ratio on Hydrodynamic Radius (

)
Measured via Dynamic Light Scattering (DLS) at 10 mM total lipid concentration.
q-RatioPredominant StructureApprox. Size (

)
Polydispersity (PDI)
0.5 Isotropic Bicelle4 - 6 nm< 0.1 (Monodisperse)
2.0 Aligned/Worm-like15 - 50 nm> 0.4 (High)
4.0 Perforated Vesicle80 - 120 nm0.2 - 0.3
10.0 Closed Vesicle~100 nm*< 0.1 (After Extrusion)

*Note: At q=10, the vesicle size is dictated by the extrusion pore size, not the lipid ratio.

Module 3: Controlling Lamellarity (The "Dilution" Method)

Issue: Users often end up with Multilamellar Vesicles (MLVs) ("onions") when they want Large Unilamellar Vesicles (LUVs). Technique: The Bicelle-to-Vesicle Transition Method .[1] Instead of hydrating a film into vesicles directly, you form bicelles first (which are small and unilamellar by nature) and then trigger them to fuse into a single-walled vesicle.

Step-by-Step Protocol
  • Prepare Bicelles (

    
    ): 
    
    • Mix DMPC and DHPC in water/buffer at a molar ratio of 1:2 (

      
      ).
      
    • Total lipid concentration should be high (e.g., 20% w/v).

    • Cycle temperature (0°C to 40°C) until the solution is clear and non-viscous at 4°C.

  • Trigger Transition (Dilution):

    • Slowly dilute the mixture with warm buffer (37°C).

    • Target: Dilute at least 10-fold.

    • Mechanism:[2][3][4][5][6] As you dilute, the free monomeric DHPC concentration drops. DHPC leaves the bicelle rim to maintain equilibrium in the bulk solvent. The hydrophobic rim of the DMPC disk is exposed, causing disks to fuse and wrap into a sphere (vesicle) to hide the hydrophobic edges.

  • Result:

    • This produces highly unilamellar vesicles with a very narrow size distribution, often without needing extrusion.

DilutionMethod Step1 1. High Concentration Mix (q=0.5, 20% w/v) Temp: 4°C Step2 2. Bicelle Formation (Small Disks) Step1->Step2 Step3 3. Dilution (10x) with Warm Buffer (37°C) Step2->Step3 Step4 4. DHPC Depletion from Rim Step3->Step4 [DHPC] < CMC Step5 5. Edge Fusion & Closure Step4->Step5 Result FINAL: Unilamellar Vesicle (Low PDI) Step5->Result

Figure 2: The Bicelle-to-Vesicle transition workflow via dilution.

Module 4: Troubleshooting & FAQs

Q1: My vesicles are precipitating after 24 hours. Why?

Diagnosis: Phase Separation or Crystallization.

  • Cause: DMPC has a

    
     of ~24°C. If you store DMPC/DHPC vesicles in the fridge (4°C), the DMPC chains crystallize into the gel phase. DHPC, having very short chains, cannot pack into this crystal lattice and may be squeezed out, causing the vesicles to fuse, aggregate, or precipitate.
    
  • Fix: Store DMPC-based preparations at room temperature (25°C) if possible, or use a lower

    
     long-chain lipid like POPC (
    
    
    
    C) if cold storage is required.
Q2: I extruded through 100 nm filters, but DLS shows a peak at 10 nm and 100 nm.

Diagnosis: Co-existence of Vesicles and Micelles.

  • Cause: You likely have excess DHPC. The 100 nm peak is your vesicles; the 10 nm peak is pure DHPC micelles or very small bicelles.

  • Fix: You must remove the excess DHPC.

    • Dialysis: Use a 10 kDa MWCO cassette. Dialyze against 1000x volume of buffer. DHPC (CMC ~15 mM) will dialyze out; DMPC (CMC ~10

      
       M) will not.
      
    • Note: Dialysis rate for DHPC is relatively fast (4-6 hours) compared to detergents like Triton X-100.

Q3: Can I use these vesicles for drug delivery?

Diagnosis: Membrane Permeability ("Leakiness").

  • Caution: DHPC creates defects in the bilayer. While this makes the vesicles flexible (good for transdermal delivery, often called "Transferosomes"), it makes them poor at retaining small hydrophilic drugs.

  • Fix: If high retention is needed, you must remove the DHPC post-formation via extensive dialysis or size-exclusion chromatography (Sephadex G-50).

Q4: How do I calculate the exact amount of DHPC for a specific q-value?

Use the molar mass values:

  • DMPC: MW 677.9

  • DHPC: MW 453.5

  • Formula:

    
    
    

References

  • Avanti Polar Lipids. 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) Product & Technical Information.

  • Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234. (Seminal work on q-values and morphology).

  • Nieh, M. P., et al. (2002). Morphology of Bicellar Mixtures: A SANS and SAXS Study. Biophysical Journal. (Defines the temperature/q-ratio phase diagram).

  • Tribet, C., & Durand, A. (2019). Control of size and lamellarity of liposomes by the "detergent depletion" method. (General principles applicable to DHPC removal).

Sources

Technical Support Center: Enhancing the Long-Term Stability of DHPC-Based Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) formulations. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile short-chain phospholipid. As a detergent, DHPC is invaluable for solubilizing membrane proteins, forming bicelles, and various other applications in biophysics and drug delivery.[1][2][3] However, its amphiphilic nature and chemical structure present specific stability challenges.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you identify, mitigate, and resolve common stability issues, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding DHPC handling and stability.

Q1: What is the primary cause of degradation in aqueous DHPC formulations?

A1: The most significant chemical degradation pathway for DHPC, and indeed for most glycerophospholipids, is the hydrolysis of its two carboxylic ester bonds .[4] This reaction cleaves the heptanoyl fatty acid chains from the glycerol backbone, yielding 1-lyso-PC, 2-lyso-PC, and free heptanoic acid.[5] The formation of lysolipids is particularly problematic as they are powerful detergents that can alter the properties of the formulation, potentially destabilizing micelles and compromising the integrity of solubilized proteins or lipid structures.[5]

Q2: How should I store my DHPC powder and stock solutions for maximum stability?

A2: Proper storage is the first and most critical step in ensuring long-term stability.

Form Recommended Temperature Atmosphere Duration Rationale & Key Considerations
DHPC Powder -20°CInert Gas (Argon or Nitrogen)≥ 4 years[6]DHPC is hygroscopic. Keep the vial tightly sealed and stored under an inert atmosphere to minimize moisture uptake, which can initiate hydrolysis even in the solid state.
Aqueous Stock Solution 4-8°C (Refrigerated)Tightly SealedShort-term (Days)Do NOT freeze aqueous solutions. The freeze-thaw process can fracture or rupture micelles, altering size distribution and potentially leading to aggregation.[7] Hydrolysis begins immediately in water, so use freshly prepared solutions whenever possible.
Final Formulation 4-8°C (Refrigerated)Tightly SealedExperiment-dependentStability is highly dependent on pH, buffer, and other components. For storage longer than a few days, a formal stability study is required. The rate of hydrolysis is significantly slowed at refrigerated temperatures compared to room temperature.[4][5]
Q3: What is the ideal pH range for a DHPC-based formulation?

A3: The hydrolysis of phosphocholines is subject to both acid and base catalysis. The slowest rates of hydrolysis occur in the slightly acidic to neutral pH range, typically between pH 5.8 and 6.5 .[4] Formulations must be adequately buffered, as the hydrolysis process itself generates free fatty acids, which can lower the pH and auto-catalyze further degradation.[5]

Q4: Is DHPC susceptible to oxidation?

A4: No, not significantly. DHPC contains saturated heptanoyl fatty acid chains, which lack the double bonds that are susceptible to peroxidation. This makes it a preferred choice over unsaturated lipids in applications where oxidative stability is a concern. However, it is crucial to ensure that other components in your formulation are also not prone to oxidation or to include appropriate antioxidants if they are.[8][9]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental problems.

Issue 1: My clear DHPC solution has become cloudy or turbid over time.

Probable Cause: This is a classic sign of physical instability. There are two likely causes:

  • Formation of Larger Aggregates: The formulation conditions (e.g., temperature change, dilution, pH shift) may have caused the small, transparent DHPC micelles to fuse or transition into larger structures, such as vesicles or lamellar phases, which scatter light.[10][11]

  • Chemical Degradation: Significant hydrolysis can lead to an accumulation of lyso-PC and free fatty acids. These degradation products have different packing parameters and can induce phase separation or the formation of less soluble structures.

Troubleshooting & Resolution Workflow

Troubleshooting_Turbidity Start Problem: Formulation is Turbid Check_Conc Is DHPC concentration above the CMC? (CMC ≈ 1.4-1.6 mM) Start->Check_Conc Analyze_HPLC Step 2: Quantify Degradation by HPLC-CAD/ELSD Start->Analyze_HPLC Check_Temp Was the formulation exposed to temperature fluctuations (esp. freezing)? Check_Conc->Check_Temp Yes Dilution_Issue Note: Dilution below CMC disrupts micelles. Check_Conc->Dilution_Issue No Analyze_DLS Step 1: Analyze Particle Size by Dynamic Light Scattering (DLS) Check_Temp->Analyze_DLS No Freeze_Issue Note: Freezing fractures micelles. Check_Temp->Freeze_Issue Yes Result_Large Result: Increased Size & PDI (e.g., >100 nm) Analyze_DLS->Result_Large Result_Deg Result: >5% Degradation Products (Lyso-PC, Fatty Acid) Analyze_HPLC->Result_Deg Cause_Physical Cause: Physical Instability (Micelle Fusion/Transition) Result_Large->Cause_Physical Cause_Chemical Cause: Chemical Instability (Hydrolysis) Result_Deg->Cause_Chemical Sol_Physical Solution: • Re-evaluate buffer/ionic strength. • Avoid temperature extremes. • Confirm concentration is optimal. Cause_Physical->Sol_Physical Sol_Chemical Solution: • Adjust pH to 6.0-6.5. • Store at 4-8°C. • Prepare fresh solution. Cause_Chemical->Sol_Chemical

Fig 1. Workflow for diagnosing turbidity in DHPC formulations.
Protocol: Stability Assessment via DLS and HPLC

1. Dynamic Light Scattering (DLS) for Physical Stability:

  • Objective: To measure the size distribution of particles in the formulation. Stable DHPC micelles are typically small (5-8 nm).[3]
  • Procedure:
  • Equilibrate the DLS instrument and the sample to a consistent temperature (e.g., 25°C).
  • Carefully transfer an aliquot of the formulation into a clean, dust-free cuvette.
  • Measure the hydrodynamic radius and polydispersity index (PDI).
  • Compare the results to a freshly prepared, clear formulation. A significant increase in size or a PDI > 0.3 suggests aggregation or physical instability.

2. HPLC with Charged Aerosol Detector (CAD) for Chemical Stability:

  • Objective: To separate and quantify DHPC from its primary hydrolytic degradation products.
  • Procedure:
  • System: HPLC or UPLC system with a CAD or Evaporative Light Scattering Detector (ELSD), which are universal detectors for lipids.
  • Column: A C18 reversed-phase column is typically suitable.
  • Mobile Phase (Isocratic): A mixture of methanol, water, and an ion-pairing agent like choline chloride or an acid like formic acid can be effective. A common starting point could be 80:20 Methanol:Water with 0.1% Formic Acid.
  • Analysis: Inject the sample and a reference standard of pure DHPC. Identify peaks corresponding to DHPC and any new peaks that appear over time, which are likely degradation products. Calculate the percentage of DHPC remaining to determine the degradation rate.[12]
Issue 2: Experimental results are inconsistent, or protein activity is lost in my DHPC-solubilized sample.

Probable Cause: Inconsistent results often trace back to compromised formulation integrity. The loss of protein activity can be directly linked to the accumulation of lyso-PC, which can denature proteins, or a change in micelle structure that no longer properly shields the protein's hydrophobic domains.[3]

Root Cause Analysis & Prevention

Troubleshooting_ActivityLoss Problem Problem: Inconsistent Results or Loss of Protein Activity Check_pH Was the formulation pH verified and stable between 6.0-6.5? Problem->Check_pH Check_Age How old is the DHPC stock solution? Check_pH->Check_Age Yes Solution_Buffer Solution 2: Use a stable buffer (e.g., Phosphate, Histidine) in the optimal pH 6.0-6.5 range. Check_pH->Solution_Buffer No Check_Buffer What buffer system is being used? Check_Age->Check_Buffer < 24h Cause_Hydrolysis Primary Cause: DHPC Hydrolysis Check_Age->Cause_Hydrolysis > 24h Check_Buffer->Cause_Hydrolysis Effect_Lyso Effect: Lyso-PC accumulation denatures protein and alters micelle structure. Cause_Hydrolysis->Effect_Lyso Solution_Fresh Solution 1: ALWAYS use freshly prepared DHPC solutions (less than 24h old). Effect_Lyso->Solution_Fresh Effect_Lyso->Solution_Buffer Solution_Storage Solution 3: Store final formulation at 4-8°C and use promptly. Effect_Lyso->Solution_Storage

Fig 2. Logic diagram for troubleshooting loss of activity.
Preventative Protocols
  • Buffer Preparation: When preparing buffers, ensure the final pH of the entire formulation (including DHPC and other components) is within the 6.0-6.5 range. Some buffers, like sodium phosphate, can experience significant pH shifts upon freezing, which is another reason to avoid freezing DHPC solutions.[13]

  • Fresh Solution Preparation:

    • Allow DHPC powder to equilibrate to room temperature for at least 60 minutes before opening the vial to prevent condensation.

    • Weigh the required amount of DHPC in a clean, dry vessel.

    • Add the aqueous buffer and vortex until the solution is completely clear. DHPC is water-soluble and should dissolve readily.[14]

    • Use this solution on the same day it is prepared for best results.

Issue 3: I am working with bicelles (e.g., DMPC/DHPC) and their behavior changes upon dilution or heating.

Probable Cause: Bicelles are thermodynamically delicate structures, and their stability is highly sensitive to the ratio of long-chain to short-chain lipid, total lipid concentration, and temperature.[10][15]

  • Dilution: Upon dilution, DHPC monomers can leave the bicelle structure to maintain equilibrium in the aqueous phase. If the total lipid concentration drops significantly, the bicelle can transform into a vesicle-like structure, which dramatically increases turbidity.[10]

  • Heating: Heating a bicelle suspension can induce a reversible transformation into a vesicle-like structure.[10] This is related to the phase transition temperature (Tm) of the long-chain lipid and changes in the miscibility of the two lipids.

Diagram: Factors Influencing Bicelle Stability

Bicelle_Stability Bicelle Stable Bicelle Vesicle Vesicle Formation (Turbid) Bicelle->Vesicle Dilution Bicelle->Vesicle Heating Micelle Micelle Formation (Transparent) Bicelle->Micelle High DHPC Ratio Dilution Dilution Dilution->Vesicle Heating Heating Heating->Vesicle HighDHPC High DHPC Ratio (e.g., > 0.77) HighDHPC->Micelle

Fig 3. Key factors affecting the stability of bicellar systems.
Recommendations for Bicelle Experiments
  • Maintain Concentration: Avoid diluting bicelle preparations unless the experimental goal is to induce a structural transition. If dilution is necessary, be aware that it may alter the morphology of your lipid assemblies.[10]

  • Control Temperature: Perform experiments at a consistent, controlled temperature. Characterize the thermal behavior of your specific lipid mixture if you plan to work across a range of temperatures.

  • Optimize Lipid Ratio: The ratio of the long-chain lipid (like DMPC) to DHPC is critical for defining the structure (vesicle, bicelle, or micelle).[15] This ratio must be optimized for your specific application.

References

  • Modeling the Self-Assembly and Stability of DHPC Micelles Using Atomic Resolution and Coarse Grained MD Simulations.
  • The Chemical Reactivity of Membrane Lipids. PMC, NIH.
  • Hydrolysis of phosphatidylcholine liposomes by lysosomal phospholipase A is maximal at the phase transition temperature of the lipid substr
  • Modeling the Self-Assembly and Stability of DHPC Micelles Using Atomic Resolution and Coarse Grained MD Simul
  • Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. MDPI. (2018).
  • Lipid–protein interactions in DHPC micelles containing the integral membrane protein OmpX investig
  • Chemical hydrolysis of phospholipids. PubMed.
  • Eicosapentaenoic acid inhibits oxidation of high density lipoprotein particles in a manner distinct from docosahexaenoic acid. PubMed. (2018).
  • 07:0 PC (DHPC) powder 99 (TLC) Avanti Polar Lipids. Sigma-Aldrich.
  • Low pH induces an interdigitated gel to bilayer gel phase transition in dihexadecylphosph
  • Comparative Studies on the Susceptibility of (R)-2,3-Dipalmitoyloxypropylphosphonocholine (DPPnC) and Its Phospholipid Analogues to the Hydrolysis or Ethanolysis Catalyzed by Selected Lipases and Phospholipases. MDPI. (2021).
  • Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity. PubMed.
  • 06:0 PC (DHPC) Lipids. Avanti Polar Lipids.
  • Analysis of degradation products of chemical warfare agents using capillary electrophoresis. Analyst (RSC Publishing).
  • Effects of pH on the stability and compressibility of DPPC/cholesterol monolayers at the air–water interface.
  • Hydrolysis and Oxidation of Liposomes. Encapsula NanoSciences.
  • Long Term Storage of Lyophilized Liposomal Formul
  • Morphological Estimation of DMPC/DHPC Self-Assemblies in Diluted Condition: Based on Physicochemical Membrane Properties. Preprints.org. (2018).
  • (PDF) Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution.
  • Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Journal of Pharmaceutical Sciences.
  • Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosph
  • How Should I Store My Liposomes?. Avanti Polar Lipids.
  • THE STABILITY OF UNSATURATED LIPOSOMAL FORMULATIONS DURING LYOPHILIZATION AND STORAGE.
  • Stability and Storage. Tocris Bioscience.
  • 1,2-Diheptanoyl-sn-glycero-3-PC. Cayman Chemical.
  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. (2025).

Sources

Optimization of detergent-to-protein ratio for effective solubilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Detergent-to-Protein Ratio (D/P)

Status: Operational | Tier: Level 3 (Advanced Applications) Audience: Structural Biologists, Biochemists, Drug Discovery Leads

Welcome to the Solubilization Support Hub

A Note from the Senior Application Scientist: "If you are here, you likely have a protein that refuses to leave the membrane or precipitates the moment it does. The most common error I see in the field is treating detergent concentration as a fixed percentage (e.g., 'I always use 1% DDM'). This is a flaw in experimental logic. Solubilization is not about a fixed percentage; it is about the stoichiometry between detergent molecules, lipid bilayers, and your protein's hydrophobic surface area. This guide replaces guesswork with a thermodynamic strategy."

Module 1: The Diagnostic Triage (Troubleshooting)

Identify your specific failure mode below to jump to the relevant solution.

Symptom A: "My protein remains in the pellet after ultracentrifugation."
  • Diagnosis: Inefficient Solubilization.

  • Root Cause: The Detergent-to-Lipid (D/L) ratio is too low. You have not reached the "solubilization boundary" of the phase diagram. The membrane is saturated with detergent but has not disintegrated into mixed micelles.

  • Action: Increase detergent concentration or decrease membrane concentration. See Protocol A.

Symptom B: "The protein is soluble, but inactive or unstable (precipitates over time)."
  • Diagnosis: Delipidation / Denaturation.

  • Root Cause: The Detergent-to-Protein (D/P) ratio is too high. You have stripped essential annular lipids required for structural integrity.

  • Action: Reduce detergent concentration or switch to a "milder" detergent (e.g., LMNG vs. DDM). Perform a Lipid Supplementation Rescue.

Symptom C: "My sample is viscous or 'jelly-like' after solubilization."
  • Diagnosis: Genomic DNA contamination.

  • Root Cause: Detergents release DNA from nuclei/bacteria. DNA tangles with micelles.

  • Action: Add Benzonase/DNase I before adding detergent. High salt (500mM NaCl) can also disrupt DNA-protein aggregates but affects CMC.

Module 2: The Core Logic (Mechanistic Insight)

To optimize, you must visualize the Solubilization Landscape . It is a three-stage process governed by the partition coefficient of the detergent.

Visualization: The Solubilization Phase Transition

This diagram illustrates the critical transition from a saturation phase (detergent inserts into membrane) to the mixed micelle phase (solubilization).

SolubilizationLandscape Membrane Intact Membrane (Bilayer) Saturation Stage 1: Saturation (Membrane Swelling) Membrane->Saturation Add Detergent < CMC MixedMicelle Stage 2: Solubilization (Mixed Micelles) Saturation->MixedMicelle D/L Ratio ~ 1:1 to 2:1 (Sweet Spot) Delipidation Stage 3: Delipidation (Protein-Detergent Complex) MixedMicelle->Delipidation D/L Ratio > 10:1 (Lipid Stripping) Aggregation Denaturation / Aggregation Delipidation->Aggregation Loss of Structural Support

Caption: The "Sweet Spot" (Green) is a narrow window where the membrane disintegrates into lipid-protein-detergent micelles without stripping essential annular lipids (Blue).

FAQ: The Critical Ratios

Q: Should I calculate Detergent:Protein (D/P) or Detergent:Lipid (D/L)? A: In crude lysates, you must think in terms of Detergent:Lipid (D/L) .

  • The Reality: You rarely know the exact concentration of your target protein in a crude membrane pellet. However, the total mass of the membrane pellet is mostly lipid.

  • The Rule: A mass ratio of 1:1 to 3:1 (Detergent:Membrane Pellet) is the standard starting point for solubilization [1].

  • The Shift: Once purified, you switch to D/P ratios (usually kept low, ~1:1 to 1:5 w/w) to maintain stability for structural studies [2].

Module 3: Optimization Protocols

Protocol A: The Cross-Titration Matrix (The "Checkerboard")

Do not just test different detergents. Test different RATIOS.

Objective: Define the minimum detergent concentration required for >90% solubility.

Materials:

  • Isolated membrane fraction (resuspended at 10 mg/mL total protein concentration).

  • 10% (w/v) Stock Detergent (e.g., DDM, LMNG, OG).

  • Ultracentrifuge (TLA-100 rotor or similar).

Step-by-Step Workflow:

  • Normalization: Dilute membrane aliquots to a fixed concentration (e.g., 5 mg/mL) in 200 µL volumes.

  • Titration: Add detergent stock to create a range of final concentrations.

    • Target Concentrations: 0.5%, 1.0%, 1.5%, 2.0%, 3.0%.

    • Resulting Mass Ratios (Det:Prot): 1:1, 2:1, 3:1, 4:1, 6:1.

  • Incubation: Rotate for 1 hour at 4°C. ( Note: 1 hour is usually sufficient for equilibrium; overnight can cause instability).

  • Separation: Ultracentrifuge at 100,000 x g for 30 minutes at 4°C.

  • Analysis:

    • Collect Supernatant (Soluble fraction).

    • Resuspend Pellet in equal volume of buffer + 2% SDS (Insoluble fraction).

    • Run SDS-PAGE / Western Blot.[1]

Data Interpretation Matrix:

Detergent %Ratio (w/w)Supernatant BandPellet BandConclusion
0.5%1:1Weak (+)Strong (+++)Incomplete Solubilization (Saturation Phase)
1.0%2:1Strong (+++)Weak (+)Optimal Solubilization (Mixed Micelle Phase)
2.0%4:1Strong (+++)None (-)Excess Detergent (Risk of Delipidation)

Module 4: Advanced Technical Deep Dive

The CMC Trap: Effect of Salt and Temperature

Users often fail because they calculate CMC based on water values, ignoring their buffer conditions.

  • Salt Effect: High ionic strength (e.g., 500mM NaCl) lowers the CMC of ionic detergents significantly and non-ionic detergents slightly. This means micelles form at lower concentrations, potentially altering the effective free detergent available to drive solubilization [3].

  • Temperature Effect:

    • Cold (4°C): CMC is generally higher.

    • Room Temp (25°C): CMC is lower.[2][3][4]

    • Risk:[5] A solution that is clear at 4°C may become turbid (cloud point) or overly micellar at 25°C. Always equilibrate buffers to the working temperature.

Workflow: The Decision Logic for Optimization

Follow this logic path to determine your next experimental move.

OptimizationLogic Start Start: Crude Membrane Pellet Screen Screen 3 Detergent Classes (Non-ionic, Zwitterionic, Neopentyl) Start->Screen CheckYield Check Solubilization Yield (Western Blot) Screen->CheckYield LowYield Yield < 50% CheckYield->LowYield Pellet > Sup HighYield Yield > 90% CheckYield->HighYield Sup > Pellet ActionLow Increase Det:Prot Ratio OR Add Salt (High Ionic Strength) LowYield->ActionLow ActionHigh Assess Stability (FSEC/Activity) HighYield->ActionHigh ActionLow->Screen Stable Stable Monodisperse Peak ActionHigh->Stable Retains Activity Unstable Aggregated / Inactive ActionHigh->Unstable Loss of Activity Final Proceed to Purification Stable->Final ActionUnstable Reduce Det:Prot Ratio OR Add Exogenous Lipids (CHS/Lipid mix) Unstable->ActionUnstable ActionUnstable->Screen

Caption: Iterative logic flow for balancing yield (solubilization) against stability (structural integrity).

References

  • le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 86-111.

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397.

  • Arnold, T., & Linke, D. (2008). The use of detergents to purify membrane proteins. Current Protocols in Protein Science, Chapter 4, Unit 4.8.

  • Stetsenko, A., & Guskov, A. (2017). An overview of the top ten detergents used for membrane protein crystallization. Crystals, 7(7), 197.

Sources

Mitigating the impact of DHPC on enzyme kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating the impact of DHPC (1,2-diheptanoyl-sn-glycero-3-phosphocholine) on enzyme kinetics. Ticket ID: DHPC-KIN-001 Status: Open Assigned Specialist: Senior Application Scientist, Enzymology Division

Executive Summary

You are likely experiencing detergent-mediated inactivation or kinetic distortion . While DHPC is often classified as a "mild" short-chain phospholipid (CMC ~1.4 mM), it is kinetically aggressive. Its high Critical Micelle Concentration (CMC) and dynamic micellar structure allow it to strip essential annular lipids from membrane proteins faster than long-chain detergents like DDM.

This guide provides a self-validating workflow to distinguish between true enzymatic inhibition and detergent-induced artifacts , followed by protocols to stabilize your enzyme without sacrificing solubility.

Phase 1: Diagnostic Triage

Is DHPC the villain, or is it the environment?

Before altering your buffer, you must determine if the loss of activity is due to denaturation (irreversible) or competitive inhibition (reversible).

The Dilution-Recovery Test

Theory: If DHPC is acting as a competitive inhibitor (binding to the active site), diluting the detergent below its CMC should restore activity immediately. If the protein has been delipidated/denatured, activity will not recover.

Protocol:

  • Incubate: Prepare your enzyme in high-concentration DHPC (e.g., 5x CMC) for 30 minutes.

  • Measure: Run a baseline activity assay.

  • Dilute: Rapidly dilute the enzyme 10-fold into a buffer containing no detergent or low detergent (0.1x CMC) containing substrate.

  • Compare:

    • Immediate Activity Spike: DHPC was inhibiting the active site (Competitive Artifact).

    • No Activity: The enzyme is denatured/delipidated (Stability Failure).

Phase 2: Optimization & Mitigation Strategies

Strategy A: The "Lipid Doping" Protocol (Gold Standard)

Mechanism: DHPC forms small, dynamic micelles that strip "annular lipids"—the structural glue holding your membrane protein in its active conformation. "Doping" the DHPC micelles with specific lipids (e.g., CHS or POPC) creates mixed micelles . This satisfies the protein's lipid requirement while maintaining solubility.

The Protocol:

  • Stock Prep: Prepare a 1% (w/v) stock of Cholesteryl Hemisuccinate (CHS) or POPC in 5% DHPC. Sonicate until clear.

  • Ratio Titration: You must optimize the Detergent:Lipid (D:L) molar ratio. A pure DHPC micelle is harsh; a 5:1 (DHPC:Lipid) micelle is nurturing.

  • Workflow:

StepActionCritical Note
1 Solubilize LipidDissolve lipid (CHS/POPC) directly into the DHPC stock before protein contact.
2 EquilibrationIncubate protein with the DHPC/Lipid mix for 15 min on ice.
3 AssayRun kinetics. Plot

vs. Lipid Concentration.

Success Metric: Activity retention >80% compared to membrane fraction.

Strategy B: CMC Management

Theory: Enzyme kinetics are often run at saturating detergent concentrations to prevent aggregation. However, free DHPC monomers can enter active sites.

  • DHPC CMC: ~1.4 mM (0.06 - 0.07% w/v).

  • Target: Keep [DHPC] at exactly 1.2x - 1.5x CMC during the assay. Excess micelles (>5x CMC) act as a "sink," sequestering hydrophobic substrates and artificially inflating

    
     (pseudoinhibition).
    

Phase 3: Kinetic Data Correction

Eliminating the "Phase Partitioning" Artifact

If your substrate is hydrophobic, it will partition into the DHPC micelles, reducing the effective concentration available to the enzyme. This makes your enzyme appear to have a terrible affinity (high


).

The Correction Equation: You must calculate the concentration of substrate in the aqueous phase (


), not the total added substrate (

).


  • 
    : Partition coefficient of substrate into DHPC micelles (experimentally determined or estimated).
    
  • 
    : Molar volume of the detergent.
    
  • 
    : Total DHPC concentration.
    

Visualizing the Artifact: Below is a decision tree to identify if your kinetic data is being skewed by micellar partitioning.

KineticArtifacts Start Kinetic Anomaly Detected CheckKm Is Km increasing with [DHPC] concentration? Start->CheckKm CheckVmax Is Vmax decreasing with time? Start->CheckVmax Partitioning Artifact: Substrate Partitioning (Substrate trapped in micelles) CheckKm->Partitioning Yes (Vmax constant) Inhibition Artifact: Competitive Inhibition (DHPC binding active site) CheckKm->Inhibition Yes (Vmax changes) Delipidation Issue: Delipidation/Instability (Loss of annular lipids) CheckVmax->Delipidation Yes (Irreversible) Solution1 Apply Correction Equation or Reduce [DHPC] Partitioning->Solution1 Solution2 Switch to Mixed Micelles (Add CHS/POPC) Inhibition->Solution2 Delipidation->Solution2

Figure 1: Diagnostic logic for distinguishing between substrate partitioning, competitive inhibition, and protein instability caused by DHPC.

Phase 4: Frequently Asked Questions (FAQ)

Q1: Why does my enzyme work in DDM but fail in DHPC? A: DDM (Dodecyl Maltoside) has a long alkyl chain (C12) and a low CMC (~0.17 mM). It forms large, stable micelles that dissociate slowly. DHPC (C7) has a high CMC (~1.4 mM) and extremely dynamic exchange rates. DHPC strips lipids roughly 10-100x faster than DDM. If your enzyme requires specific lipids (like cardiolipin or PE) for structural integrity, DHPC will remove them, causing collapse.

Q2: Can I use "Amphipols" to fix this? A: Yes. Amphipols (e.g., A8-35) wrap around the hydrophobic belt of the protein and do not exchange like detergents.

  • Protocol: Solubilize in DHPC

    
     Add Amphipol (1:3 w/w ratio) 
    
    
    
    Incubate
    
    
    Remove DHPC via Bio-Beads. This leaves the enzyme stable and detergent-free for kinetics.

Q3: My substrate is very hydrophobic. How do I trust the


? 
A:  You cannot trust the 

in the presence of micelles without correction. Run a "Detergent Titration Curve": Measure

at 1x, 2x, and 5x CMC. If

increases linearly with detergent concentration, you have a partitioning artifact. Extrapolate back to 0% detergent (theoretically) or use the equation in Phase 3 .

Summary of Key Parameters

ParameterDHPC ValueImpact on KineticsMitigation
CMC ~1.4 mMHigh monomer concentration can denature soluble domains.Keep conc. near CMC; do not use large excess.
Micelle Size ~15-20 kDaSmall size is good for NMR but bad for stability (high surface curvature).Add lipids (CHS) to increase micelle radius/stability.
Agg. Number ~25-35Low aggregation number means "leaky" micelles.Use "Bi-celle" mixtures (DHPC + DMPC) for long-term assays.

References

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117.

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397.

  • Columbus, L., et al. (2009). Mixed Micelles for Membrane Protein Stability. Journal of the American Chemical Society. (Discusses DHPC/Lipid ratios).

  • Popot, J. L. (2010). Amphipols, nanodiscs, and fluorinated surfactants: three nonconventional approaches to studying membrane proteins in aqueous solutions. Annual Review of Biophysics, 39, 167-205.

Validation & Comparative

The Modern Amphiphile Toolkit: A Comparative Guide to Detergents Beyond DHPC for Membrane Protein Structural Studies

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the successful extraction and stabilization of membrane proteins for structural elucidation has been a cornerstone of modern biology and drug discovery. These proteins, embedded within the complex milieu of the lipid bilayer, represent a significant portion of the proteome and a majority of current drug targets.[1] The journey from a protein in its native membrane to a high-resolution structure is fraught with challenges, with the choice of detergent being a critical, and often decisive, factor.[2]

Historically, 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) has been a workhorse in the field, particularly for solution NMR studies, due to its ability to form small, uniform micelles that are amenable to this technique.[3][4] However, the very properties that make DHPC suitable for NMR can be detrimental to the stability and structural integrity of many membrane proteins, especially larger and more complex helical bundles.[5] A growing body of evidence points to the destabilizing and even denaturing effects of alkyl phosphocholine detergents like DHPC on certain classes of membrane proteins.[5] This has spurred the development of a diverse and innovative array of alternative detergents, each with unique properties tailored to the specific demands of different structural biology techniques and protein types.

This guide provides an in-depth comparison of promising alternative detergents to DHPC, offering researchers, scientists, and drug development professionals the insights needed to navigate this expanded toolkit. We will delve into the chemical logic behind their design, present supporting experimental data, and provide actionable protocols to empower your membrane protein structural studies.

The Limitations of a Classic: Why Move Beyond DHPC?

DHPC, a short-chain phospholipid, forms relatively small micelles that are generally well-suited for solution NMR because they tumble rapidly in solution, leading to sharper NMR signals.[3][4] However, its utility is often limited by:

  • Destabilization of Protein Structure: The small size and relatively high critical micelle concentration (CMC) of DHPC can lead to a less native-like environment for the transmembrane domains, sometimes causing partial unfolding or aggregation of the protein.[5]

  • Limited Applicability for Other Techniques: While beneficial for NMR, the small micelles of DHPC are often not ideal for X-ray crystallography or single-particle cryo-electron microscopy (cryo-EM), which may require larger, more stable protein-detergent complexes (PDCs).[5]

  • Poor Solubilization Efficiency: For many larger or more complex membrane proteins, DHPC may not be a sufficiently potent solubilizing agent to efficiently extract the protein from the native membrane.

These limitations have driven the innovation of new classes of amphiphiles designed to offer superior stability and broader applicability across different structural biology platforms.

A New Generation of Amphiphiles: A Comparative Overview

The modern detergent landscape is rich with alternatives to DHPC, each offering a unique combination of properties. The choice of detergent is highly protein-dependent, and screening a variety of options is often a prerequisite for success.[6][7][8] Below, we compare some of the most prominent and successful alternatives.

Detergent ClassExample(s)Key FeaturesOptimal For
Fos-Cholines FC-12 (DPC)Zwitterionic headgroup, single alkyl chain. Can be harsh but effective for some proteins.[5][9]Solution NMR (historically), initial solubilization screening.
Maltose Neopentyl Glycols (MNGs) LMNG, MNG-3Branched structure with two hydrophilic head groups and two hydrophobic tails.[10] Forms larger, more stable micelles.[1][11][12]Cryo-EM, X-ray crystallography, stabilizing fragile proteins like GPCRs.[13][14]
Glyco-diosgenin (GDN) GDNSteroidal hydrophobic group with a di-maltose head group.[15] A synthetic, pure alternative to digitonin.[16][17]Cryo-EM, stabilizing large complexes.[18][19]
Novel Glucosides Tandem Malonate-derived Glucosides (TMGs)Designed to increase alkyl chain density in the micelle interior for enhanced stability.[20]Proteins requiring high stability, potentially X-ray crystallography and cryo-EM.
Asymmetric Amphiphiles Asymmetrical MNGs (A-MNGs), Unsymmetric TTGsDifferent lengths of hydrophobic tails or head groups.[21][22][23] Can form smaller, more tightly packed micelles than their symmetric counterparts.Potentially beneficial for a wide range of techniques by offering a balance of stability and micelle size.

In-Depth Analysis of Key DHPC Alternatives

Fos-Choline Series: The Zwitterionic Powerhouses

Fos-cholines, such as n-dodecylphosphocholine (DPC or Fos-Choline-12), are zwitterionic detergents that have been widely used in membrane protein NMR.[3][5] They possess a phosphocholine headgroup similar to DHPC but with a single alkyl chain.

  • Expertise & Experience: While often successful in solubilizing and providing good quality NMR spectra for certain proteins, particularly β-barrel proteins, fos-cholines can be denaturing for some α-helical membrane proteins.[5][24] Their efficacy is highly protein-specific. A systematic screening of newly designed phosphocholine detergents has led to the identification of novel variants that show improved performance for reconstituting membrane proteins for NMR studies.[24][25]

  • Trustworthiness: The performance of a fos-choline detergent should be validated by functional assays or biophysical characterization (e.g., circular dichroism) to ensure the protein maintains its native fold. 2D [15N,1H]-TROSY NMR spectra provide an excellent readout of the folded state of the protein.[24]

Maltose Neopentyl Glycols (MNGs): A Paradigm Shift in Stability

The introduction of Maltose Neopentyl Glycols (MNGs), particularly Lauryl Maltose Neopentyl Glycol (LMNG), has revolutionized the study of challenging membrane proteins like G-protein coupled receptors (GPCRs).[1][11][12][26][27] Their unique branched architecture, with two maltose headgroups and two alkyl chains, allows them to form a dense, stable micelle that mimics the lipid bilayer more closely than traditional single-chain detergents.[13][14]

  • Expertise & Experience: LMNG has demonstrated superior performance in stabilizing a wide range of membrane proteins compared to conventional detergents like DDM (n-dodecyl-β-D-maltoside).[11][26][28] The enhanced stability is attributed to the tight packing of the detergent around the protein, which prevents unfolding.[21] This has been instrumental in obtaining high-resolution structures of numerous GPCRs and other delicate membrane protein complexes by cryo-EM.[13]

  • Authoritative Grounding: Atomistic molecular dynamics simulations have provided a molecular basis for the stabilizing effect of LMNG, showing how its branched structure leads to a more robust and protective micelle environment compared to its unbranched counterpart, DDM.[14]

Glyco-diosgenin (GDN): The Synthetic Successor to Digitonin

Glyco-diosgenin (GDN) is a synthetic amphiphile with a rigid steroidal hydrophobic core and a flexible di-maltose headgroup.[15][19] It was designed as a pure and reproducible alternative to the natural product digitonin, which suffers from batch-to-batch variability and the presence of impurities.[16][17]

  • Expertise & Experience: GDN has rapidly gained popularity in the cryo-EM field for its ability to stabilize large membrane protein complexes.[18][29] Its rigid steroidal structure is thought to provide a more defined and less dynamic environment for the protein, which can be beneficial for achieving high-resolution reconstructions. GDN has been successfully used in the structure determination of several high-profile membrane proteins.[15][16]

  • Trustworthiness: As a synthetic compound, GDN offers high purity and consistency, eliminating the experimental variability associated with natural detergents like digitonin.[16][18] Its compatibility with lipidic cubic phase (LCP) crystallization has also been demonstrated, expanding its utility.[17]

Experimental Protocols and Workflows

Success in membrane protein structural biology often hinges on a systematic and well-designed experimental approach. Here, we provide a generalized workflow for detergent screening and a sample protocol for protein solubilization.

Detergent Screening Workflow

A crucial first step is to screen a panel of detergents to identify the optimal candidate for your protein of interest.[6][7][30]

DetergentScreening cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis cluster_selection Selection MembranePrep Membrane Preparation (with overexpressed protein) Solubilization Small-Scale Solubilization (Test various detergents & concentrations) MembranePrep->Solubilization DetergentStock Prepare Detergent Stock Solutions DetergentStock->Solubilization Clarification Clarification (Ultracentrifugation or Filtration) Solubilization->Clarification Analysis Analysis of Solubilized Fraction Clarification->Analysis SDSPAGE SDS-PAGE / Western Blot (Quantify solubilization efficiency) Analysis->SDSPAGE FSEC Fluorescence-Detection SEC (Assess monodispersity and stability) Analysis->FSEC ActivityAssay Functional Assay (Confirm protein integrity) Analysis->ActivityAssay OptimalDetergent Select Optimal Detergent(s) for Large-Scale Purification SDSPAGE->OptimalDetergent FSEC->OptimalDetergent ActivityAssay->OptimalDetergent

Caption: A generalized workflow for screening detergents for membrane protein solubilization and stability.

Sample Protocol: Small-Scale Detergent Solubilization Screening

This protocol is a starting point and should be optimized for your specific protein.

  • Membrane Preparation:

    • Harvest cells overexpressing your target membrane protein.

    • Lyse the cells using a method of choice (e.g., microfluidization, sonication).[31]

    • Isolate the membrane fraction by ultracentrifugation.[31]

    • Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors) to a final protein concentration of 10-20 mg/mL.

  • Detergent Stock Solutions:

    • Prepare 10% (w/v) stock solutions of a panel of detergents (e.g., DDM, LMNG, GDN, Fos-Choline-12) in the same buffer as the membranes.

  • Solubilization:

    • In microcentrifuge tubes, mix the membrane suspension with the detergent stock solutions to final detergent concentrations of 1% and 2% (w/v).

    • Incubate on a rotator at 4°C for 1-2 hours.

  • Clarification:

    • Centrifuge the samples at 100,000 x g for 30-60 minutes at 4°C to pellet the unsolubilized material.

  • Analysis:

    • Carefully collect the supernatant (solubilized fraction).

    • Analyze the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to determine the solubilization efficiency of each detergent.

    • For promising candidates, assess the monodispersity and stability of the solubilized protein using techniques like fluorescence-detection size-exclusion chromatography (FSEC).[8]

Visualizing the Logic: From Protein in Membrane to Solubilized Complex

The fundamental principle of detergent-mediated solubilization is the replacement of the lipid bilayer with a detergent micelle that shields the hydrophobic transmembrane domains of the protein from the aqueous environment.

Caption: The process of membrane protein solubilization by detergents.

Conclusion and Future Outlook

The field of membrane protein structural biology is continually evolving, and the development of novel amphiphiles is a key driver of this progress. Moving beyond traditional detergents like DHPC has opened up new avenues for studying previously intractable protein targets. The expanding toolkit of detergents, including MNGs, GDN, and other novel agents, provides researchers with a greater chance of finding a suitable environment to maintain the native structure and function of their protein of interest.

The future will likely see the development of even more sophisticated and "designer" detergents, such as asymmetric and hybrid amphiphiles, that can be finely tuned to the specific properties of a given membrane protein.[23] The continued synergy between detergent chemistry, biophysical characterization, and structural biology techniques will undoubtedly lead to a deeper understanding of the vast and vital world of membrane proteins.

References

  • Chae, P. S., Rasmussen, S. G. F., Rana, R. R., Gotfryd, K., Chandra, R., Goren, M. A., Kruse, A. C., Nurva, S., Loland, C. J., Pierre, Y., Drew, D., Popot, J.-L., Picot, D., Fox, B. G., Guan, L., Gether, U., Byrne, B., Kobilka, B., & Gellman, S. H. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. Nature Methods, 7(12), 1003–1008. [Link]

  • Hagn, F., Etzkorn, M., Raschle, T., & Wagner, G. (2018). Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. Chemical Reviews, 118(7), 3558–3585. [Link]

  • CliniSciences. (n.d.). Fos-Choline. Retrieved February 17, 2026, from [Link]

  • LubioScience. (2019, September 19). GDN - Why membrane protein researchers should use it. [Link]

  • Chae, P. S., Rasmussen, S. G., Rana, R. R., Gotfryd, K., Chandra, R., Goren, M. A., Kruse, A. C., Nurva, S., Loland, C. J., Pierre, Y., Drew, D., Popot, J. L., Picot, D., Fox, B. G., Guan, L., Gether, U., Byrne, B., Kobilka, B., & Gellman, S. H. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. Nature methods, 7(12), 1003–1008. [Link]

  • Amin, A., Gotfryd, K., Lee, H. J., Go, J., Kim, J. W., Loland, C. J., Guan, L., Byrne, B., & Chae, P. S. (2018). Maltose neopentyl glycol-3 (MNG-3) analogues for membrane protein study. Analyst, 143(13), 3148–3155. [Link]

  • University of Copenhagen. (n.d.). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. Research Portal. Retrieved February 17, 2026, from [Link]

  • Sygnature Discovery. (2024, February 28). Introduction to Detergents for Membrane Protein Solubilisation. [Link]

  • Zhang, L., Zhang, Y., & Li, S. (2022). Detergents and alternatives in cryo-EM studies of membrane proteins. Frontiers in Molecular Biosciences, 9, 1004941. [Link]

  • Hagn, F., Gairin, D., Liang, B., & Wagner, G. (2008). Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology. Journal of the American Chemical Society, 130(23), 7320–7326. [Link]

  • DBA ITALIA. (n.d.). Ideal For Cryo-EM and X-Ray Crystallography Workflows. Retrieved February 17, 2026, from [Link]

  • Urner, L. H., Liko, I., & Benesch, J. L. P. (2023). Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation. STAR Protocols, 4(1), 102073. [Link]

  • Chae, P. S., Rasmussen, S. G. F., Rana, R. R., Gotfryd, K., Chandra, R., Goren, M. A., Kruse, A. C., Nurva, S., Loland, C. J., Pierre, Y., Drew, D., Popot, J.-L., Picot, D., Fox, B. G., Guan, L., Gether, U., Byrne, B., Kobilka, B., & Gellman, S. H. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. Nature Methods, 7(12), 1003–1008. [Link]

  • Li, D., & Caffrey, M. (2020). In meso crystallogenesis. Compatibility of the lipid cubic phase with the synthetic digitonin analogue, glyco-diosgenin. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 76(Pt 4), 163–170. [Link]

  • Lee, S., et al. (2019). Glyco-steroidal amphiphiles (GSAs) for membrane protein structural study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(12), 183033. [Link]

  • Urner, L. H., et al. (2021). Modular detergents tailor the purification and structural analysis of membrane proteins including G-protein coupled receptors. Chemical Science, 12(1), 249-257. [Link]

  • Creative Biostructure. (n.d.). Detergent Screening for Membrane Protein Purification. Retrieved February 17, 2026, from [Link]

  • Le-Saux, V., et al. (2020). Rapid automated detergent screening for the solubilisation and purification of membrane proteins and complexes. Protein Expression and Purification, 172, 105634. [Link]

  • Lundbæk, M. B., et al. (2016). A rapid expression and purification condition screening protocol for membrane protein structural biology. Protein Science, 25(5), 997-1007. [Link]

  • Santos, T. A., et al. (2023). Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis. Membranes, 13(10), 849. [Link]

  • Lee, S., et al. (2022). Unsymmetric triazine-based triglucoside detergents for membrane protein stability. RSC Chemical Biology, 3(10), 1221-1227. [Link]

  • Rehan, S. (2017, December 5). Which is the better detergent for membrane proteins? [Online forum post]. ResearchGate. [Link]

  • Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles? Biochemistry, 59(22), 2121-2129. [Link]

  • Lee, S., et al. (2023). A rational approach to improve detergent efficacy for membrane protein stabilization. Communications Biology, 6(1), 195. [Link]

  • Columbus, L., et al. (2009). Mixing and Matching Detergents for Membrane Protein NMR Structure Determination. Journal of the American Chemical Society, 131(21), 7320-7326. [Link]

  • Popot, J.-L. (2011). Alternatives to Detergents for Handling Membrane Proteins in Aqueous Solutions. In J. M. Walker (Ed.), The Protein Protocols Handbook (pp. 627-652). Humana Press. [Link]

  • Knowles, T. J., et al. (2013, November 27). What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity? [Online forum post]. ResearchGate. [Link]

  • Zoonens, M., et al. (2005). NMR study of a membrane protein in detergent-free aqueous solution. Proceedings of the National Academy of Sciences, 102(25), 8893-8898. [Link]

  • Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?. Biochemistry, 59(22), 2121-2129. [Link]

  • Columbus, L., et al. (2009). Mixing and Matching Detergents for Membrane Protein NMR Structure Determination. Journal of the American Chemical Society, 131(21), 7320-7326. [Link]

  • Khafizov, K., et al. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Membranes, 7(3), 39. [Link]

  • Kumar, P., & Postis, V. L. G. (2023). Membrane protein reconstitution: New possibilities for structural biology, biophysical methods, and antibody/drug discovery. Protein Science, 32(10), e4766. [Link]

  • Hagn, F., Gairin, D., Liang, B., & Wagner, G. (2008). Microscale NMR Screening of New Detergents for Membrane Protein Structural Biology. Journal of the American Chemical Society, 130(23), 7320–7326. [Link]

  • Newstead, S., & Parker, J. L. (2017). Membrane proteins, detergents and crystals: what is the state of the art?. Acta Crystallographica Section F, Structural Biology Communications, 73(Pt 10), 565–574. [Link]

  • Hilty, C., et al. (2004). Lipid–protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy. Structure, 12(4), 621-628. [Link]

  • Arora, A., & Tamm, L. K. (2001). Biophysical approaches to membrane protein structure determination. Current Opinion in Structural Biology, 11(5), 540–547. [Link]

  • Concept Life Sciences. (n.d.). Challenges and Opportunities in Membrane Protein Drug Discovery. Retrieved February 17, 2026, from [Link]

  • Peak Proteins. (2023, August 26). Why Membrane Proteins Matter - And Why They're So Hard To Study!. [Link]

Sources

Comparative Analysis of Short-Chain Phospholipids for Micelle Properties

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of short-chain phospholipids, designed for researchers in membrane protein structural biology and drug delivery.

A Technical Guide for Membrane Protein Applications [1]

Executive Summary

Short-chain phospholipids (SCPs) occupy a critical physicochemical niche between conventional detergents and long-chain bilayer-forming lipids.[1] Unlike aggressive detergents (e.g., SDS) that can denature proteins, or long-chain lipids (e.g., POPC) that form large vesicles unsuitable for solution NMR, SCPs spontaneously form small, dynamic micelles or stabilize the edges of bilayer disks (bicelles).

This guide compares the three primary SCPs used in research: Dicaproyl PC (C6) , Diheptanoyl PC (C7) , and Dioctanoyl PC (C8) . It provides experimentally validated protocols for their use in critical micelle concentration (CMC) determination and bicelle preparation.

Comparative Analysis: C6 vs. C7 vs. C8

The selection of an SCP is dictated by the balance between solubility (driven by short chains) and bilayer-mimicry (driven by longer chains).

Physicochemical Properties

The following table synthesizes data from standard biophysical characterizations (e.g., Avanti Polar Lipids, Cayman Chemical).

PropertyDiC6PC (Dicaproyl)DHPC (Diheptanoyl)DiC8PC (Dioctanoyl)
Chain Length 6 Carbons7 Carbons8 Carbons
Molecular Weight ~453.5 Da~481.6 Da~509.7 Da
CMC (in H₂O) ~15 mM~1.4 – 1.6 mM~0.2 – 0.3 mM
Micelle Size (

)
< 2 nm~2.5 – 3.0 nmVariable (Temp dependent)
Aggregation Number (

)
~15–20 (Estimated)~25–35~40–60 (forms unstable bilayers)
Dynamics (

)
Very Fast (High exchange)Fast (Ideal for NMR averaging)Slow (Closer to stable bilayer)
Primary Utility Harsh detergent replacementBicelle Edge Stabilizer (Gold Standard) Phase transition studies

Practitioner’s Note on CMC: While the thermodynamic CMC of DHPC is ~1.5 mM, practical applications (like bicelle formation) often require concentrations >15 mM to ensure thermodynamic stability of the assemblies against dilution effects.

Structural & Functional Implications[1]
  • DiC6PC (The "Gentle" Detergent): Due to its high CMC (~15 mM), DiC6PC monomers exchange rapidly between the bulk solution and the micelle. This high off-rate (

    
    ) prevents the "stripping" of essential annular lipids from membrane proteins, preserving activity better than DDM or OG.[1]
    
  • DHPC (The Bicelle Architect): DHPC is the industry standard for bicelles. Its C7 chain length is perfectly tuned to shield the hydrophobic edges of DMPC (C14) bilayers without disrupting the central bilayer packing. It forms a "rim" that solubilizes the lipid disk.

  • DiC8PC (The Borderline Lipid): C8 is at the tipping point. At low temperatures, it can form gel-phase bilayers; at higher temperatures, it forms micelles.[1] This sensitivity makes it difficult to use as a pure micelle for NMR but valuable for studying lipid phase transitions.

Mechanism of Action: Bicelle Formation

The most distinct application of SCPs is the formation of Bicelles (Bilayered Micelles). The morphology is controlled by the q-ratio :


[1]
  • 
     (Isotropic Bicelles):  Dominated by SCPs. Small, fast-tumbling spheroids ideal for Solution NMR .[1]
    
  • 
     (Aligned Bicelles):  Dominated by long-chain lipids.[1] Large disks that align in magnetic fields, used for Solid-State NMR .[1]
    
Visualization: Bicelle Morphology vs. q-Ratio

BicelleDynamics SCPs Short-Chain Phospholipids (DHPC, DiC6PC) Mix Mixture in Aqueous Buffer SCPs->Mix LCPs Long-Chain Lipids (DMPC, POPC) LCPs->Mix qLow Low q-ratio (< 0.5) Isotropic Bicelles Mix->qLow High SCP Content qHigh High q-ratio (> 3.0) Aligned Bicelles Mix->qHigh High LCP Content App_SolNMR Application: Solution NMR (Fast Tumbling) qLow->App_SolNMR Rh < 5-8 nm App_ssNMR Application: Solid-State NMR (Magnetic Alignment) qHigh->App_ssNMR Forms Disks

Caption: Relationship between lipid ratio (q), structural morphology, and NMR application utility.

Experimental Protocols

Protocol: Preparation of DHPC Micelles

Objective: Create a monodisperse micelle solution for protein solubilization.

  • Weighing: Weigh lyophilized DHPC powder. Note: DHPC is extremely hygroscopic. Weigh quickly in a low-humidity environment or use a glove box.[1]

  • Solvation: Dissolve powder in the target buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 50 mM (approx. 30x CMC).

  • Clarification: Vortex vigorously until the solution is clear.

  • Cycling: Perform 3 cycles of freeze-thaw (Liquid

    
    
    
    
    
    
    
    C water bath) to ensure equilibrium solvated structures.
  • Validation: The solution should be optically clear. If turbid, the lipid may be degraded (hydrolyzed) or the temperature is near the cloud point (unlikely for pure DHPC at RT).

Protocol: CMC Determination via DPH Fluorescence

Objective: Determine the precise CMC of a specific SCP batch using 1,6-diphenyl-1,3,5-hexatriene (DPH).[1] DPH is non-fluorescent in water but highly fluorescent in the hydrophobic core of micelles.

Reagents:

  • DPH Stock: 2 mM in Tetrahydrofuran (THF).

  • SCP Stock: 100 mM in aqueous buffer.

Workflow:

  • DPH Pre-mix: Dilute DPH stock into buffer to a final concentration of 2

    
    M. Note: Minimize THF content (<0.1%).
    
  • Serial Dilution: Prepare a range of SCP concentrations from 0.01 mM to 50 mM using the DPH-containing buffer.

  • Incubation: Incubate samples in the dark for 30 minutes at 25°C to allow DPH partitioning.

  • Measurement: Measure Fluorescence Intensity (

    
    ).
    
    • 
       nm[1]
      
    • 
       nm[1]
      
  • Analysis: Plot

    
     vs. 
    
    
    
    .[1] The intersection of the baseline and the rising slope indicates the CMC.
Visualization: CMC Determination Workflow

CMC_Protocol Step1 Prepare DPH Solution (2 µM in Buffer) Step2 Prepare SCP Dilution Series (0.01 mM to 50 mM) Step1->Step2 Step3 Incubate 30 min (Dark, 25°C) Step2->Step3 Step4 Measure Fluorescence (Ex: 358nm / Em: 430nm) Step3->Step4 Step5 Plot Intensity vs Log[C] Step4->Step5 Result Inflection Point = CMC Step5->Result

Caption: Step-by-step workflow for determining Critical Micelle Concentration using DPH fluorescence.

References

  • Avanti Polar Lipids. Critical Micelle Concentrations (CMCs).[2] Available at: [Link]

  • Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234.[1] (Seminal work on bicelle q-ratios).

  • Tieleman, D. P., et al. (2000). Molecular dynamics simulations of dodecylphosphocholine micelles.[3] Biophysical Journal. (Provides basis for aggregation number simulations).

  • Chou, J. J., et al. (2002).Solution NMR structure of a membrane protein in a bicelle. Nature.

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A Senior Application Scientist's Guide to Detergent Selection in Cryo-EM: Benchmarking DHPC Against Leading Non-Ionic Detergents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in structural biology and drug development, the path to a high-resolution cryo-electron microscopy (cryo-EM) structure of a membrane protein is paved with critical decisions. Among the most pivotal is the choice of the solubilizing agent. The detergent not only extracts the protein from its native lipid environment but also must maintain its structural integrity and functional relevance in a soluble, monodisperse state. This guide provides an in-depth comparison of Dihexanoylphosphatidylcholine (DHPC), a short-chain phospholipid, against the workhorses of modern cryo-EM: n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), and Glyco-diosgenin (GDN).

This comparison moves beyond a simple catalog of properties, delving into the causal relationships between detergent chemistry and experimental outcomes. We will explore the rationale behind detergent screening, provide actionable protocols, and present a framework for making informed decisions tailored to your specific membrane protein target.

The Central Challenge: Mimicking the Membrane

The primary function of a detergent in cryo-EM is to create a membrane-mimetic environment that shields the hydrophobic transmembrane domains of a protein from the aqueous solvent.[1][2] An ideal detergent should be "mild," meaning it can disrupt the lipid bilayer to solubilize the protein without causing denaturation.[3] However, the very properties that make a detergent effective at solubilization can also introduce artifacts, such as excess micelles that obscure protein particles in the vitrified ice, leading to challenges in particle picking and image processing.[4][5]

The choice of detergent is therefore a balancing act between achieving stable, monodisperse protein-detergent complexes (PDCs) and minimizing background noise in the final micrograph. This is where understanding the specific properties of each detergent becomes paramount.

A Comparative Analysis of Key Non-Ionic Detergents

While DHPC is a phospholipid, its short acyl chains (C6:0) prevent it from forming stable bilayers on its own; instead, it forms small micelles in aqueous solution, behaving like a detergent.[6] Its primary utility in structural biology, however, has been in the formation of "bicelles"—discoidal structures composed of a planar bilayer of long-chain phospholipids (like DMPC) rimmed by a short-chain lipid or detergent like DHPC.[7][8] This guide will consider DHPC both as a standalone detergent and as a component of bicelles, comparing it to the more conventional micelle-forming detergents.

Below is a summary of the key physicochemical properties of DHPC and its main competitors. The selection of a detergent often begins with considering its Critical Micelle Concentration (CMC), the concentration above which detergent monomers self-assemble into micelles.[9][10] Detergents with low CMCs are often preferred as they remain in a micellar state even after significant dilution during purification steps, thus keeping the protein soluble.[4]

PropertyDHPCDDMLMNGGDN
Chemical Class PhosphatidylcholineAlkyl MaltosideMaltose Neopentyl GlycolSteroidal Glycoside
Molecular Weight (Da) 453.5510.61005.21045.2
CMC (mM) ~15[6]0.17[11]0.01[11][12]~0.02
Micelle Size (kDa) Small~50~90-180 (can be worm-like)[4][11]~50-70
Key Characteristics Short-chain lipid, primary use in bicelles."Gold standard" gentle detergent, widely used for initial solubilization.[3][12]Two alkyl chains, excellent for stabilizing delicate proteins like GPCRs.[13][14]Synthetic, rigid steroidal structure, forms well-defined micelles.[14][15]
Primary Advantages Forms bicelles, providing a more native-like lipid bilayer environment.[7]Well-characterized, effective for a broad range of proteins.Very low CMC, highly stabilizing for complex membrane proteins.[12][14]No batch-to-batch variability, can improve particle distribution.[4][15]
Potential Drawbacks High CMC, bicelle stability is sensitive to concentration and temperature.[6][8]Can be less effective for highly unstable proteins compared to newer detergents.Can form large, heterogeneous micelles, potentially interfering with small proteins.[4]Can be more expensive; may not be as effective for initial solubilization as DDM or LMNG.

The Rationale Behind Detergent Choice: From Micelles to Bicelles

DDM: The Established Workhorse For decades, DDM has been the go-to detergent for membrane protein structural biology.[3][12] Its single alkyl chain and maltoside headgroup provide a gentle yet effective means of extraction for a wide variety of membrane proteins.[12] Its relatively low CMC ensures that proteins remain soluble during multi-step purifications.[1] For any new membrane protein target, DDM is often the first detergent to be screened due to its extensive track record of success.

LMNG: Superior Stability for Complex Targets The development of the neopentyl glycol class of detergents, particularly LMNG, was a significant advancement, especially for notoriously unstable proteins like G protein-coupled receptors (GPCRs).[12][16] LMNG's structure features two hydrophobic tails and two hydrophilic maltoside groups, which is thought to better mimic the protein's native lipid environment.[13] This dual-chain structure provides enhanced stability, and its extremely low CMC makes it highly effective at preventing protein aggregation even at very low concentrations.[11][14]

GDN: Precision and Purity for High-Resolution Cryo-EM GDN is a synthetic, non-toxic alternative to the natural product Digitonin.[14][15] Its rigid, steroidal backbone results in the formation of well-defined, homogenous micelles, which can be advantageous for cryo-EM as it reduces background noise.[4][14] As a synthetic compound, it offers high purity and no batch-to-batch variability, ensuring reproducibility.[15] GDN is often used in the final polishing steps before grid preparation, and frequently in combination with other detergents like LMNG, to optimize particle behavior in the vitrified ice.[11][12]

DHPC and Bicelles: A Step Closer to the Native Environment DHPC's main contribution to cryo-EM is its use in forming bicelles. These discoidal structures offer a more native-like planar lipid bilayer, which can be crucial for maintaining the structure and function of proteins that are sensitive to the high curvature of traditional micelles.[7][17][18] Reconstituting a purified protein into bicelles can improve its stability and conformational homogeneity. However, working with bicelles requires careful optimization of the long-chain lipid to DHPC ratio (the 'q-ratio'), total lipid concentration, and temperature, as these systems are highly dynamic.[6][8]

Experimental Design: A Self-Validating Protocol for Detergent Benchmarking

The optimal detergent for a given membrane protein must be determined empirically. The following protocol outlines a systematic approach to screen and validate detergents, ensuring that the final choice is based on robust experimental data. This pipeline incorporates biophysical characterization at each stage, creating a self-validating system where each step confirms the quality of the sample before proceeding to the next.

Workflow for Detergent Screening and Optimization

G cluster_0 Phase 1: Solubilization & Initial Stability cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Cryo-EM Grid Preparation & Evaluation Solubilization 1. Parallel Solubilization (DDM, LMNG, DHPC, etc.) Clarification 2. Clarification (Ultracentrifugation) Solubilization->Clarification SEC_Screen 3. Small-Scale SEC (Assess Monodispersity) Clarification->SEC_Screen nDSF 4. nDSF Assay (Thermal Stability) SEC_Screen->nDSF Promising Candidates DLS 5. DLS Analysis (Aggregation State) nDSF->DLS MassPhotometry 6. Mass Photometry (Oligomeric State & Purity) DLS->MassPhotometry Purification 7. Large-Scale Purification (in best detergent) MassPhotometry->Purification Optimal Condition Grid_Screen 8. Negative Stain / Cryo-EM Grid Screening Purification->Grid_Screen Data_Collection 9. High-Resolution Data Collection Grid_Screen->Data_Collection

Caption: A systematic workflow for benchmarking detergents for a novel membrane protein target.

Step-by-Step Methodology

Phase 1: Solubilization Screening

  • Expression and Membrane Preparation: Express the target protein and prepare purified cell membranes.

  • Parallel Solubilization: Aliquot the membrane preparation into separate tubes. Resuspend each aliquot in a buffer containing a different detergent (e.g., 1% DDM, 1% LMNG, 20mM DHPC). Incubate with gentle agitation for 1-2 hours at 4°C.

    • Expertise & Experience: The initial detergent concentration is typically well above the CMC to ensure efficient membrane disruption. 1% is a standard starting point for DDM and LMNG.[13]

  • Clarification: Perform ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet unsolubilized membrane fragments.

  • Small-Scale Size Exclusion Chromatography (SEC): Analyze the supernatant from each condition on an analytical SEC column. Monitor the elution profile at 280 nm.

    • Trustworthiness: A successful solubilization will yield a sharp, monodisperse peak corresponding to the protein-detergent complex. Broad peaks or aggregation in the void volume indicate poor stability in that detergent.

Phase 2: Biophysical Characterization of Promising Candidates

For the conditions that yielded a monodisperse peak in Phase 1:

  • Nano-Differential Scanning Fluorimetry (nDSF): Assess the thermal stability of the purified protein in each detergent. A higher melting temperature (Tm) indicates a more stabilizing environment.[19]

  • Dynamic Light Scattering (DLS): Evaluate the size distribution and homogeneity of the protein-detergent complexes. This provides a quick check for aggregation that might not be apparent by SEC alone.[19]

  • Mass Photometry: This technique measures the mass of individual particles in solution, providing precise information on the oligomeric state of the protein and the presence of contaminants or empty micelles.[19]

Phase 3: Cryo-EM Grid Preparation and Evaluation

  • Scale-Up and Purification: Based on the biophysical data, select the most promising detergent (or combination of detergents). Perform a large-scale purification, often including a final SEC step to polish the sample and exchange into a final buffer with a lower detergent concentration (typically 2-5x CMC).

  • Grid Screening: Prepare cryo-EM grids of the purified sample.

    • Expertise & Experience: For challenging proteins, it is common to screen multiple conditions, including the addition of a "cleanup" detergent like GDN or a zwitterionic detergent like CHAPSO just before freezing to improve particle distribution and reduce interaction with the air-water interface.[20]

  • Evaluation: Analyze the micrographs for particle distribution, ice thickness, and the presence of structural features in 2D class averages. The detergent that yields well-distributed, intact particles suitable for high-resolution reconstruction is the optimal choice.

Conclusion and Future Outlook

The selection of a non-ionic detergent is a multi-faceted process that extends beyond simple solubilization. While DDM remains an excellent starting point for most membrane proteins, the superior stabilizing properties of LMNG have made it indispensable for complex and fragile targets. GDN offers a level of precision and reproducibility that is highly valuable in the final stages of sample preparation for high-resolution cryo-EM.

DHPC , while having a high CMC that can make it challenging to use as a primary solubilizing agent in a multi-step purification, offers a unique advantage through the formation of bicelles. For proteins that require a planar lipid bilayer to maintain their native conformation, bicelles represent a powerful tool that bridges the gap between traditional detergent micelles and more complex membrane mimetics like nanodiscs.[21][22]

Ultimately, the best detergent is the one that yields a high-resolution structure. The empirical, data-driven benchmarking approach outlined here provides a robust framework for navigating the complex landscape of membrane protein cryo-EM. By systematically evaluating each detergent based on protein stability, monodispersity, and behavior on the cryo-EM grid, researchers can confidently select the optimal conditions to unlock the structural secrets of their membrane protein of interest.

References

  • DBA Italia. Ideal For Cryo-EM and X-Ray Crystallography Workflows. [Link]

  • Zhang, L. (2020). Detergents and alternatives in cryo-EM studies of membrane proteins. Biochemical Society Transactions, 48(2), 527-535. [Link]

  • Dominguez, C. B., et al. (2023). Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis. International Journal of Molecular Sciences, 24(20), 14785. [Link]

  • Dominguez, C. B., et al. (2023). Membrane Protein Preparation for Single-Particle Cryo-Electron Microscopy Analysis. Encyclopedia, 3(4), 1276-1291. [Link]

  • Tsiolis, V., et al. (2022). Biophysical Screening Pipeline for Cryo-EM Grid Preparation of Membrane Proteins. Frontiers in Molecular Biosciences, 9, 908928. [Link]

  • McMillan, B. J., & Ranson, N. A. (2023). Coming Clean and Avoiding Bubble Trouble–Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies. Biomolecules, 13(9), 1386. [Link]

  • McMillan, B. J., & Ranson, N. A. (2023). Coming Clean and Avoiding Bubble Trouble–Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies. University of Cambridge Repository. [Link]

  • Peak Proteins. (2024). Introduction to Detergents for Membrane Protein Solubilisation. [Link]

  • ResearchGate. Cryo-TEM image of DDM micelles (10 mM detergent). [Link]

  • Zampieri, V., et al. (2021). CryoEM reconstructions of membrane proteins solved in several amphipathic solvents, nanodisc, amphipol and detergents, yield amphipathic belts of similar sizes corresponding to a common ordered solvent layer. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1863(11), 183693. [Link]

  • Pryor, E., & Travis, B. (2018). An update on detergent usage in Cryo-EM structure determination of membrane proteins. Acta Crystallographica Section A: Foundations and Advances, 74(a1), a228. [Link]

  • McMillan, B. J., & Ranson, N. A. (2023). Coming Clean and Avoiding Bubble Trouble – Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies. Preprints.org. [Link]

  • Dominguez, C. B., et al. (2023). Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis. PMC. [Link]

  • Zampieri, V., et al. (2020). Nanodisc, amphipol or detergent belts in cryoEM reconstructions of membrane proteins are similar and correspond to a common ordered solvent layer. bioRxiv. [Link]

  • Pencer, J., et al. (2022). Expanding the Toolbox for Bicelle-Forming Surfactant–Lipid Mixtures. PUBDB. [Link]

  • Noble, A. J., et al. (2023). Using Design of Experiments to Optimize CryoEM Grids for Membrane Proteins. Microscopy and Microanalysis, 29(Supplement_1), 1822-1824. [Link]

  • ResearchGate. Critical micellar concentration of DPC in various media. [Link]

  • Umegawa, Y., et al. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. MDPI. [Link]

  • Aisenbrey, C., et al. (2014). Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles. Langmuir, 30(20), 5791-5799. [Link]

  • ResearchGate. (A) Cryo-Tem micrographs of DPPC/DHPC bicelles and (B), (C) and (D). [Link]

  • Avanti Polar Lipids. Bicelle Preparation. [Link]

  • Campbell, E. A., et al. (2021). Which detergents can be used to solve preferred particle orientation issues in CryoEM? Progress in Biophysics and Molecular Biology, 165, 69-76. [Link]

  • Podobnik, M., et al. (2021). Cryo-EM structures of a protein pore reveal a cluster of cholesterol molecules and diverse roles of membrane lipids. PMC. [Link]

  • Falzone, M. E., & Subramaniam, S. (2018). Single-Particle Cryo-EM of Membrane Proteins in Lipid Nanodiscs. Methods in Molecular Biology, 1683, 219-232. [Link]

  • Podobnik, M., et al. (2021). High-resolution cryo-EM structures of a protein pore reveal diverse roles of membrane lipids. ResearchGate. [Link]

  • Dominguez, C. B., et al. (2023). Overview of Membrane Protein Sample Preparation for Single- Particle Cryo-Electron Microscopy Analysis. Preprints.org. [Link]

  • Ishitani, R., et al. (2017). Lipid environment of membrane proteins in cryo-EM based structural analysis. Journal of Physics: Condensed Matter, 29(4), 043001. [Link]

  • Wikipedia. Critical micelle concentration. [Link]

  • Janson, K., et al. (2022). Cryo-EM Snapshots of Nanodisc-Embedded Native Eukaryotic Membrane Proteins. EMBL. [Link]

  • DataPhysics Instruments. Critical micelle formation concentration explained. [Link]

  • Avanti Polar Lipids. Critical Micelle Concentrations (CMCs). [Link]

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Assessing the Biocompatibility of DHPC-Based Bicellar Formulations for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bicelle Paradox

For decades, 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) has been the gold standard "rim-forming" detergent for bicelles in solution NMR. Its ability to break long-chain lipids (like DMPC) into discoidal nanostructures allows for high-resolution structural biology. However, transitioning these formulations from the NMR tube to in vivo applications (drug delivery, MRI contrast) presents a critical challenge: The Bicelle Paradox.

The very property that makes DHPC useful—its high Critical Micelle Concentration (CMC) and surfactant nature—is its liability in vivo. Unlike stable liposomes, DHPC-based bicelles exist in a dynamic equilibrium with free DHPC monomers. Upon intravenous injection, the "infinite dilution" of the bloodstream can strip DHPC from the bicelle rim, potentially causing the structure to collapse into larger vesicles (a beneficial transition) or releasing lytic monomers that disrupt red blood cell membranes (a toxicity risk).

This guide provides a rigorous, data-driven framework for assessing the biocompatibility of DHPC formulations, comparing them against standard alternatives, and outlining the specific protocols required to validate their safety.

Part 1: Structural Mechanics & The Toxicity Vector

To assess biocompatibility, one must first understand the molecular behavior of the formulation. The toxicity of a DHPC formulation is directly correlated to the q-value (molar ratio of long-chain lipid to DHPC) and the concentration of free DHPC.

The Dynamic Equilibrium

DHPC is not permanently bound to the bicelle. It exchanges rapidly between the bicelle rim and the bulk solvent.

  • Low q (q < 0.5): Mixed micelles. High concentration of exposed DHPC. High Toxicity Risk.

  • High q (q > 0.5 - 3.0): Bilayered discs. DHPC is sequestered at the rim. Lower Toxicity Risk.

The following diagram illustrates the structural transition and the "Free Monomer" threat vector:

Bicelle_Mechanism cluster_bloodstream In Vivo Environment (Infinite Dilution) Free_DHPC Free DHPC Monomers (Surfactant Nature) Bicelle Stable Bicelle (q=0.7) (DMPC Core / DHPC Rim) Free_DHPC->Bicelle Equilibrium (Above CMC) RBC Red Blood Cell Membrane Free_DHPC->RBC Partitioning Vesicle DMPC Vesicle/Liposome (Low Toxicity) Bicelle->Vesicle Dilution (IV Injection) Loss of DHPC Lysis Hemolysis / Toxicity RBC->Lysis Membrane Solubilization

Figure 1: The mechanism of DHPC-mediated toxicity. Biocompatibility depends on shifting the equilibrium away from Free DHPC monomers toward stable Bicelles or benign Vesicles.

Part 2: Comparative Analysis of Vehicles

When selecting a vehicle for in vivo studies, DHPC bicelles occupy a middle ground between harsh detergents and inert liposomes.

Performance & Safety Matrix
FeatureDHPC/DMPC Bicelles DMPC Liposomes Polysorbate 80 (Tween) Mixed Micelles (SDS/Triton)
Primary Use Membrane Protein Delivery, MRIDrug EncapsulationSolubilizationIn Vitro Lysis (Control)
Particle Size 10–50 nm (Discoidal)100–200 nm (Spherical)<10 nm (Micellar)<5 nm (Micellar)
Hemolytic Activity Moderate (Dependent on free DHPC)Negligible Low-Moderate High (Severe Lysis)
Cytotoxicity (IC50) ~2–5 mM (DHPC conc.)>50 mM~0.5–1 mM<0.1 mM
In Vivo Stability Unstable upon dilution (forms vesicles)High StabilityStableStable (Toxic)
Clearance Rapid (Renal/Metabolic)RES Uptake (Slow)RenalN/A
Causal Insights:
  • Hemolysis is the Limiting Factor: Unlike Polysorbate 80, which is a non-ionic surfactant used in approved drugs (e.g., Taxotere), DHPC has a shorter chain (C7) that partitions rapidly into the outer leaflet of erythrocytes. Data indicates DHPC is hemolytic at concentrations >1-2 mM.

  • The Dilution Defense: Upon intravenous injection, the rapid dilution of the bicelle formulation often drops the local DHPC concentration below its CMC (~15 mM). This triggers the "Bicelle-to-Vesicle Transition," where the DMPC core reseals into a liposome. This transition is a safety mechanism, effectively removing the lytic "rim" surfactant.

Part 3: Experimental Framework (Protocols)

To validate a DHPC formulation for animal studies, you cannot rely on standard cell viability assays alone. You must prove that the vehicle itself does not cause acute hemolysis or vascular damage.

Protocol A: Preparation of High-q "Safe" Bicelles

Objective: Minimize free DHPC while maintaining particle size.

  • Stock Prep: Dissolve DMPC and DHPC in chloroform separately. Mix to achieve a q-ratio of 0.7 to 1.0 . (Higher q = less DHPC = safer).

  • Film Formation: Evaporate solvent under nitrogen; lyophilize overnight to remove trace chloroform (critical for in vivo safety).

  • Hydration: Hydrate with sterile PBS (pH 7.4) to a total lipid concentration of 10-20% (w/v).

  • Temperature Cycling:

    • Heat to 42°C (above DMPC phase transition) for 15 min.

    • Cool to 4°C for 15 min.

    • Repeat 3-4 times. Why? This anneals the lipids, ensuring DHPC segregates to the rim rather than remaining trapped in the core, producing a homogeneous population.

  • Sterilization: Pass through a 0.22 µm PES filter. (Note: High-q bicelles may be viscous; heat to 37°C before filtering).

Protocol B: The Hemolysis Assay (Mandatory Validation)

Objective: Determine the HC50 (concentration causing 50% hemolysis).

  • Blood Prep: Collect fresh whole blood (rat or human) in EDTA tubes. Centrifuge (500xg, 5 min) to isolate RBCs. Wash 3x with PBS. Resuspend to 2% (v/v) in PBS.

  • Dosing: Prepare serial dilutions of the DHPC bicelle formulation.

    • Controls: PBS (Negative, 0% Lysis), 1% Triton X-100 (Positive, 100% Lysis).

  • Incubation: Mix 100 µL RBC suspension + 100 µL sample. Incubate at 37°C for 1 hour .

  • Readout: Centrifuge (500xg, 5 min). Transfer supernatant to a 96-well plate. Measure Absorbance at 540 nm (Hemoglobin).

  • Calculation:

    
    
    
    • Acceptance Criteria: For IV injection, the formulation should induce <5% hemolysis at the intended injection concentration.

Protocol C: In Vivo Tolerability Workflow

Objective: Confirm systemic safety before efficacy studies.

Safety_Workflow Prep Formulation Prep (High-q Bicelles) InVitro In Vitro Screening (Hemolysis + MTT Assay) Prep->InVitro Decision Pass Criteria: <5% Hemolysis >90% Cell Viability InVitro->Decision Decision->Prep Fail (Increase q-value) DoseFind Dose Escalation (Mice) (Start at 10 mg/kg lipids) Decision->DoseFind Pass Obs Observation (24-48h) Weight, Grooming, Urine Color DoseFind->Obs Histo Histopathology (Kidney/Liver - Lipidosis check) Obs->Histo

Figure 2: Step-by-step workflow for validating DHPC formulation safety.

Part 4: Advanced Considerations

Metabolism and Clearance

Unlike synthetic polymers, DHPC is a phospholipid. It is metabolized by Phospholipase A2 (PLA2) and Phospholipase D (PLD) in vivo.

  • Metabolic Product: Hydrolysis yields heptanoic acid (fatty acid) and glycerophosphocholine.

  • Safety Implication: Heptanoic acid is a medium-chain fatty acid, generally metabolized via beta-oxidation. This makes DHPC inherently biodegradable, preventing the long-term accumulation issues seen with some synthetic surfactants.

PEGylation Strategy

To extend circulation time and reduce the "burst" release of DHPC, incorporate DSPE-PEG2000 (5-10 mol%) into the formulation.

  • Effect: The PEG corona provides steric hindrance, stabilizing the bicelle against rapid dilution-induced collapse and reducing RBC interaction.

References

  • Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234. Link

  • Tjandra, N., & Bax, A. (1997). Direct measurement of distances and angles in biomolecules by NMR in a dilute liquid crystalline medium. Science, 278(5340), 1111-1114. Link

  • Durr, U. H., et al. (2013). Bicelles as model membranes for solid-state NMR. Chemical Reviews, 113(8), 6607-6639. Link

  • Kamei, N., et al. (2018). Efficient Drug Loading Method for Poorly Water-Soluble Drug into Bicelles through Passive Diffusion. Molecular Pharmaceutics, 15(12). Link

  • Caldwell, T. A., et al. (2022). The best of both worlds: A new lipid complex has micelle and bicelle-like properties.[1] bioRxiv. Link

Sources

In Vitro and In Vivo Correlation of DHPC-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: The "Chameleon" of Drug Delivery

DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine) is not merely a lipid; it is a structural modulator. Unlike standard long-chain phospholipids (e.g., DMPC, DPPC) that spontaneously form stable bilayers, DHPC acts as a short-chain "edge-activator." When combined with long-chain lipids, it forces the formation of Bicelles —disk-shaped, bilayered micelles.

This guide addresses the critical challenge in developing DHPC-based systems: The In Vitro-In Vivo Correlation (IVIVC). Because bicelles are thermodynamically unstable upon dilution, they undergo a morphological transition from disks to vesicles when entering the bloodstream. Standard in vitro release assays often fail to predict in vivo performance because they do not account for this transition. This guide provides the protocols and comparative data necessary to bridge that gap.

Mechanism of Action: The Disk-to-Vesicle Transition

To understand IVIVC for DHPC systems, one must understand the structural dynamics. The morphology is governed by the q-ratio (molar ratio of long-chain lipid to DHPC).

  • High Concentration (In Vitro/Storage): DHPC coats the rim of a planar DMPC bilayer, forming a disk. This small size (<50 nm) allows for high solubility and low viscosity.

  • Low Concentration (In Vivo/Bloodstream): Upon dilution below the Critical Micelle Concentration (CMC) of DHPC, the DHPC molecules leave the rim and dissolve as monomers. The remaining long-chain lipids (DMPC) fuse to form large, sealed vesicles (liposomes).

Implication for IVIVC: Your drug release profile in vitro (disk state) will differ significantly from in vivo (vesicle state). A valid IVIVC model must simulate this dilution.

Visualization: Bicelle Morphological Transition

BicelleTransition cluster_0 Formulation Stage (High Conc.) cluster_1 In Vivo / Dilution Stage Bicelle Bicelle (Disk) [DMPC Planar + DHPC Rim] FreeDHPC Free DHPC Monomers (Dissolved) Bicelle->FreeDHPC Dilution < CMC Vesicle Vesicle (Liposome) [Sealed Bilayer] Bicelle->Vesicle Rim Destabilization Context Key Variable: q-ratio = [Long Chain] / [DHPC] Context->Bicelle

Figure 1: The structural transition of DHPC/DMPC bicelles upon dilution. In vivo administration triggers the loss of the DHPC rim, converting disks into vesicles.

Comparative Performance Analysis

The following table objectively compares DHPC-based Bicelles against primary alternatives: Traditional Liposomes (Vesicles) and Polymeric Micelles.

FeatureDHPC Bicelles (DMPC/DHPC)Traditional Liposomes (DMPC/Chol)Polymeric Micelles (PEG-PLA)
Structure Disk-shaped (planar bilayer)Spherical (sealed bilayer)Spherical (hydrophobic core)
Size Range 10–50 nm (Tunable via q-ratio)100–200 nm (Extrusion dependent)20–100 nm
Viscosity Low (Water-like)High (Colloidal suspension)Low to Medium
Skin Permeation Superior: Small size + flexible edge allows deep penetration.Moderate: Limited by size and rigidity.Good: But lacks bilayer for membrane proteins.
In Vivo Stability Dynamic: Transitions to vesicles upon dilution.High: Remains vesicular (unless degraded).High: Until polymer degradation.
Toxicity Risk Moderate: DHPC is a detergent; high doses can be hemolytic.Low: Biocompatible lipids.Low: Generally GRAS polymers.
Drug Loading Hydrophobic & Membrane ProteinsHydrophilic (core) & Hydrophobic (bilayer)Hydrophobic only

Critical Insight: Choose DHPC bicelles when permeation (transdermal/tissue) is the priority. Choose Liposomes when circulation stability is the priority.

Establishing IVIVC: The "Dilution-Corrected" Protocol

To achieve a Level A correlation (point-to-point relationship between in vitro dissolution and in vivo absorption), you cannot use a standard USP apparatus. You must use a Dilution-Corrected Dialysis Method .

Protocol A: Preparation of DMPC/DHPC Bicelles (q=2.0)

Standardizing the starting material is crucial for reproducibility.

  • Weighing: Weigh DMPC and DHPC powders. For q=2.0, use a molar ratio of 2:1 (DMPC:DHPC).

  • Hydration: Dissolve DHPC in cold (4°C) 10mM phosphate buffer (pH 7.4) to form clear micelles.

  • Mixing: Add DMPC powder to the cold DHPC solution.

  • Cycling: The mixture will be milky. Perform 3 cycles of:

    • Heat to 42°C (above DMPC phase transition) for 15 min.

    • Cool to 4°C (below phase transition) for 15 min.

    • Vortex vigorously between steps.

  • Result: A clear, non-viscous solution indicates bicelle formation.

Protocol B: In Vitro Release with Dilution Simulation

This protocol validates the "burst release" seen in vivo during the disk-to-vesicle transition.

  • Setup: Use a Slide-A-Lyzer dialysis cassette (20K MWCO).

  • Condition 1 (Static): Load 1 mL of bicelle formulation. Dialyze against 500 mL PBS.

  • Condition 2 (Dynamic Dilution): Pre-dilute the bicelle formulation 1:10 with PBS before loading into the cassette. This forces the vesicle transition immediately.

  • Sampling: Sample receiver buffer at 0.5, 1, 2, 4, 8, 12, 24 hours.

  • Analysis: Quantify drug via HPLC.

  • Comparison: If Condition 2 releases significantly slower than Condition 1, your system is transitioning to stable vesicles. This is a positive predictor for prolonged in vivo circulation.

Protocol C: In Vivo Pharmacokinetics (Murine Model)
  • Dosing: Administer bicelle formulation IV via tail vein (e.g., 5 mg/kg drug equivalent).

  • Sampling: Collect blood at t = 5 min (distribution phase), 30 min, 1h, 4h, 12h, 24h.

  • Processing: Centrifuge for plasma. Extract drug.[1][2][3]

  • Data: Plot Plasma Concentration vs. Time.

IVIVC Validation Workflow

The following diagram illustrates how to mathematically correlate the "Dynamic Dilution" in vitro data with the in vivo PK profile.

IVIVC_Workflow InVitro In Vitro Data (Dilution Protocol) FractionDissolved Fraction Dissolved (Fd) vs. Time InVitro->FractionDissolved InVivo In Vivo Data (Plasma Conc. Time Profile) Deconvolution Deconvolution (Wagner-Nelson Method) InVivo->Deconvolution FractionAbsorbed Fraction Absorbed (Fa) vs. Time Deconvolution->FractionAbsorbed Correlation IVIVC Regression (Fa vs. Fd) FractionAbsorbed->Correlation FractionDissolved->Correlation Validation Predictive Error (PE) Calculation Correlation->Validation

Figure 2: Workflow for establishing Level A IVIVC. Deconvolution of in vivo data allows direct comparison with in vitro dissolution rates.[4]

Safety & Toxicity Considerations

Unlike inert liposomes, DHPC is a surfactant.

  • Hemolysis: Free DHPC monomers can lyse red blood cells.

  • Mitigation: The "q-ratio" is your safety dial. Higher q (more DMPC) means less free DHPC.

  • Limit: Ensure total lipid concentration in the final formulation yields a DHPC concentration below the hemolytic threshold upon blood dilution (approx. < 0.5 mM in blood).

References

  • Tjandra, N., & Bax, A. (1997). Magnetic field dependent alignment of Escherichia coli phosphotransferase system IIAmannose in bicelles. Science.

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.[4]Link

  • Claridge, S. A., et al. (2013). Directed Assembly of Discrete Gold Nanoparticle Groupings Using Branched DNA Scaffolds. ACS Nano. (Context: Nanoscale assembly principles applicable to bicelles). Link

  • Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure.[1][5][6][7][8]

Sources

Evaluation of DHPC as a Substitute for Endogenous Lipids in Functional Reconstitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Bicelle" Compromise: Bridging the Gap Between Micelles and Bilayers

In membrane protein (MP) research, the "functional reconstitution" dilemma is persistent: detergents (like DDM) provide solubility but strip away the lateral pressure and specific lipid interactions required for protein function. Conversely, liposomes provide a native environment but are large, heterogeneous, and scatter light, interfering with spectroscopic analysis.

DHPC (1,2-diheptanoyl-sn-glycero-3-phosphocholine) is not a direct substitute for bulk endogenous lipids. Rather, it is a short-chain phospholipid that acts as a "molecular edge-sealant." It substitutes the detergent in a reconstitution system, allowing long-chain endogenous lipids (like DMPC or POPC) to form soluble, bilayered discs known as bicelles .

This guide evaluates DHPC’s performance as a surfactant for creating these native-like membrane mimetics, comparing it against traditional detergents and liposomal systems.

Part 1: Physicochemical Profile & Mechanism

The DHPC "Rim" Mechanism

Unlike endogenous lipids (e.g., POPC, C16/C18 chains) which self-assemble into large vesicles, DHPC (C7 chain) has a high Critical Micelle Concentration (CMC) and a wedge-like shape. It does not form bilayers alone. Instead, it segregates to the high-curvature "rim" of a lipid assembly, shielding the hydrophobic tails of long-chain lipids from water.

  • Endogenous Lipids (DMPC/POPC): Form the planar bilayer (the "face").

  • DHPC: Forms the "rim."

Structural Comparison: Micelle vs. Bicelle

The following diagram illustrates why DHPC-based bicelles are superior to DDM micelles for functional validation.

Bicelle_Structure cluster_components Structural Components Micelle Detergent Micelle (DDM) • High Curvature Stress • No Bilayer Pressure • Random Protein Orientation Protein Target Membrane Protein (GPCR / Ion Channel) Micelle->Protein Solubilizes but Destabilizes Bicelle DHPC/DMPC Bicelle • Planar Bilayer Region • Native Lateral Pressure • Defined Normal Vector Bicelle->Protein Functionally Reconstitutes DMPC Long-Chain Lipid (Planar Face) DMPC->Bicelle Forms Bilayer DHPC DHPC (Rim Stabilizer) DHPC->Bicelle Caps Hydrophobic Edge

Figure 1: Structural architecture comparison. DHPC enables the formation of the Bicelle, providing a planar bilayer environment absent in detergent micelles.

Part 2: Comparative Performance Data

Stability and Activity Metrics

DHPC is often compared to Dodecyl Maltoside (DDM), the "gold standard" mild detergent. However, DHPC should be viewed as a co-surfactant .

FeatureDDM (Detergent)DHPC (Short-Chain Lipid)Endogenous Lipids (Liposomes)
CMC ~0.17 mM (Low)~1.4 mM (High)N/A (forms vesicles)
Solubility ExcellentGood (High solubility)Insoluble (Suspension)
Membrane Mimicry Poor (Micelle)High (Bicelle) Excellent (Native)
Lateral Pressure NegligibleTunable (via q-value) High
NMR Suitability Good (Solution)Excellent (Aligned or Isotropic) Poor (Solid State only)
Protein Stability ModerateHigh (in Bicelle form) High

Key Insight: Pure DHPC micelles can be harsher than DDM for some proteins due to the short chain length (C7) penetrating protein crevices. DHPC is only a "substitute" for endogenous lipids when mixed with long-chain lipids.

The "q-Value" Criticality

The performance of DHPC is entirely dependent on the q-value (molar ratio of Long-Chain Lipid to DHPC).



  • q = 0.5 - 1.0 (Isotropic Bicelles): Small, fast-tumbling. Ideal for solution NMR. Substitutes micelles.

  • q > 2.5 (Aligned Bicelles): Large, worm-like. Align in magnetic fields.[1][2][3][4] Substitutes liposomes for solid-state NMR.

Part 3: Protocol – Functional Reconstitution in DMPC/DHPC Bicelles

This protocol describes the reconstitution of a generic GPCR into isotropic bicelles (q=0.5) for functional assays (e.g., ligand binding).

Phase 1: Preparation of Lipid/DHPC Stock

Objective: Create a homogenous lipid mixture without degrading the long-chain lipids.

  • Dissolve Lipids: Dissolve DMPC (or POPC) and DHPC separately in chloroform.

  • Mix & Dry: Combine to achieve desired molar ratio (

    
    ). Dry under nitrogen stream to form a thin film. Lyophilize overnight to remove trace solvent.
    
  • Hydration: Add buffer (e.g., 10mM HEPES, pH 7.4). Note: The solution will look milky/turbid initially.

Phase 2: The "Thermal Cycling" (Crucial Step)

DHPC/DMPC mixtures exhibit complex phase behaviors. To form uniform bicelles, you must cycle through the Gel-to-Liquid Crystal transition temperature (


) of the long-chain lipid (DMPC 

).
  • Freeze: Place sample in liquid nitrogen or dry ice/ethanol (-80°C) for 5 min.

  • Thaw/Heat: Rapidly transfer to a 42°C water bath (above DMPC

    
    ) for 10 min. Vortex vigorously.
    
  • Repeat: Perform 3-4 cycles until the solution becomes optically clear .

    • Why? Clarity indicates the breakdown of large multilamellar vesicles (MLVs) into nanoscopic bicelles.

Phase 3: Protein Reconstitution
  • Purification: Purify target protein in DDM.

  • Exchange: Mix protein with Bicelle stock. Incubate 1 hour at room temperature.

  • Detergent Removal: Use bio-beads or dialysis to remove DDM. DHPC has a higher CMC than DDM, so dialysis must be controlled to prevent DHPC loss, or simply dilute the DDM below its CMC if the bicelle concentration is high enough to solubilize the protein. Preferred method: Size Exclusion Chromatography (SEC) equilibrated with bicelle buffer.

Workflow Diagram

Reconstitution_Workflow Start Lipid Film (DMPC + DHPC) Hydration Hydration (Milky Suspension) Start->Hydration Cycling Thermal Cycling (-80°C to 42°C) Hydration->Cycling Homogenization Clear Clear Bicelle Solution Cycling->Clear MLV Breakdown Mix Mixing & SEC Clear->Mix Protein Protein in DDM Protein->Mix Final Functional Proteobicelle Mix->Final DDM Removal

Figure 2: Step-by-step workflow for generating functional proteobicelles. Thermal cycling is the critical control point for bicelle homogeneity.

Part 4: Critical Analysis & Limitations

The "Free DHPC" Problem

Unlike liposomes, bicelles exist in equilibrium with monomeric DHPC.

  • Risk: Free DHPC (approx 7-15 mM depending on conditions) can act as a detergent. If the sample is diluted below the CMC of DHPC, the bicelles fall apart, and the long-chain lipids precipitate, aggregating the protein.

  • Mitigation: Buffers must always contain monomeric DHPC concentrations to maintain equilibrium, or the system must be kept highly concentrated.

Temperature Sensitivity

Bicelles are thermotropic.

  • Issue: DMPC/DHPC bicelles can fuse into perforated lamellae or vesicles at high temperatures (>45°C) or separate at very low temperatures.

  • Solution: For assays requiring 37°C, ensure the lipid

    
     and q-value are optimized. DMPC/DHPC is generally stable at physiological temperatures.
    
When to Avoid DHPC

Do not use DHPC/Bicelles if:

  • Assay requires high dilution: (e.g., single-molecule fluorescence at pM concentrations) – The bicelles will dissociate.

  • Strict native lipid requirement: If the protein requires specific PIP2/Cholesterol interactions, these must be doped into the DMPC fraction manually.

References

  • Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234.

  • Opella, S. J., & Marassi, F. M. (2004). Structure determination of membrane proteins by NMR spectroscopy. Chemical Reviews, 104(8), 3587-3606.

  • Whiles, J. A., et al. (2002). Bicelles as a model membrane for peptide adsorption and insertion. Bioorganic & Medicinal Chemistry, 10(8), 2427-2437.

  • Faham, S., & Bowie, J. U. (2002). Bicelle crystallization: a new method for crystallizing membrane proteins yields a monomeric bacteriorhodopsin structure. Journal of Molecular Biology, 316(1), 1-6.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.